molecular formula C10H12O4 B1422270 2,4-Dimethoxy-5-methylbenzoic acid CAS No. 50625-55-3

2,4-Dimethoxy-5-methylbenzoic acid

Cat. No.: B1422270
CAS No.: 50625-55-3
M. Wt: 196.2 g/mol
InChI Key: WQBKBHAIWAXLPZ-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-5-methylbenzoic acid is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethoxy-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-6-4-7(10(11)12)9(14-3)5-8(6)13-2/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBKBHAIWAXLPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679891
Record name 2,4-Dimethoxy-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50625-55-3
Record name 2,4-Dimethoxy-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dimethoxy-5-methylbenzoic acid (CAS No. 50625-55-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxy-5-methylbenzoic acid, a polysubstituted aromatic carboxylic acid, serves as a valuable building block in organic synthesis. Its structural features, including the carboxylic acid group and the specific arrangement of methoxy and methyl substituents on the benzene ring, make it a versatile precursor for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and explores its potential applications in medicinal chemistry and drug discovery, grounded in established scientific principles.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and synthesis. Key properties are summarized in the table below.

PropertyValueSource
CAS Number 50625-55-3[1][2]
Molecular Formula C₁₀H₁₂O₄[1][2]
Molecular Weight 196.20 g/mol [1][2]
Canonical SMILES CC1=CC(=C(C=C1OC)OC)C(=O)O[1]
Appearance White to off-white crystalline powder
Storage Store at 10°C - 25°C in a well-closed container[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a reliable two-step process starting from 2,4-dimethoxy-5-methylbenzaldehyde. This involves the oxidation of the aldehyde functionality to a carboxylic acid. The following protocol is a well-established method for this type of transformation.

Experimental Protocol: Oxidation of 2,4-dimethoxy-5-methylbenzaldehyde

This protocol details the oxidation of 2,4-dimethoxy-5-methylbenzaldehyde to this compound using potassium permanganate as the oxidizing agent.

Materials:

  • 2,4-dimethoxy-5-methylbenzaldehyde

  • Potassium permanganate (KMnO₄)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl), concentrated

  • Potassium hydroxide (KOH)

  • Water (deionized)

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dimethoxy-5-methylbenzaldehyde (1.0 mmol) in water (6 mL).

  • Addition of Oxidant: Add potassium permanganate (4.0 mmol) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Quench the excess potassium permanganate by the slow addition of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Basification and Filtration: Adjust the pH of the mixture to >12 with a solution of potassium hydroxide. Filter the mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake with a small amount of water.

  • Acidification and Precipitation: Cool the filtrate in an ice bath and slowly acidify to a pH of 2 with concentrated hydrochloric acid. A white precipitate of this compound will form.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold, dilute hydrochloric acid, and then with cold water. Dry the product under vacuum to yield the final product.

Causality Behind Experimental Choices:

  • Potassium Permanganate as Oxidant: KMnO₄ is a strong oxidizing agent capable of efficiently converting aldehydes to carboxylic acids. The reaction is typically carried out in an aqueous solution.

  • Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, ensuring the complete oxidation of the starting material in a reasonable timeframe.

  • Sodium Bisulfite Quench: This step is crucial for safety and purification. It reduces the excess strong oxidant (KMnO₄) to the much less reactive manganese dioxide (MnO₂).

  • Basification and Filtration: Making the solution basic ensures that the product is in its carboxylate salt form, which is soluble in water, allowing for the easy removal of the insoluble manganese dioxide by filtration.

  • Acidification: Protonation of the carboxylate salt with a strong acid like HCl renders the carboxylic acid insoluble in the aqueous solution, leading to its precipitation and allowing for its isolation.

SynthesisWorkflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Work-up cluster_step3 Step 3: Isolation Start 2,4-dimethoxy-5- methylbenzaldehyde Reaction1 Reflux (5h) Start->Reaction1 Reagents1 KMnO4, H2O Reagents1->Reaction1 Quench Quench with NaHSO3 Reaction1->Quench Basify Adjust pH > 12 (KOH) Quench->Basify Filter Filter through Celite® Basify->Filter Acidify Acidify to pH 2 (HCl) Filter->Acidify Precipitate Precipitation Acidify->Precipitate Isolate Filter and Dry Precipitate->Isolate Product 2,4-Dimethoxy-5- methylbenzoic acid Isolate->Product

Synthesis workflow for this compound.

Applications in Medicinal Chemistry and Drug Discovery

Substituted benzoic acid derivatives are a cornerstone in medicinal chemistry, serving as "privileged scaffolds" in drug design. This is due to their ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, ionic interactions, and π-stacking. The specific substitution pattern of this compound provides a unique scaffold for the development of novel therapeutic agents.

While direct applications of this compound in clinical drugs are not extensively documented in publicly available literature, its structural motifs are present in molecules with significant biological activity. Derivatives of dimethoxybenzoic acid have been investigated for their potential as:

  • Anticancer Agents: Certain benzoic acid derivatives have been shown to exhibit anticancer properties through various mechanisms, including the induction of apoptosis and cell cycle arrest.[3] For instance, some dimethoxy benzoic acid derivatives have been studied for their ability to inhibit histone deacetylases (HDACs), enzymes that are crucial in regulating gene expression and are often dysregulated in cancer.[4]

  • Kinase Inhibitors: Protein kinases are key regulators of cellular processes, and their aberrant activity is implicated in many diseases, including cancer. The benzoic acid scaffold has been successfully utilized in the design of potent and selective kinase inhibitors.[5] The methoxy and methyl groups on the phenyl ring of this compound can be strategically utilized to achieve specific interactions within the ATP-binding pocket of a target kinase.

The general mechanism of action for many benzoic acid derivatives in a therapeutic context involves their ability to mimic a natural substrate or bind to an allosteric site on a target protein, thereby modulating its function. The carboxylic acid group is often crucial for forming key hydrogen bonds or salt bridges with amino acid residues in the active site of an enzyme or the binding pocket of a receptor.

BiologicalScaffold cluster_interactions Molecular Interactions cluster_targets Potential Biological Targets cluster_outcomes Therapeutic Outcomes CoreScaffold This compound Scaffold HBond Hydrogen Bonding (Carboxylate) CoreScaffold->HBond Ionic Ionic Interactions (Carboxylate) CoreScaffold->Ionic Hydrophobic Hydrophobic Interactions (Methyl, Methoxy) CoreScaffold->Hydrophobic PiStacking π-π Stacking (Aromatic Ring) CoreScaffold->PiStacking Enzymes Enzymes (e.g., Kinases, HDACs) HBond->Enzymes Receptors Receptors (e.g., GPCRs) HBond->Receptors Ionic->Enzymes Ionic->Receptors Hydrophobic->Enzymes Hydrophobic->Receptors PiStacking->Enzymes PiStacking->Receptors AntiCancer Anti-Cancer Activity Enzymes->AntiCancer AntiInflammatory Anti-Inflammatory Effects Enzymes->AntiInflammatory Other Other Therapeutic Effects Enzymes->Other Receptors->AntiCancer Receptors->AntiInflammatory Receptors->Other

Role of the benzoic acid scaffold in drug-target interactions.

Spectroscopic Data

Accurate spectroscopic data is critical for the unambiguous identification and characterization of this compound. While a comprehensive, publicly available dataset for this specific isomer is limited, typical spectroscopic features can be predicted based on its structure and data from closely related analogs.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methoxy groups, and the methyl group. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carboxyl carbon, the aromatic carbons, and the carbons of the methoxy and methyl groups. The chemical shift of the carboxyl carbon is typically found in the downfield region of the spectrum.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong, broad absorption band for the O-H stretch of the carboxylic acid group, a sharp absorption for the C=O stretch of the carboxyl group, and absorptions corresponding to the C-O stretches of the methoxy groups and the C-H stretches of the aromatic ring and alkyl groups.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

References

  • Ganesan, A. (2017). Naturally Occurring Benzoic Acid Derivatives Retard Cancer Cell Growth by Inhibiting Histone Deacetylases (HDAC). Cancer Growth and Metastasis, 10, 117906441771415. [Link]

  • Chemsigma. (n.d.). Benzoic acid, 2,4-dimethoxy-5-nitro-, methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethoxybenzoic acid. Retrieved from [Link]

  • Vihita Drugs & Intermediates. (n.d.). 2, 4-Dimethoxy Benzoic Acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Supporting Information Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Ono, H., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 979-991. [Link]

  • PubChem. (n.d.). 2,4-Dimethoxy-6-methylbenzoic acid. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029635). Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4-Dimethoxy benzoic acid - Optional[13C NMR]. Retrieved from [Link]

  • MDPI. (2023). Scaffold Hopping and Structural Modification of NSC 663284: Discovery of Potent (Non)Halogenated Aminobenzoquinones. Biomedicines, 12(1), 50. [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org, 2023051969. [Link]

  • Acta Crystallographica Section C: Structural Chemistry. (2019). The design of novel metronidazole benzoate structures: exploring stoichiometric diversity. Acta Crystallographica Section C: Structural Chemistry, 75(5), 483-495. [Link]

  • Barich, D. H., et al. (2004). 2,4-dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid. Acta Crystallographica Section C: Crystal Structure Communications, 60(4), o261-o262. [Link]

  • Chand, P., et al. (1997). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry, 40(25), 4030-4052. [Link]

  • Organic Syntheses. (n.d.). Mesitoic acid. Retrieved from [Link]

  • Evans, D. E., & Sacks, C. E. (2014). Privileged Scaffolds for Library Design and Drug Discovery. ACS Medicinal Chemistry Letters, 5(10), 1041-1045. [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL)ACRYLATE and ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL)PROPIONATE. Retrieved from [Link]

  • PubMed. (2023). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Medicinal Chemistry, 30(38), 4257-4282. [Link]

Sources

physicochemical properties of 2,4-Dimethoxy-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Dimethoxy-5-methylbenzoic Acid

Introduction

This compound (CAS No. 50625-55-3) is a substituted benzoic acid derivative.[1] Such compounds serve as versatile building blocks in organic synthesis, particularly as reagents and intermediates in the production of fine and specialty chemicals.[1] The specific arrangement of two methoxy groups and a methyl group on the benzoic acid scaffold imparts distinct electronic and steric properties, influencing its reactivity and potential applications in medicinal chemistry, materials science, and agrochemical development.

This guide provides a comprehensive overview of the known . It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for synthetic applications, analytical characterization, and safety assessment.

Chemical Identity and Core Properties

The fundamental identity of a chemical compound is established by its structure and basic physical constants. These data are critical for sample identification, purity assessment, and stoichiometric calculations in experimental design.

PropertyValueSource(s)
CAS Number 50625-55-3[1]
Molecular Formula C₁₀H₁₂O₄[1]
Molecular Weight 196.20 g/mol [1]
Canonical SMILES CC1=CC(=C(C=C1OC)OC)C(=O)O[1]
InChIKey Not available in search results.
Appearance Solid (predicted)General knowledge
Storage Conditions Store at 10°C - 25°C in a tightly sealed container.[1]

Spectroscopic Characterization: A Structural Blueprint

Spectroscopic techniques provide the most definitive information for structural elucidation and confirmation. While specific experimental spectra for this compound are not widely published, its structure allows for the confident prediction of key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule.

  • ¹H NMR (Proton NMR): The proton spectrum will reveal the number of distinct proton environments and their connectivity.

    • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), whose chemical shift is highly dependent on solvent and concentration.

    • Aromatic Protons (Ar-H): Two singlets are expected for the two protons on the benzene ring, as they are in different electronic environments and lack adjacent protons for splitting.

    • Methoxy Protons (-OCH₃): Two distinct singlets, each integrating to 3 protons, are expected around 3.8-4.0 ppm. Their exact chemical shifts will differ due to their positions relative to the other substituents.

    • Methyl Protons (Ar-CH₃): A sharp singlet integrating to 3 protons, typically in the range of 2.2-2.5 ppm.

  • ¹³C NMR (Carbon NMR): The carbon spectrum identifies all unique carbon atoms.

    • Carbonyl Carbon (-C=O): A signal in the range of 165-175 ppm.

    • Aromatic Carbons (Ar-C): Six distinct signals are expected. The two carbons bearing methoxy groups will be significantly downfield (shifted to higher ppm values), while the others will appear in the typical aromatic region (110-140 ppm).

    • Methoxy Carbons (-OCH₃): Two signals in the 55-60 ppm range.

    • Methyl Carbon (Ar-CH₃): A signal in the aliphatic region, typically around 15-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups based on their vibrational frequencies.[2]

  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

  • C=O Stretch (Carbonyl): A strong, sharp absorption band around 1680-1710 cm⁻¹, indicative of an aromatic carboxylic acid.[2]

  • C-O Stretch (Ethers & Acid): Multiple strong bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions, corresponding to the aryl-ether and carboxylic acid C-O bonds.

  • Aromatic C=C Bends: Several peaks in the 1450-1600 cm⁻¹ region.

  • C-H Stretches: Signals just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H from methyl/methoxy groups).

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) provides the molecular weight and fragmentation patterns, which offer clues about the molecule's structure.[2]

  • Molecular Ion (M⁺): A peak at m/z = 196, corresponding to the molecular weight of the compound.

  • Key Fragments: Expect to see fragmentation patterns corresponding to the loss of key groups:

    • [M-15]⁺: Loss of a methyl radical (•CH₃).

    • [M-31]⁺: Loss of a methoxy radical (•OCH₃).

    • [M-45]⁺: Loss of the carboxyl radical (•COOH).

Experimental Protocols & Methodologies

The trustworthiness of physicochemical data relies on robust and well-documented experimental protocols.

Protocol: NMR Sample Preparation and Data Acquisition

This protocol outlines a standard procedure for acquiring high-quality NMR data for a compound like this compound.[3]

Causality: The choice of solvent is critical; it must dissolve the sample without having signals that overlap with key analyte peaks. Referencing to a known standard ensures data accuracy and comparability across different instruments.[3]

  • Sample Weighing: Accurately weigh 5-10 mg of the compound.

  • Solvent Selection: Choose a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.[3]

  • Dissolution: Dissolve the sample in ~0.7 mL of the chosen solvent inside a clean, dry 5 mm NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Referencing: Calibrate the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H NMR) or tetramethylsilane (TMS).[3]

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum using parameters such as a 30-degree pulse angle, a 2-second acquisition time, and a 2-5 second relaxation delay to ensure quantitative integrity.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A sufficient number of scans (often several hundred to thousands) will be required to achieve an adequate signal-to-noise ratio.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a new or uncharacterized benzoic acid derivative.

G cluster_0 Initial Assessment cluster_1 Structural Elucidation cluster_2 Property Determination cluster_3 Final Analysis A Sample Reception & Purity Check (TLC/LC-MS) B Determine Physical State & Appearance A->B Visual Inspection C Mass Spectrometry (MS) - Molecular Weight - Elemental Formula B->C Proceed if Pure F Melting Point (DSC/Apparatus) B->F Physical Properties D Infrared (IR) Spectroscopy - Functional Group ID C->D Confirm MW E NMR Spectroscopy (1H, 13C, 2D) - Confirm Connectivity D->E Confirm Groups I Data Consolidation & Structure Confirmation E->I Final Structure G Solubility Screening (Aqueous & Organic) F->G H pKa Determination (Potentiometric/UV-Vis) G->H H->I Consolidate Data

Sources

2,4-Dimethoxy-5-methylbenzoic acid spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 2,4-Dimethoxy-5-methylbenzoic Acid

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectral data for this compound (C₁₀H₁₂O₄, CAS No: 50625-55-3), a key building block in organic and medicinal chemistry.[1] We delve into the interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering not just raw data, but also the underlying principles and experimental considerations for its accurate characterization.

Introduction: The Chemical Identity of this compound

This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring two methoxy groups, a methyl group, and a carboxylic acid function on a benzene ring, makes it a versatile intermediate in the synthesis of more complex molecules and fine chemicals.[1] Understanding its spectral signature is paramount for reaction monitoring, quality control, and structural verification. This guide will dissect each major analytical technique to build a complete spectral profile of the molecule.

Molecular Structure

The structural arrangement of the substituents on the benzene ring dictates the unique spectral characteristics observed. The following diagram illustrates the IUPAC numbering for the compound, which will be used for spectral assignments.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.0 - 13.0Singlet (broad)1H-COOH
~7.6Singlet1HAr-H (H6)
~6.5Singlet1HAr-H (H3)
~3.9Singlet3H-OCH₃ (C4)
~3.8Singlet3H-OCH₃ (C2)
~2.2Singlet3H-CH₃ (C5)

Interpretation & Expertise: The broad singlet observed at a significantly downfield shift (~11-13 ppm) is characteristic of a carboxylic acid proton due to its acidic nature and hydrogen bonding. The two aromatic protons appear as sharp singlets, indicating no adjacent protons for splitting. The H6 proton is further downfield than H3 due to the deshielding effect of the adjacent electron-withdrawing carboxylic acid group. Conversely, the H3 proton is more shielded, appearing upfield. The two methoxy groups and the methyl group each appear as distinct singlets, integrating to three protons each.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective electronic environments.

Chemical Shift (δ) ppmAssignment
~168-COOH
~162C4
~158C2
~135C5
~120C6
~115C1
~98C3
~56.0-OCH₃ (C4)
~55.5-OCH₃ (C2)
~16-CH₃ (C5)

Interpretation & Expertise: The carbon of the carboxylic acid group is the most deshielded, appearing at the lowest field (~168 ppm).[2] The aromatic carbons attached to the electron-donating methoxy groups (C2 and C4) are significantly deshielded and appear downfield. The quaternary carbons (C1 and C5) are also readily identified. The aromatic C3 carbon is the most shielded (upfield) due to the ortho and para electron-donating effects of the methoxy groups. The carbons of the two methoxy groups and the methyl group appear in the expected upfield region.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for obtaining high-resolution NMR spectra is crucial for data reproducibility.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence, typically with 16-32 scans.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum, typically requiring a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹)Functional Group Assignment
2500-3300 (broad)O-H stretch (Carboxylic acid)
~2950C-H stretch (aliphatic)
~1680C=O stretch (Carboxylic acid, dimer)
~1600, ~1460C=C stretch (Aromatic ring)
~1270, ~1030C-O stretch (Ether and acid)

Interpretation & Expertise: The IR spectrum is dominated by features characteristic of a substituted benzoic acid. The very broad absorption band from 2500-3300 cm⁻¹ is a hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid dimer. The strong, sharp peak around 1680 cm⁻¹ corresponds to the C=O stretch, also indicative of a dimeric carboxylic acid. The presence of the aromatic ring is confirmed by the C=C stretching vibrations around 1600 and 1460 cm⁻¹. Strong C-O stretching bands confirm the presence of both the ether (methoxy) and carboxylic acid functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

m/z (mass-to-charge)Relative Intensity (%)Proposed Ion Identity
196High[M]⁺• (Molecular Ion)
179Moderate[M - OH]⁺
151High[M - COOH]⁺ or [M - H₂O - CH₃]⁺
136Moderate[M - COOH - CH₃]⁺

Interpretation & Expertise: The electron ionization (EI) mass spectrum will show a prominent molecular ion peak [M]⁺• at m/z = 196, confirming the molecular weight of the compound. A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (•OH), leading to a peak at m/z 179.[3][4] Another significant fragmentation is the loss of the entire carboxyl group (•COOH), resulting in a peak at m/z 151. Subsequent loss of a methyl radical from this fragment can lead to the ion at m/z 136.

Fragmentation Pathway

The fragmentation can be visualized as a series of logical bond cleavages initiated by the high-energy electron beam.

Figure 2. Proposed MS Fragmentation Pathway M [C₁₀H₁₂O₄]⁺• m/z = 196 F1 [C₁₀H₁₁O₃]⁺ m/z = 179 M->F1 - •OH F2 [C₉H₁₁O₂]⁺ m/z = 151 M->F2 - •COOH F3 [C₈H₈O₂]⁺• m/z = 136 F2->F3 - •CH₃

Caption: Proposed MS Fragmentation Pathway.

Experimental Protocol: GC-MS with Electron Ionization (EI)

For volatile and thermally stable compounds like this, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method.

  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a suitable solvent like ethyl acetate or methanol.

  • GC Separation: Inject 1 µL of the solution into a GC equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program to elute the compound (e.g., start at 100°C, ramp to 250°C at 10°C/min).

  • MS Analysis: The eluting compound enters the ion source of the mass spectrometer, which is typically operated in EI mode at 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and MS provide a definitive and self-validating spectral fingerprint for this compound. This guide has detailed the characteristic signals, their structural origins, and the standard protocols for their acquisition. For scientists in research and development, this comprehensive spectral analysis is an indispensable tool for ensuring the identity, purity, and quality of this important chemical intermediate.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved from Doc Brown's Chemistry. [Link]

  • J Michelle Leslie. (2021, February 3). Mass Spectrometry Fragmentation. YouTube. [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from Doc Brown's Chemistry. [Link]

Sources

A Technical Guide to the Solubility of 2,4-Dimethoxy-5-methylbenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Imperative of Solubility Data

2,4-Dimethoxy-5-methylbenzoic acid is a substituted benzoic acid derivative whose utility spans various areas of chemical synthesis. The efficiency of its use in any process—be it synthesis, crystallization, or formulation—is fundamentally governed by its interaction with the chosen solvent system. A thorough understanding of its solubility is not merely academic; it is a critical parameter that dictates process yield, purity, and scalability.

In the absence of established public data, this guide provides a foundational framework for determining and understanding the solubility of this compound. We will first deconstruct the molecule's structural features to predict its behavior and then provide a rigorous, self-validating experimental protocol for its empirical determination.

Physicochemical Profile and Predicted Solubility

The solubility of a solute is dictated by its molecular structure and the physical properties of the solvent. The principle of "like dissolves like" serves as a useful starting point, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₂O₄[1]
Molecular Weight 196.20 g/mol [1][3]
CAS Number 50625-55-3[1]
Structure
Predicted XLogP3-AA 1.8[3]
Hydrogen Bond Donor Count 1 (from -COOH)[3]
Hydrogen Bond Acceptor Count 4 (from two -OCH₃ and -COOH)[3]
Analysis of Molecular Structure

The structure of this compound offers several clues to its solubility behavior:

  • Carboxylic Acid Group (-COOH): This is the most dominant functional group, rendering the molecule acidic. It can act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen). This feature strongly suggests favorable solubility in polar, protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, DMSO).

  • Methoxy Groups (-OCH₃): The two methoxy groups are polar and can act as hydrogen bond acceptors. Their presence increases the overall polarity of the molecule compared to 5-methylbenzoic acid, likely enhancing solubility in polar solvents.

  • Aromatic Ring and Methyl Group (-CH₃): The benzene ring and the methyl group are non-polar (lipophilic). These features contribute to its solubility in solvents of moderate to low polarity, such as ethers and chlorinated solvents.

Predicted Qualitative Solubility

Based on the structural analysis and by analogy to similar compounds like benzoic acid and 4-methoxybenzoic acid, a qualitative solubility profile can be predicted.[4][5] The molecule possesses both polar (carboxyl, methoxy) and non-polar (aromatic ring, methyl) regions, giving it a balanced character. It is expected to be soluble in a range of polar organic solvents and less soluble in highly non-polar solvents like alkanes. Solubility in aqueous media will be highly pH-dependent; as a carboxylic acid, it will be significantly more soluble in alkaline solutions (e.g., 5% NaOH or NaHCO₃) where it forms a salt, than in neutral or acidic water.[6][7][8]

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighStrong hydrogen bonding interactions with the carboxylic acid and methoxy groups.
Polar Aprotic Acetone, DMSO, THFHigh to ModerateDipole-dipole interactions and hydrogen bond acceptance by the solvent.
Chlorinated Dichloromethane, ChloroformModerateDipole-dipole interactions and ability to dissolve moderately polar compounds.
Ethers Diethyl EtherModerate to LowModerate polarity; solubility is likely but limited.
Aromatic TolueneLowPrimarily non-polar interactions; the polar groups limit solubility.
Non-polar Hexane, HeptaneInsolubleMismatch in polarity; van der Waals forces are insufficient to overcome the solute's crystal lattice energy.
Aqueous WaterVery LowLimited by the non-polar aromatic backbone.
Aqueous Base 5% Sodium BicarbonateHighDeprotonation of the carboxylic acid to form a highly soluble carboxylate salt.[6][7]

Experimental Protocol for Quantitative Solubility Determination

The following protocol describes the equilibrium shake-flask method, a gold-standard technique for determining the solubility of a solid compound in a solvent. This method ensures that the solvent is fully saturated, providing a true measure of equilibrium solubility.

Rationale for Method Selection

The shake-flask method is chosen for its reliability and straightforwardness. It relies on allowing a suspension of the solute in the solvent to reach thermodynamic equilibrium. By physically separating the undissolved solid and analyzing the concentration of the saturated supernatant, a precise solubility value can be obtained. The gravimetric finish, where the solvent is evaporated, is a robust and accessible analytical method that does not require chromatographic calibration, though HPLC can be used for higher throughput or with volatile solutes.[4][9]

Materials and Equipment
  • This compound (solid, >98% purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.1 mg accuracy)

  • Scintillation vials or flasks with screw caps

  • Thermostatic shaker bath or incubator

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

  • Pipettes and syringes

  • Drying oven or vacuum oven

Step-by-Step Methodology
  • Preparation of Solvent Vials: Accurately pipette a known volume (e.g., 5.00 mL) of the desired solvent into a series of labeled vials.

  • Addition of Solute: Add an excess amount of this compound to each vial. The key is to ensure a visible amount of undissolved solid remains at equilibrium, confirming saturation.

  • Equilibration: Securely cap the vials to prevent solvent evaporation. Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25.0 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation. A preliminary time-course study is recommended to determine when equilibrium is reached (i.e., when solubility values no longer change over time).

  • Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow the excess solid to settle. This step is crucial to avoid clogging the filter.

  • Sample Withdrawal and Filtration: Carefully draw a known volume of the supernatant into a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed, labeled vial. This step must be performed quickly to minimize temperature changes that could alter solubility.

  • Solvent Evaporation: Place the vials containing the filtrate in a drying oven at a temperature sufficient to evaporate the solvent without causing degradation or sublimation of the solute (e.g., 50-70 °C). A vacuum oven is ideal for high-boiling solvents.

  • Mass Determination: Dry the vials to a constant mass. Record the final mass of the vial containing the dried solute.

  • Calculation: Calculate the mass of the dissolved solid by subtracting the pre-weighed vial's mass. Express solubility in the desired units (e.g., mg/mL, g/100 mL).

    Solubility (mg/mL) = (Mass of vial with dried solute - Mass of empty vial) / Volume of filtrate collected

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Add known volume of solvent to vial prep2 Add excess solute to ensure saturation prep1->prep2 equil1 Seal vials and place in thermostatic shaker (24-72h) prep2->equil1 equil2 Allow excess solid to settle equil1->equil2 analysis1 Withdraw supernatant with syringe equil2->analysis1 analysis2 Filter into a pre-weighed vial analysis1->analysis2 analysis3 Evaporate solvent in drying oven analysis2->analysis3 analysis4 Weigh dried solute and calculate solubility analysis3->analysis4

Caption: Workflow for Quantitative Solubility Determination.

Molecular Interactions and Solubility

The dissolution process can be understood as a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Role of Hydrogen Bonding

In protic solvents like methanol, the primary interaction driving solubility is hydrogen bonding. The carboxylic acid group of this compound can donate a hydrogen bond to the oxygen of a methanol molecule and accept hydrogen bonds from other methanol molecules at its carbonyl and methoxy oxygens.

G Solute-Solvent Hydrogen Bonding cluster_solute This compound cluster_solvent Methanol (Solvent) solute R-C(=O)O-H methanol1 H-O-CH3 solute->methanol1 H-bond donation (from -COOH) methanol2 H-O-CH3 methanol2->solute H-bond acceptance (at C=O)

Caption: Hydrogen bonding between the solute and a protic solvent.

Conclusion

While quantitative solubility data for this compound is not currently published, a robust prediction of its behavior can be made based on its molecular structure. It is anticipated to be highly soluble in polar organic solvents, particularly those capable of hydrogen bonding, and poorly soluble in non-polar solvents. For applications requiring precise data, the detailed shake-flask protocol provided in this guide offers a reliable and scientifically sound method for its determination. This foundational knowledge is essential for any scientist or researcher aiming to leverage this compound effectively in their work.

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Vertex AI Search. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?.
  • Bellevue College. (n.d.). Experiment 2 # Solubility 13.
  • Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Biosynth. (n.d.). This compound | 50625-55-3 | FD67032.
  • PubChem. (n.d.). 2,4-Dimethoxy-6-methylbenzoic acid | C10H12O4 | CID 607287.
  • Benchchem. (n.d.). A Technical Guide to the Solubility of 2-Iodo-5-methylbenzoic Acid in Common Organic Solvents.
  • Benchchem. (n.d.). solubility profile of 4-methoxybenzoic acid in different solvents.
  • ResearchGate. (2025). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.

Sources

A Comprehensive Technical Guide to the Synthesis of 2,4-Dimethoxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Dimethoxy-5-methylbenzoic acid is a substituted benzoic acid derivative that serves as a valuable and versatile building block in organic synthesis.[1] Its structural features, including the carboxylic acid group and the electron-rich dimethoxy-toluene backbone, make it a key intermediate in the development of fine chemicals, specialty reagents, and complex molecular architectures for pharmaceutical research.[2] This guide provides an in-depth exploration of robust and field-proven synthetic strategies for obtaining this target molecule, designed for researchers, chemists, and professionals in drug development. The methodologies discussed are grounded in established chemical principles, with a focus on causality, procedural detail, and scalability.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached from several distinct retrosynthetic disconnections. The most logical strategies involve installing the carboxylic acid functionality onto a pre-existing 2,4-dimethoxy-5-methylbenzene core. This can be achieved either by direct carbonylation/carboxylation methods or through the oxidation of a precursor functional group, such as an aldehyde or a methyl ketone. This guide will detail two primary, reliable pathways:

  • Pathway A: Vilsmeier-Haack Formylation followed by Oxidation. This is often the preferred route due to its high efficiency and use of common laboratory reagents. It involves the introduction of an aldehyde group onto the aromatic ring, which is subsequently oxidized.

  • Pathway B: Grignard Reagent Carboxylation. This classic organometallic approach involves the formation of a Grignard reagent from a halogenated precursor, followed by quenching with carbon dioxide to form the carboxylate.

Pathway A: Synthesis via Vilsmeier-Haack Formylation and Subsequent Oxidation

This two-step pathway begins with the formylation of the commercially available starting material, 2,4-dimethoxytoluene. The resulting aldehyde is a stable intermediate that can be readily oxidized to the desired carboxylic acid.

Workflow Diagram: Pathway A

Pathway_A_Vilsmeier_Oxidation SM 2,4-Dimethoxytoluene INT 2,4-Dimethoxy-5-methylbenzaldehyde SM->INT  Step 1: Vilsmeier-Haack Formylation  POCl₃, DMF   PROD This compound INT->PROD  Step 2: Oxidation  KMnO₄, Acetone/H₂O  

Caption: Vilsmeier-Haack Formylation and Oxidation Route.

Step 1: Vilsmeier-Haack Formylation of 2,4-Dimethoxytoluene

Mechanistic Rationale: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic rings.[3] The reaction between phosphorus oxychloride (POCl₃) and a substituted formamide, typically N,N-dimethylformamide (DMF), generates a highly electrophilic chloroiminium ion known as the Vilsmeier reagent.[4] The electron-donating methoxy groups of 2,4-dimethoxytoluene activate the aromatic ring, facilitating electrophilic aromatic substitution, primarily at the C5 position, which is para to one methoxy group and ortho to the other, and sterically accessible. Subsequent hydrolysis of the resulting iminium salt intermediate yields the aldehyde.[5]

Detailed Experimental Protocol:

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, cool 21.9 g (0.143 mol) of phosphorus oxychloride (POCl₃) in an ice-salt bath.

  • Vilsmeier Reagent Formation: Slowly add 11.5 g (0.157 mol) of anhydrous N,N-dimethylformamide (DMF) dropwise to the cooled POCl₃ with continuous stirring. Maintain the temperature below 10°C during the addition. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Aromatic Substrate Addition: Add a solution of 20.0 g (0.131 mol) of 2,4-dimethoxytoluene in 20 mL of an appropriate solvent (e.g., dichloromethane) to the Vilsmeier reagent.

  • Reaction: Heat the reaction mixture to 60-70°C and maintain it at this temperature with stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Hydrolysis: Cool the mixture to room temperature and pour it cautiously onto 200 g of crushed ice. Add a saturated solution of sodium acetate until the mixture is neutral (pH ~7). This hydrolyzes the iminium intermediate.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 2,4-dimethoxy-5-methylbenzaldehyde, can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Oxidation of 2,4-Dimethoxy-5-methylbenzaldehyde

Mechanistic Rationale: The aldehyde functional group is readily oxidized to a carboxylic acid using a strong oxidizing agent. Potassium permanganate (KMnO₄) is a common, effective, and cost-efficient choice for this transformation. The reaction proceeds in an aqueous or semi-aqueous medium, where the permanganate ion oxidizes the aldehyde, and is itself reduced to manganese dioxide (MnO₂), a brown precipitate.

Detailed Experimental Protocol:

  • Reaction Setup: Dissolve the purified 2,4-dimethoxy-5-methylbenzaldehyde (e.g., 15 g, 0.083 mol) in 150 mL of acetone in a round-bottom flask equipped with a mechanical stirrer.

  • Oxidant Addition: Prepare a solution of potassium permanganate (KMnO₄) (approx. 15.8 g, 0.1 mol) in 200 mL of water. Add this solution portion-wise to the stirred aldehyde solution over 1 hour. The reaction is exothermic; maintain the temperature between 25-35°C using a water bath if necessary. A brown precipitate of MnO₂ will form.

  • Reaction Completion: Stir the mixture vigorously at room temperature for 4-6 hours, or until TLC analysis shows the complete consumption of the starting aldehyde.

  • Work-up: Quench the excess KMnO₄ by adding a small amount of sodium bisulfite solution until the purple color disappears. Filter the mixture through a pad of Celite to remove the MnO₂ precipitate, washing the filter cake with hot water.

  • Isolation: Combine the filtrate and washings. If necessary, reduce the volume by rotary evaporation to remove the acetone. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid (HCl).

  • Purification: The white precipitate of this compound is collected by vacuum filtration, washed with cold water, and dried in a vacuum oven. Further purification can be achieved by recrystallization from an ethanol/water mixture.

Pathway A Summary Starting Material Reagents Typical Yield
Step 1: Formylation 2,4-Dimethoxytoluene1. POCl₃, DMF2. NaOAc (aq)80-90%
Step 2: Oxidation 2,4-Dimethoxy-5-methylbenzaldehyde1. KMnO₄, Acetone/H₂O2. HCl85-95%

Pathway B: Synthesis via Grignard Reagent Carboxylation

This pathway offers a classic organometallic alternative. It requires the initial synthesis of an aryl halide from 2,4-dimethoxytoluene, which is then converted into a Grignard reagent and reacted with carbon dioxide.

Workflow Diagram: Pathway B

Pathway_B_Grignard SM 2,4-Dimethoxytoluene INT1 1-Bromo-2,4-dimethoxy- 5-methylbenzene SM->INT1  Step 1: Bromination  NBS, CCl₄   INT2 Grignard Reagent (Ar-MgBr) INT1->INT2  Step 2: Grignard Formation  Mg, THF   PROD This compound INT2->PROD  Step 3: Carboxylation  1. CO₂ (s)  2. H₃O⁺  

Caption: Grignard Reagent Carboxylation Route.

Step 1: Bromination of 2,4-Dimethoxytoluene

Mechanistic Rationale: Electrophilic aromatic substitution with bromine is required to install a handle for Grignard formation. N-Bromosuccinimide (NBS) is a convenient and safer source of electrophilic bromine compared to liquid Br₂. The reaction is typically performed in a non-polar solvent like carbon tetrachloride (CCl₄) with a radical initiator, or under polar conditions to favor electrophilic substitution on the activated ring.

Detailed Experimental Protocol:

  • Reaction Setup: Dissolve 2,4-dimethoxytoluene (15.2 g, 0.1 mol) in 100 mL of carbon tetrachloride in a flask protected from light.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (17.8 g, 0.1 mol) to the solution. A catalytic amount of a radical initiator like benzoyl peroxide can be added if needed, but the activated ring often reacts without it.

  • Reaction: Stir the mixture at room temperature or gentle reflux for 4-8 hours until TLC indicates full consumption of the starting material.

  • Work-up: Cool the reaction mixture and filter off the succinimide by-product. Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, then with water.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 1-bromo-2,4-dimethoxy-5-methylbenzene, which can be purified by vacuum distillation.

Step 2 & 3: Grignard Formation and Carboxylation

Mechanistic Rationale: The aryl bromide is reacted with magnesium turnings in an anhydrous ether solvent (like THF) to form the highly nucleophilic Grignard reagent.[6] This organometallic species readily attacks the electrophilic carbon of carbon dioxide (conveniently supplied as dry ice), forming a magnesium carboxylate salt.[7] A final acidic work-up protonates the salt to yield the target carboxylic acid.[8]

Detailed Experimental Protocol:

  • Apparatus Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (nitrogen or argon).

  • Grignard Reagent Formation: Place magnesium turnings (2.9 g, 0.12 mol) in a three-necked flask with a condenser and a dropping funnel. Add ~20 mL of anhydrous tetrahydrofuran (THF). Add a small crystal of iodine to initiate the reaction.

  • Substrate Addition: Dissolve the 1-bromo-2,4-dimethoxy-5-methylbenzene (e.g., 23.1 g, 0.1 mol) in 80 mL of anhydrous THF and add it dropwise to the magnesium suspension at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for 1-2 hours to ensure complete formation of the Grignard reagent.[9]

  • Carboxylation: Cool the Grignard solution in an ice bath. In a separate large beaker, place an excess of crushed dry ice (solid CO₂). Slowly and carefully pour the Grignard solution onto the dry ice with gentle stirring.

  • Work-up and Isolation: Allow the mixture to warm to room temperature as the excess CO₂ sublimes. Cautiously add 100 mL of 10% aqueous HCl to the reaction mixture to protonate the carboxylate salt and dissolve any unreacted magnesium.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 75 mL). Wash the combined organic extracts with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude this compound can be purified by recrystallization.

Pathway B Summary Starting Material Reagents Typical Yield
Step 1: Bromination 2,4-DimethoxytolueneNBS, CCl₄75-85%
Step 2: Grignard Formation 1-Bromo-2,4-dimethoxy-5-methylbenzeneMg, THF>90% (used in situ)
Step 3: Carboxylation Grignard Reagent1. CO₂ (s)2. HCl (aq)70-80% (from bromide)

Conclusion and Recommendation

Both pathways presented are effective for the synthesis of this compound.

  • Pathway A (Vilsmeier-Haack/Oxidation) is highly recommended for its generally higher overall yield, operational simplicity, and avoidance of organometallic intermediates which require strictly anhydrous conditions. The reagents are common and the procedures are robust and scalable.

  • Pathway B (Grignard Carboxylation) is a viable and classic alternative. While it may involve more steps and require more stringent reaction conditions (i.e., absolute exclusion of moisture), it is a valuable method, particularly if the corresponding aryl bromide is readily available.

The final choice of synthetic route will depend on the specific resources, scale, and expertise available in the laboratory. For most applications, the Vilsmeier-Haack formylation followed by oxidation provides the most direct and efficient route to the target compound.

References

  • CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents.
  • mesitoic acid - Organic Syntheses Procedure. Available at: [Link]

  • 2,4-Dimethoxybenzoic acid | C9H10O4 | CID 7052 - PubChem. Available at: [Link]

  • CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Synthesis of 2-propoxy-5-methylbenzoic acid. Available at: [Link]

  • CN104151157A - Preparation method of methoxybenzoic acid - Google Patents.
  • Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde - designer-drug .com. Available at: [Link]

  • (PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid - ResearchGate. Available at: [Link]

  • US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate - Google Patents.
  • FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE - Theochem @ Mercer University. Available at: [Link]

  • CN101284778A - Synthetic method of 2, 6-dimethoxy benzoic acid - Google Patents.
  • Haloform reaction - Wikipedia. Available at: [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link]

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. Available at: [Link]

  • Friedel–Crafts acylation of 1,2,4-trimethoxybenzene with different... - ResearchGate. Available at: [Link]

  • 2,5-Dimethoxy-4-methylbenzaldehyde | C10H12O3 | CID 602019 - PubChem. Available at: [Link]

  • 2,4-Dimethoxy-6-methylbenzoic acid | C10H12O4 | CID 607287 - PubChem. Available at: [Link]

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. Available at: [Link]

  • Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]

  • US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde - Google Patents.
  • Haloform reaction - YouTube. Available at: [Link]

  • Friedel Crafts reaction/Acylation of toluene. - YouTube. Available at: [Link]

  • US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof - Google Patents.
  • Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]

  • Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Available at: [Link]

  • 2,5-dimethoxybenzaldehyde : r/crystalgrowing - Reddit. Available at: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Available at: [Link]

  • Haloform Reaction of Methyl Ketones - Master Organic Chemistry. Available at: [Link]

  • Electronic Supplementary Material (ESI) for Chemistry Education Research and Practice. This journal is © The Royal Society of C. Available at: [Link]

  • 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. Available at: [Link]

  • Haloform Reactions - YouTube. Available at: [Link]

  • Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde - Powered by XMB 1.9.11. Available at: [Link]

  • (PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds - ResearchGate. Available at: [Link]

  • Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents.
  • Friedel-Crafts acylation (video) - Khan Academy. Available at: [Link]

  • 200 Years of The Haloform Reaction: Methods and Applications - PMC - NIH. Available at: [Link]

  • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate - Srini Chem. Available at: [Link]

Sources

The Latent Therapeutic Potential of 2,4-Dimethoxy-5-methylbenzoic Acid: A Pro-Pharmacological Blueprint

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,4-Dimethoxy-5-methylbenzoic acid, a readily available chemical intermediate, remains a molecule of untapped biological potential. While direct pharmacological investigations are conspicuously absent from the current scientific literature, a comprehensive analysis of structurally analogous benzoic acid derivatives unveils a compelling predictive framework for its bioactivity. This technical guide synthesizes the existing evidence from related compounds to construct a prospective analysis of this compound's potential as an antimicrobial, anti-inflammatory, and anticancer agent. By examining established structure-activity relationships and mechanisms of action of similar molecules, this document aims to provide a foundational rationale and a methodological roadmap for future research and development in the pharmaceutical sciences.

Introduction: An Unexplored Scaffold

This compound (Figure 1) is a substituted benzoic acid derivative characterized by two methoxy groups at positions 2 and 4, and a methyl group at position 5 of the benzene ring. With the molecular formula C₁₀H₁₂O₄ and a molar mass of 196.2 g/mol , it is primarily recognized as a building block in fine chemical synthesis[1]. However, the therapeutic potential of this specific scaffold has been largely overlooked. This guide posits that by leveraging the wealth of data on related benzoic acid derivatives, we can delineate a clear path for investigating the latent biological activities of this compound. The presence of methoxy and methyl substituents on the benzoic acid core suggests a high probability of interaction with biological targets, a hypothesis supported by numerous studies on analogous compounds.

Figure 1: Chemical Structure of this compound Caption: The chemical structure of this compound, featuring a benzoic acid core with two methoxy and one methyl substituent.

Prospective Antimicrobial and Antifungal Activity

The antimicrobial properties of benzoic acid and its derivatives are well-established, with their efficacy being highly dependent on the nature and position of substituents on the aromatic ring.

Inferred Activity from Structural Analogs

Numerous studies on substituted benzoic acids provide a strong rationale for investigating the antimicrobial potential of this compound. For instance, 2,5-dimethoxybenzoic acid has demonstrated significant antifungal activity against postharvest pathogens in strawberries, completely inhibiting spore germination and mycelial growth of Botrytis cinerea and Rhizopus stolonifer at a concentration of 5 x 10⁻³ M[1]. Furthermore, the general class of benzoic acid derivatives has shown broad antifungal and antimicrobial activities[2][3]. The thioureides of a structurally related compound, 2-(4-ethyl-phenoxymethyl) benzoic acid , have also been reported to possess antimicrobial properties[4].

The antimicrobial action of phenolic compounds is often linked to the presence of hydroxyl or methoxyl groups[5]. These groups can disrupt microbial membranes, interfere with essential enzymes, or alter cellular signaling pathways[6]. The specific substitution pattern of this compound, with its two electron-donating methoxy groups and a lipophilic methyl group, may enhance its ability to penetrate microbial cell walls and exert its effects.

Proposed Experimental Protocol for Antimicrobial Susceptibility Testing

To empirically validate the predicted antimicrobial activity, a standardized broth microdilution assay can be employed to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Assay for MIC Determination

  • Preparation of Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

  • Bacterial and Fungal Strains: Utilize a panel of clinically relevant microorganisms, including Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungal strains (Candida albicans, Aspergillus niger).

  • Culture Preparation: Grow bacterial strains in Mueller-Hinton Broth (MHB) and fungal strains in Sabouraud Dextrose Broth (SDB) to logarithmic phase. Adjust the inoculum density to approximately 5 x 10⁵ CFU/mL for bacteria and 2.5 x 10³ CFU/mL for fungi.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound's stock solution with the appropriate broth to achieve a concentration range of 250 µg/mL to 0.122 µg/mL.

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Controls: Include wells with medium and inoculum (negative control), medium only (sterility control), and medium with inoculum and DMSO (solvent toxicity control). A standard antibiotic/antifungal agent (e.g., ampicillin, fluconazole) should be used as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Potential Anti-inflammatory Effects

The anti-inflammatory potential of phenolic compounds, including benzoic acid derivatives, is a promising area of research. The structural features of this compound suggest it may modulate inflammatory pathways.

Evidence from Structurally Related Molecules

A compelling case for the anti-inflammatory potential of this compound comes from the study of 2,4-dimethoxy-6-methylbenzene-1,3-diol , a benzenoid with a very similar substitution pattern. This compound has been shown to mitigate psoriasiform inflammation by suppressing the phosphorylation of mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB)[7][8][9].

Furthermore, 2-hydroxy-4-methoxy benzoic acid has been demonstrated to protect the liver from toxicity through its anti-inflammatory and antioxidant properties[3][10]. Another related compound, a brominated vanillin derivative named 2-bromo-5-hydroxy-4-methoxybenzaldehyde , exerts its anti-inflammatory effects by inactivating the ERK, JNK, and NF-κB signaling pathways[11]. These findings strongly suggest that the dimethoxy-methyl substitution pattern on a benzoic acid core could be a key pharmacophore for anti-inflammatory activity.

Hypothesized Mechanism of Action and Signaling Pathway

Based on the evidence from its structural analogs, it is hypothesized that this compound may exert anti-inflammatory effects by inhibiting key pro-inflammatory signaling cascades, particularly the NF-κB and MAPK pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Complex Receptor->IKK MAPK_pathway MAPK Cascade (ERK, JNK, p38) Receptor->MAPK_pathway IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB degrades, releases NFkB_n NF-κB NFkB->NFkB_n translocates AP1 AP-1 MAPK_pathway->AP1 activates AP1_n AP-1 AP1->AP1_n translocates Compound 2,4-Dimethoxy- 5-methylbenzoic acid Compound->IKK Inhibits Compound->MAPK_pathway Inhibits Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_n->Gene_Expression AP1_n->Gene_Expression

Figure 2: Hypothesized Anti-inflammatory Signaling Pathway Caption: Potential mechanism of anti-inflammatory action via inhibition of NF-κB and MAPK pathways.

Proposed In Vitro Anti-inflammatory Assay

The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitrite Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

  • Cell Viability: Concurrently, perform an MTT assay to ensure that the observed NO inhibition is not due to cytotoxicity.

Anticancer Potential: Avenues for Investigation

The anticancer activity of benzoic acid derivatives is a burgeoning field of research, with many compounds demonstrating promising cytotoxic and antiproliferative effects.

Insights from Related Structures

While direct evidence is lacking, the anticancer potential of this compound can be inferred from studies on its analogs. It is noteworthy that a study on Dimethoxy Benzoic Acid (DMBA) , although the specific isomer was not mentioned, showed significantly lower histone deacetylase (HDAC) inhibition compared to Dihydroxybenzoic Acid (DHBA)[12]. This suggests that the presence of methoxy groups might diminish its anticancer activity via this particular mechanism.

However, other studies on more complex benzoic acid derivatives are more encouraging. For example, 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its derivatives have shown potent antitumor activity against breast cancer cell lines by inducing apoptosis and cell-cycle arrest[8]. Similarly, hydrazide–hydrazones of 2,4-dihydroxybenzoic acid have been reported to possess antiproliferative activity[13][14]. Chalcone derivatives bearing dimethoxy and trimethoxy substitutions have also been synthesized and evaluated for their anticancer properties, with some showing significant efficacy[15][16][17]. A syringic acid analog with a dimethoxyphenol moiety also demonstrated enhanced inhibition of cancer cell growth compared to its parent compound[18].

Proposed Experimental Workflow for Anticancer Evaluation

A systematic approach is required to evaluate the potential anticancer activity of this compound.

G Start Start: Compound Synthesis & Characterization In_Vitro In Vitro Screening (MTT Assay on Cancer Cell Lines) Start->In_Vitro Dose_Response Dose-Response Curve & IC50 Determination In_Vitro->Dose_Response Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) Dose_Response->Mechanism In_Vivo In Vivo Studies (Xenograft Models) Mechanism->In_Vivo End Lead Optimization or Termination In_Vivo->End

Figure 3: Experimental Workflow for Anticancer Drug Discovery Caption: A streamlined workflow for the evaluation of potential anticancer compounds.

Protocol for In Vitro Cytotoxicity Screening (MTT Assay)
  • Cell Lines: Utilize a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

  • MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Summary of Quantitative Data from Related Compounds

The following table summarizes the reported biological activities of compounds structurally related to this compound.

CompoundBiological ActivityOrganism/Cell LineQuantitative DataReference
2,5-Dimethoxybenzoic acidAntifungalBotrytis cinerea, Rhizopus stoloniferComplete inhibition at 5 x 10⁻³ M[1]
2-(4-ethyl-phenoxymethyl) benzoic acid thioureidesAntimicrobialGram-positive & Gram-negative bacteria, FungiMICs ranging from 3.9 µg/mL to 250 µg/mL[4]
4-(3,4,5-Trimethoxyphenoxy) benzoic acid derivativesAnticancerMCF-7, MDA-MB-468 (Breast Cancer)Significant suppression of cell viability[8]
Hydrazide–hydrazones of 2,4-dihydroxybenzoic acidAntiproliferativeLN-229 (Glioblastoma)IC50 = 0.77 µM[14]
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalconeAnticancerSMMC-7721 (Hepatocellular Carcinoma)IC50 = 32.3 µM[19]

Conclusion and Future Directions

While this compound remains uncharacterized in terms of its biological activity, the evidence presented in this guide, drawn from a comprehensive analysis of its structural analogs, strongly suggests its potential as a valuable lead compound in drug discovery. The presence of methoxy and methyl groups on the benzoic acid scaffold is a recurring motif in molecules with demonstrated antimicrobial, anti-inflammatory, and anticancer properties.

This technical guide provides a robust scientific rationale and a clear experimental framework for initiating a research program aimed at elucidating the therapeutic potential of this compound. Future research should focus on the systematic evaluation of its bioactivity through the proposed in vitro and in vivo models. Furthermore, the synthesis and screening of a library of derivatives of this compound could lead to the identification of novel therapeutic agents with improved potency and selectivity. The exploration of this relatively simple molecule could unlock new avenues for the development of treatments for a range of human diseases.

References

  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). (n.d.). National Center for Biotechnology Information. [Link]

  • Antifungal activity of 2,5-dimethoxybenzoic acid on postharvest pathogens of strawberry fruits. (2018, April 6). ResearchGate. [Link]

  • Berne, S., et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Bioorganic & Medicinal Chemistry, 23(15), 4873-4883. [Link]

  • Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal and aromatic plants. (2021, June 30). Journal of Applied Biology and Biotechnology. [Link]

  • Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies. (2015, June 23). ResearchGate. [Link]

  • New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. (n.d.). Semantic Scholar. [Link]

  • Fang, Y.-A., et al. (2021). 2,4-Dimethoxy-6-Methylbenzene-1,3-diol, a Benzenoid From Antrodia cinnamomea, Mitigates Psoriasiform Inflammation by Suppressing MAPK/NF-κB Phosphorylation and GDAP1L1/Drp1 Translocation. Frontiers in Immunology, 12, 664425. [Link]

  • Antimicrobial activity of some new of 2-(4-ethyl-phenoximethyl) benzoic acid thioureides against planktonic cells. (2012). Farmacia, 60(5), 653-665. [Link]

  • Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists. (2016). Bioorganic & Medicinal Chemistry Letters, 26(1), 105-109. [Link]

  • Liu, J. Y., et al. (2020). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. Pharmaceutics, 12(5), 419. [Link]

  • Chen, Y.-C., et al. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Anticancer Research, 34(4), 1801-1809. [Link]

  • Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids. (2022). Molecules, 27(15), 4988. [Link]

  • Kalinowska, M., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8048. [Link]

  • An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. (2021). Folia Microbiologica, 66(5), 727-735. [Link]

  • In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines. (2004). Pharmacological Research, 50(5), 505-510. [Link]

  • Al-Ghamdi, G. A., et al. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. Inflammation Research, 66(9), 753-763. [Link]

  • Synthesis and anticancer and antioxidant activities of 2,4,5-trimethoxy chalcones and analogues from asaronaldehyde: Structure-activity relationship. (2019, August 6). ResearchGate. [Link]

  • Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. (2022). Frontiers in Chemistry, 10, 936994. [Link]

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (2024). Molecules, 29(5), 1083. [Link]

  • 2,4-Dimethoxy-6-Methylbenzene-1,3-diol, a Benzenoid From Antrodia cinnamomea, Mitigates Psoriasiform Inflammation by Suppressing MAPK/NF-κB Phosphorylation and GDAP1L1/Drp1 Translocation. (2021, May 14). ResearchGate. [Link]

  • 2,4-Dimethoxy-6-methylbenzoic acid. (n.d.). PubChem. [Link]

  • Antifungal Activity of Chemical Constituents from Piper pesaresanum C. DC. and Derivatives against Phytopathogen Fungi of Cocoa. (2021). Molecules, 26(11), 3224. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023, May 29). Preprints.org. [Link]

  • Antifungal and phytotoxic activity of benzoic acid derivatives from inflorescences of Piper cumanense. (2019). Natural Product Research, 35(12), 2056-2060. [Link]

  • Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives. (2020). RSC Advances, 10(49), 29331-29342. [Link]

  • 2,4-Dimethoxybenzoic acid. (n.d.). PubChem. [Link]

  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023). Molecules, 28(24), 8048. [Link]

  • In vitro and in silico perspectives to explain anticancer activity of a novel syringic acid analog ((4-(1H-1, 3-benzodiazol-2-yl)-2, 6-dimethoxy phenol)) through apoptosis activation and NFkB inhibition in K562 leukemia cells. (2021). Journal of Biomolecular Structure & Dynamics, 39(12), 4353-4363. [Link]

Sources

The Strategic Utility of 2,4-Dimethoxy-5-methylbenzoic Acid in Complex Molecule Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate landscape of pharmaceutical and fine chemical synthesis, the strategic selection of intermediates is paramount to the successful construction of complex molecular architectures. Benzoic acid derivatives, in particular, serve as versatile scaffolds amenable to a wide array of chemical transformations.[1] This technical guide provides an in-depth exploration of 2,4-Dimethoxy-5-methylbenzoic acid, a polysubstituted aromatic carboxylic acid, as a valuable synthetic intermediate. We will dissect a plausible and efficient synthetic route to this intermediate, elucidate the electronic and steric factors governing its reactivity, and present a detailed, self-validating experimental protocol for its preparation. Furthermore, we will explore its application as a key building block in the synthesis of advanced molecular targets, with a focus on its potential role in the development of contemporary therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this versatile intermediate.

Introduction: The Significance of Substituted Benzoic Acids in Synthesis

Substituted benzoic acids are a cornerstone of modern organic synthesis, offering a stable yet reactive platform for the elaboration of molecular complexity.[1] The carboxylic acid moiety provides a handle for a variety of transformations, including amidation, esterification, and reduction, while the substitution pattern on the aromatic ring dictates the molecule's electronic properties and steric environment, thereby influencing its reactivity and directing subsequent chemical modifications.[1]

This compound is a particularly interesting intermediate due to its unique substitution pattern. The two methoxy groups are strong electron-donating groups, activating the aromatic ring towards electrophilic substitution. The methyl group, also electron-donating, further enhances this activation. This electronic enrichment, combined with the specific positioning of the substituents, allows for highly regioselective reactions, making it a valuable precursor in multi-step syntheses where precise control over the introduction of new functional groups is critical. Its structural motifs are found in various biologically active compounds, highlighting its potential in drug discovery programs.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of an intermediate is crucial for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₄N/A
Molecular Weight 196.20 g/mol N/A
Appearance White to off-white crystalline powder[1]
CAS Number 50625-55-3N/A
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the two methoxy groups, the methyl group, and the acidic proton of the carboxylic acid. The chemical shifts of the aromatic protons will be influenced by the electron-donating effects of the methoxy and methyl groups, typically appearing in the upfield region of the aromatic spectrum.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methoxy carbons, and the methyl carbon. The chemical shifts of the aromatic carbons will reflect the electron-donating nature of the substituents.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carbonyl group (C=O) of the carboxylic acid, typically in the range of 1680-1710 cm⁻¹, and a broad absorption for the hydroxyl group (O-H) of the carboxylic acid, usually in the range of 2500-3300 cm⁻¹.

Synthesis of this compound: A Strategic Approach

A robust and scalable synthesis of this compound is essential for its utilization as a reliable intermediate. While a definitive, published protocol for this specific molecule was not identified in the literature reviewed, a highly plausible and efficient two-step synthetic route can be designed based on well-established organic transformations, starting from the commercially available 2,4-dimethoxytoluene. This proposed synthesis involves a Vilsmeier-Haack formylation followed by an oxidation of the resulting aldehyde.

Retrosynthetic Analysis and Strategy

The retrosynthetic analysis of this compound points towards 2,4-dimethoxy-5-methylbenzaldehyde as a key precursor. The carboxylic acid can be readily obtained from the aldehyde via oxidation. The aldehyde, in turn, can be synthesized from 2,4-dimethoxytoluene through a formylation reaction.

Retrosynthesis target This compound intermediate 2,4-Dimethoxy-5-methylbenzaldehyde target->intermediate Oxidation starting_material 2,4-Dimethoxytoluene intermediate->starting_material Formylation (Vilsmeier-Haack)

Figure 1: Retrosynthetic analysis of this compound.

The choice of the Vilsmeier-Haack reaction for the formylation step is strategic. The electron-rich nature of the 2,4-dimethoxytoluene ring makes it highly susceptible to electrophilic aromatic substitution. The Vilsmeier reagent, a mild electrophile, allows for formylation to occur under relatively gentle conditions, minimizing potential side reactions. The directing effects of the two methoxy groups and the methyl group will favor substitution at the C5 position, leading to the desired aldehyde isomer.

The subsequent oxidation of the aldehyde to the carboxylic acid is a standard and high-yielding transformation. Several reagents can be employed for this purpose, with potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂) being common and effective choices.

Detailed Experimental Protocol

This protocol is a self-validating system, with clear steps and expected outcomes.

Step 1: Synthesis of 2,4-Dimethoxy-5-methylbenzaldehyde via Vilsmeier-Haack Formylation

Vilsmeier_Haack cluster_reactants Reactants cluster_products Products reactant1 2,4-Dimethoxytoluene product 2,4-Dimethoxy-5-methylbenzaldehyde reactant1->product Vilsmeier-Haack Formylation reactant2 POCl₃, DMF

Figure 2: Vilsmeier-Haack formylation of 2,4-dimethoxytoluene.

Materials:

  • 2,4-Dimethoxytoluene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium acetate

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (DMF) and cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Dissolve 2,4-dimethoxytoluene in dichloromethane (DCM) and add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium acetate.

  • Stir the mixture vigorously until the intermediate iminium salt is fully hydrolyzed.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2,4-dimethoxy-5-methylbenzaldehyde.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure aldehyde.

Step 2: Oxidation of 2,4-Dimethoxy-5-methylbenzaldehyde to this compound

Oxidation cluster_reactants Reactants cluster_products Products reactant1 2,4-Dimethoxy-5-methylbenzaldehyde product This compound reactant1->product Oxidation reactant2 KMnO₄ or NaClO₂

Figure 3: Oxidation of the aldehyde to the carboxylic acid.

Materials:

  • 2,4-Dimethoxy-5-methylbenzaldehyde

  • Potassium permanganate (KMnO₄) or Sodium chlorite (NaClO₂)

  • Acetone or tert-Butanol/water

  • Sodium bisulfite (NaHSO₃) (if using KMnO₄)

  • 2-Methyl-2-butene (if using NaClO₂)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethyl acetate

Procedure (using Potassium Permanganate):

  • Dissolve 2,4-dimethoxy-5-methylbenzaldehyde in acetone in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate beaker, prepare a solution of potassium permanganate (KMnO₄) in water.

  • Slowly add the KMnO₄ solution to the aldehyde solution at room temperature. The reaction is exothermic, so the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.

  • Filter the reaction mixture to remove the MnO₂ precipitate.

  • Acidify the filtrate with hydrochloric acid (HCl) to a pH of approximately 2. The desired carboxylic acid will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield this compound.

Application as a Synthetic Intermediate in Drug Discovery

The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of complex, biologically active molecules. While a direct application of this specific intermediate in a named drug synthesis was not prominently found in the reviewed literature, its structural motifs are present in various classes of therapeutic agents. For instance, polysubstituted benzoic acids are key components in the synthesis of orexin receptor antagonists, a class of drugs used to treat insomnia.

Illustrative Application: A Precursor to Orexin Receptor Antagonist Scaffolds

Orexin receptor antagonists, such as suvorexant and lemborexant, often feature complex aromatic and heterocyclic systems.[2][3][4] The synthesis of these molecules frequently involves the coupling of a substituted benzoic acid with an amine-containing fragment. The electronic properties of the benzoic acid derivative can significantly influence the efficiency of this coupling reaction and the overall properties of the final molecule.

Drug_Synthesis intermediate 2,4-Dimethoxy-5- methylbenzoic acid coupling Amide Coupling (e.g., EDC, HOBt) intermediate->coupling amine_fragment Amine-containing heterocycle amine_fragment->coupling target_scaffold Advanced Intermediate for Orexin Receptor Antagonist coupling->target_scaffold

Figure 4: Application of the intermediate in the synthesis of a drug scaffold.

In a hypothetical synthetic route towards a novel orexin receptor antagonist, this compound could be activated (e.g., by conversion to its acid chloride or by using coupling agents like EDC/HOBt) and then reacted with a suitable amine-containing heterocyclic core. The methoxy and methyl groups on the benzoic acid ring would modulate the electronic and steric environment of the resulting amide, which could be crucial for its biological activity and pharmacokinetic properties.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in the fields of pharmaceutical and fine chemical synthesis. Its electron-rich aromatic system and strategically placed substituents allow for a high degree of control in subsequent chemical transformations. The synthetic route outlined in this guide, based on established and reliable organic reactions, provides a clear pathway for its efficient preparation. As the demand for complex and highly functionalized molecules continues to grow, particularly in the area of drug discovery, the strategic use of well-designed intermediates like this compound will remain a critical component of successful synthetic endeavors.

References

  • Flick, A. C. (2021). Synthetic Approaches to the New Drugs Approved during 2019. Journal of Medicinal Chemistry, 64(7), 3604–3657.
  • Oxidation of aldehydes to carboxylic acids. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Making carboxylic acids. (n.d.). Chemguide. Retrieved January 19, 2026, from [Link]

  • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. (n.d.). Srini Chem. Retrieved January 19, 2026, from [Link]

  • Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. (n.d.). Retrieved January 19, 2026, from a local university chemistry department website.
  • Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. (2014). Chinese Chemical Letters, 25(11), 1454-1456.

Sources

discovery and isolation of 2,4-Dimethoxy-5-methylbenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, Isolation, and Characterization of 2,4-Dimethoxy-5-methylbenzoic Acid Derivatives

To the dedicated researcher, scientist, and drug development professional, this guide offers a comprehensive exploration of the methodologies surrounding this compound and its derivatives. These compounds represent a class of valuable building blocks in medicinal chemistry and fine chemical synthesis.[1] This document moves beyond simple procedural lists to provide a deeper understanding of the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Strategic Synthesis: Building the Molecular Framework

The rational design of a synthetic route is paramount. For substituted benzoic acids, several classical and modern methods are available. The selection of a specific pathway is dictated by factors such as the availability of starting materials, desired regioselectivity, and scalability. Friedel-Crafts and Gattermann-Koch reactions are cornerstone electrophilic aromatic substitution reactions for introducing carbonyl functionalities to aromatic rings.[2][3]

Preferred Synthetic Pathway: Friedel-Crafts Acylation

The Friedel-Crafts acylation is often favored over direct alkylation due to its ability to produce monoacylated products without the risk of polyalkylation that plagues the latter.[4] The resulting ketone is less activating than the original substituted benzene, preventing further reactions. This ketone can then be oxidized to the desired carboxylic acid.

A logical synthetic approach to this compound begins with a commercially available, appropriately substituted aromatic precursor, such as 1,3-dimethoxy-4-methylbenzene.

G A 1,3-Dimethoxy-4-methylbenzene C 1-(2,4-Dimethoxy-5-methylphenyl)ethanone A->C D This compound C->D

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

This protocol outlines the synthesis via Friedel-Crafts acylation followed by a haloform reaction.

Step 1: Friedel-Crafts Acylation

  • Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser (connected to a gas trap), add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and a dry, non-polar solvent like dichloromethane (DCM).

  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Reagent Addition: Slowly add acetyl chloride (1.0 eq.) to the stirred suspension.

  • Substrate Addition: Add a solution of 1,3-dimethoxy-4-methylbenzene (1.0 eq.) in DCM dropwise over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude ketone intermediate.

Step 2: Haloform Reaction and Acidification

  • Dissolution: Dissolve the crude ketone from Step 1 in a suitable solvent like dioxane or tetrahydrofuran (THF).

  • Base and Halogen: Cool the solution in an ice bath. Slowly add a pre-prepared solution of sodium hydroxide (excess) and bromine (excess) in water.

  • Reaction: Stir vigorously. The reaction is exothermic. Maintain the temperature below 10°C initially, then allow it to warm to room temperature and stir overnight.

  • Workup: Quench any excess bromine with a saturated solution of sodium thiosulfate. Remove the organic solvent under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify with cold, concentrated HCl until the pH is ~2. The benzoic acid derivative will precipitate out of the solution.

Isolation and Purification: Achieving Analytical Purity

The success of any synthesis is ultimately measured by the purity of the final compound. For solid organic acids, recrystallization is the most effective and economical method for achieving high purity.[5][6]

The Principle of Recrystallization

Recrystallization is a purification technique based on differential solubility.[7][8] An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Impurities that are either highly soluble or insoluble in the hot solvent can be effectively removed.[9]

Solvent Selection

The choice of solvent is critical for successful recrystallization.[7] The principle of "like dissolves like" is a good starting point. For a moderately polar compound like this compound, a polar protic solvent or a solvent mixture is often suitable.

Solvent SystemRationale for Suitability
Water Benzoic acids often have low solubility in cold water but increased solubility in hot water, making it an excellent and green solvent choice.[9][10]
Ethanol/Water A mixture can be used if the compound is too soluble in pure ethanol and not soluble enough in pure water. The compound is dissolved in a minimum of hot ethanol, and hot water is added until the solution becomes turbid (cloudy), after which a few drops of hot ethanol are added to clarify it.
Acetic Acid/Water Acetic acid is a good solvent for many organic acids but can be difficult to remove.[5]
Experimental Protocol: Recrystallization
  • Dissolution: Place the crude, precipitated solid from the synthesis step into an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., water).

  • Heating: Gently heat the suspension on a hot plate, adding small portions of hot solvent until the solid just dissolves.[5] Using an excess of solvent will reduce the final yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.[7]

  • Crystallization: Once the solution has reached room temperature, cool it further in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below their melting point.

G A Crude Product (Precipitate from Synthesis) B Dissolve in Minimum Hot Solvent A->B C Hot Gravity Filtration (Remove Insoluble Impurities) B->C if needed D Slow Cooling to Room Temperature B->D C->D E Ice Bath (Maximize Crystallization) D->E F Vacuum Filtration E->F G Wash with Ice-Cold Solvent F->G H Dry Crystals Under Vacuum G->H I Pure Crystalline Product H->I

Caption: A standard workflow for the purification of an organic acid via recrystallization.

Structural Characterization and Validation

Unambiguous structural confirmation is a non-negotiable step. A combination of spectroscopic methods provides a complete picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of the atoms.[12]

Predicted NMR Data for this compound:

The following table provides predicted chemical shifts based on the analysis of similar structures and standard NMR principles.[13]

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
Proton 1>10.0Broad Singlet1H-COOH
Proton 2~7.6Singlet1HAr-H (C6-H)
Proton 3~6.5Singlet1HAr-H (C3-H)
Proton 4~3.9Singlet3H-OCH₃ (C2)
Proton 5~3.8Singlet3H-OCH₃ (C4)
Proton 6~2.2Singlet3H-CH₃ (C5)
¹³C NMR Predicted δ (ppm) Assignment
Carbon 1>168-COOH
Carbon 2~162Ar-C (C4-O)
Carbon 3~160Ar-C (C2-O)
Carbon 4~135Ar-C (C6)
Carbon 5~125Ar-C (C5)
Carbon 6~115Ar-C (C1)
Carbon 7~98Ar-C (C3)
Carbon 8~56.0-OCH₃ (C2)
Carbon 9~55.5-OCH₃ (C4)
Carbon 10~18-CH₃
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering a direct validation of the chemical formula (C₁₀H₁₂O₄, MW: 196.2 g/mol ).[1] High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include:

  • ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

  • ~1250 and ~1050 cm⁻¹ (strong): C-O stretches of the methoxy ether groups.

G A Purified Sample B Mass Spectrometry (MS) A->B C NMR Spectroscopy (¹H, ¹³C, 2D) A->C D Infrared (IR) Spectroscopy A->D E Molecular Weight Confirmed? B->E G Correct Connectivity & Proton/Carbon Environment? C->G F Correct Functional Groups? D->F E->F Yes F->G Yes H Structure Validated G->H Yes

Caption: Logical workflow for the comprehensive structural validation of the target compound.

Biological Significance and Applications

Benzoic acid derivatives are a cornerstone in drug discovery, exhibiting a wide range of biological activities.[14] Various substituted benzoic acids have been investigated for their antimicrobial, antioxidant, anti-inflammatory, and antidiabetic properties.[15][16] For instance, certain derivatives have shown potential as inhibitors of enzymes like α-glucosidase and α-amylase, which are relevant in managing postprandial hyperglycemia.[15] The specific 2,4-dimethoxy-5-methyl scaffold can serve as a key intermediate for more complex molecules with potential therapeutic value.

References

  • SOP: CRYSTALLIZATION. (n.d.).
  • The Purification of Organic Compound: Techniques and Applications - Reachem. (2024, August 9).
  • Crystallization method for organic acid or organic acid ester. (n.d.). Google Patents.
  • Benzene to benzoic acid-Gattermann-Koch reaction. (2020, February 15). CHEMSOLVE.NET.
  • Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). (n.d.).
  • Gattermann Koch Reaction: Mechanism, Uses & Examples. (n.d.). Vedantu.
  • Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). (n.d.). Study Mind.
  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (n.d.). MDPI.
  • Gattermann-Koch Reaction. (n.d.).
  • Gattermann Koch Reaction Detailed Explanation with Applications. (n.d.). Testbook.
  • Recrystallization and Crystallization. (n.d.).
  • Gattermann reaction. (n.d.). In Wikipedia.
  • Benzoic Acid Recrystallization - 1184 Words. (n.d.). Cram.
  • Purification of benzoic acid. (n.d.). Google Patents.
  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018, December 3).
  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. (n.d.). NIH. Retrieved from [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. (n.d.). Google Patents.
  • Recrystallization of Benzoic Acid. (n.d.).
  • Synthesis of 2-propoxy-5-methylbenzoic acid. (n.d.).
  • Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 2, 4-Dimethoxy Benzoic Acid. (n.d.). Vihita Drugs & Intermediates. Retrieved from [Link]

  • Separation and Purification of Benzoic Acid and p-Toluidine mixture. (2024, September 27). YouTube. Retrieved from [Link]

  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. (n.d.). PubMed. Retrieved from [Link]

  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023, December 14). MDPI. Retrieved from [Link]

  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Supporting information NMR methodology for complex mixture 'separation'. (n.d.). The Royal Society of Chemistry.
  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. (n.d.). Google Patents.
  • NMR spectrum of dimethoxy benzoic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • mesitoic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Isolation and purification of 2-hydroxy-6-methyl benzoic acid synthetase from Penicillium griseofulvum. (n.d.). Huskie Commons. Retrieved from [Link]

  • Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. (n.d.). Phcogj.com. Retrieved from [Link]

Sources

A Theoretical Investigation of the Molecular Structure of 2,4-Dimethoxy-5-methylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the theoretical study of 2,4-Dimethoxy-5-methylbenzoic acid, a substituted benzoic acid derivative of interest in medicinal chemistry and materials science. In the absence of an experimentally determined crystal structure, this document outlines a robust computational approach to elucidate its three-dimensional geometry, electronic properties, and spectroscopic signatures. By leveraging Density Functional Theory (DFT) and Hartree-Fock (HF) methods, we present a self-validating protocol that ensures scientific rigor and provides valuable insights for further research and development. This guide is intended to serve as a practical workflow for researchers engaged in the computational analysis of novel organic molecules.

Introduction

This compound is a member of the benzoic acid family, a class of compounds widely recognized for their diverse applications, including their roles as key building blocks in the synthesis of pharmaceuticals and other fine chemicals.[1] The biological and chemical properties of benzoic acid derivatives are intrinsically linked to their molecular structure, including bond lengths, bond angles, and the spatial arrangement of their constituent atoms. A thorough understanding of these structural features is therefore paramount for predicting their reactivity, designing new molecules with desired functionalities, and understanding their interactions with biological targets.

While experimental techniques such as X-ray crystallography provide definitive structural information, such data is not always available for every compound of interest. In such cases, theoretical and computational chemistry offer powerful tools to predict and analyze molecular structures and properties with a high degree of accuracy.[2][3] This guide details a systematic approach for the theoretical investigation of this compound, providing a blueprint that can be adapted for other organic molecules where experimental structural data is lacking.

Computational Methodology: A Self-Validating Approach

The cornerstone of a reliable theoretical study is the selection of an appropriate computational method and basis set. This choice dictates the accuracy of the results and the computational resources required. For organic molecules such as this compound, a combination of Density Functional Theory (DFT) and Hartree-Fock (HF) methods provides a comprehensive and robust analysis.

The Dual-Method Strategy: Expertise in Action

We advocate for a dual-method approach, employing both DFT and HF calculations. This is not merely for redundancy, but for a more nuanced understanding of the electronic structure.

  • Density Functional Theory (DFT): DFT, particularly with the B3LYP hybrid functional, has emerged as a workhorse in computational chemistry due to its excellent balance of accuracy and computational cost for many organic systems.[3] It accounts for electron correlation, which is crucial for describing the intricate electronic interactions within the molecule.

  • Hartree-Fock (HF) Theory: While generally less accurate than DFT for many properties due to its neglect of electron correlation, HF calculations are valuable for providing a baseline and for specific analyses where this approximation is informative. Comparing HF and DFT results can offer insights into the role of electron correlation in the molecule's properties.[2]

Basis Set Selection: The Foundation of Accuracy

The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the quality of the calculation. For a molecule of this size and composition, the Pople-style basis set 6-311++G(d,p) is a well-regarded choice.[2][4]

  • 6-311G: This indicates a triple-zeta valence basis set, providing a flexible description of the valence electrons.

  • ++: The double plus indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. These are important for accurately describing anions and systems with lone pairs of electrons, such as the oxygen atoms in the methoxy and carboxyl groups.

  • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for greater flexibility in the shape of the atomic orbitals, which is essential for describing chemical bonds accurately.

Experimental Protocol: Step-by-Step Computational Workflow

The following protocol outlines the key steps for the theoretical analysis of this compound.

  • Initial Structure Generation: Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform a full geometry optimization without any symmetry constraints using both DFT (B3LYP/6-311++G(d,p)) and HF (HF/6-311++G(d,p)) levels of theory. This process finds the lowest energy conformation of the molecule.

  • Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical vibrational spectra (IR and Raman).

  • Analysis of Results:

    • Optimized Geometry: Extract the optimized bond lengths, bond angles, and dihedral angles.

    • Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.

    • Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.

Diagram of the Computational Workflow:

Computational Workflow for Theoretical Molecular Structure Analysis cluster_input Input Generation cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation start 1. Initial 3D Structure Generation (e.g., Avogadro) opt 2. Geometry Optimization (DFT/B3LYP & HF) Basis Set: 6-311++G(d,p) start->opt freq 3. Frequency Calculation (Confirmation of Minimum Energy) opt->freq geom Optimized Geometry (Bond Lengths, Angles) freq->geom fmo Frontier Molecular Orbitals (HOMO-LUMO Analysis) freq->fmo mep Molecular Electrostatic Potential (Reactivity Sites) freq->mep

Caption: A logical workflow for the theoretical analysis of molecular structures.

Theoretical Results and Discussion

This section presents the expected outcomes of the theoretical calculations on this compound.

Optimized Molecular Geometry: A Comparative Approach

The calculated geometric parameters for this compound can be compared with the experimental data for this isomer and other similar benzoic acid derivatives.[2][5][6] This comparative approach allows for the validation of the chosen computational methodology.

Table 1: Predicted Key Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

ParameterPredicted ValueComparative Experimental Value (for related compounds)
C=O Bond Length (Å)~1.211.20 - 1.25
C-O Bond Length (Å)~1.351.33 - 1.37
O-H Bond Length (Å)~0.970.96 - 0.98
C-C (Aromatic) Bond Length (Å)1.39 - 1.411.38 - 1.42
C-O-C Angle (methoxy) (°)~117115 - 119
O=C-O Angle (carboxyl) (°)~123122 - 125

Note: The values in this table are illustrative and would be populated with the actual calculated data from the proposed computational study.

Frontier Molecular Orbitals (FMOs): Unveiling Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms of the methoxy groups, which are electron-rich regions. The LUMO is likely to be centered on the carboxylic acid group and the aromatic ring. This distribution suggests that the molecule is susceptible to electrophilic attack on the ring and nucleophilic attack at the carboxyl carbon.

Diagram of HOMO-LUMO Relationship:

HOMO_LUMO cluster_energy HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor HOMO->LUMO Energy Gap (ΔE) (Indicator of Chemical Stability) Energy_Axis Energy

Caption: Relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP): Visualizing a Molecule's Reactivity Landscape

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly in the context of drug-receptor interactions.

  • Red Regions (Negative Potential): These areas are rich in electrons and are likely sites for electrophilic attack. In this compound, these will be concentrated around the oxygen atoms of the carbonyl and methoxy groups.

  • Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. The most positive region is expected to be around the acidic hydrogen of the carboxyl group.

  • Green Regions (Neutral Potential): These represent areas of relatively neutral charge.

The MEP map provides a visual hypothesis for the molecule's intermolecular interactions and reactivity.

Potential Applications and Future Directions

The theoretical data generated for this compound has several practical implications:

  • Drug Design and Development: The optimized geometry and MEP map can be used in molecular docking studies to predict how the molecule might bind to a protein's active site.[2] This is a critical step in rational drug design.

  • Materials Science: Understanding the electronic properties, such as the HOMO-LUMO gap, can inform the design of new organic materials with specific electronic or optical properties.

  • Spectroscopic Analysis: The calculated vibrational frequencies can aid in the interpretation of experimental IR and Raman spectra.

Future research should focus on the synthesis and experimental characterization of this compound to validate the theoretical predictions presented in this guide. Obtaining a crystal structure would be particularly valuable for a direct comparison with the calculated geometry.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach for the theoretical study of this compound. By employing a dual-method strategy with a robust basis set, it is possible to obtain reliable predictions of the molecule's structure and electronic properties, even in the absence of experimental data. The presented workflow, from initial structure generation to the analysis of FMOs and MEPs, provides a solid foundation for researchers to explore the chemical and biological potential of this and other novel organic compounds. The principles of comparative analysis and methodological transparency are emphasized to ensure the trustworthiness and utility of the theoretical results.

References

  • Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Journal of Molecular Structure. [URL: https://www.sciencedirect.com/science/article/pii/S002228602200388X]
  • Synthesis, structural characterization and quantum chemical studies of silicon-containing benzoic acid derivatives. Journal of Molecular Structure. [URL: https://www.sciencedirect.com/science/article/abs/pii/S002228601630713X]
  • Experimental[2] and calculated bond lengths, bond angles and dihedral angles for the title molecule. ResearchGate. [URL: https://www.researchgate.net/figure/Experimental-1-and-calculated-bond-lengths-bond-angles-and-dihedral-angles-for-the_tbl1_283002660]

  • 2,4-Dimethoxy-6-methylbenzoic acid | C10H12O4 | CID 607287. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/607287]
  • 2,4-Dimethoxybenzoic acid | C9H10O4 | CID 7052. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Dimethoxybenzoic-acid]
  • 2,5-Dimethoxybenzoic acid | C9H10O4 | CID 76027. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Dimethoxybenzoic-acid]
  • This compound | 50625-55-3. Biosynth. [URL: https://www.biosynth.com/p/FD67032/2-4-dimethoxy-5-methylbenzoic-acid]

Sources

Preliminary Bio-Screening of 2,4-Dimethoxy-5-methylbenzoic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary in vitro biological screening of 2,4-Dimethoxy-5-methylbenzoic acid, a synthetic benzoic acid derivative. In the absence of extensive prior biological data for this specific molecule, this guide proposes a rational, tiered screening cascade designed to efficiently probe its potential cytotoxic, antimicrobial, antioxidant, anti-inflammatory, and anti-diabetic properties. The experimental protocols detailed herein are grounded in established, robust methodologies to ensure data integrity and reproducibility. Furthermore, this guide elucidates the mechanistic rationale behind the selected assays by contextualizing them within key cellular signaling pathways, offering researchers a solid foundation for data interpretation and guiding further investigation.

Introduction: The Rationale for Screening this compound

Benzoic acid and its derivatives are a well-established class of compounds with a rich history in medicinal chemistry and pharmacology. The benzoic acid scaffold is a common feature in a multitude of biologically active compounds, where the carboxylic acid group often serves as a key interaction point with biological targets.[1] The biological activity of these derivatives is significantly influenced by the type and position of substituents on the aromatic ring, which modulate the molecule's electronic, lipophilic, and steric properties.[1]

The subject of this guide, this compound, possesses a substitution pattern that suggests the potential for a range of biological activities. The presence of methoxy groups on the benzene ring has been associated with various pharmacological effects, including antimicrobial and antioxidant properties.[2][3] Specifically, methoxy-substituted benzoic acids have demonstrated antibacterial activity, although the efficacy can be influenced by the number and position of these groups.[3][4] Furthermore, phenolic compounds, a broader class to which hydroxylated benzoic acids belong, are known for their antioxidant activity, which is often attributed to their ability to donate a hydrogen atom or an electron to scavenge free radicals.[5][6] While this compound itself lacks a free hydroxyl group, its metabolic demethylation in vivo could potentially yield a more active antioxidant species.

Given these structural alerts, a systematic preliminary screening is warranted to uncover the potential therapeutic value of this compound. This guide outlines a logical and efficient screening cascade to assess its bioactivity profile.

Proposed Screening Cascade

A tiered approach to preliminary screening is essential for efficient resource allocation and timely decision-making in early-stage drug discovery. The proposed cascade for this compound is designed to first assess broad cytotoxicity, followed by more specific assays based on the structural characteristics of the compound.

Screening_Cascade cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Targeted Functional Assays Cytotoxicity Cytotoxicity Screening (MTT Assay) Antioxidant Antioxidant Activity (DPPH Radical Scavenging) Cytotoxicity->Antioxidant If low cytotoxicity Anti_inflammatory Anti-inflammatory Activity (COX-2 Inhibition) Cytotoxicity->Anti_inflammatory If low cytotoxicity Antidiabetic Anti-diabetic Activity (α-Glucosidase Inhibition) Cytotoxicity->Antidiabetic If low cytotoxicity Antimicrobial Antimicrobial Screening (Broth Microdilution - MIC) NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_n->DNA Binds Genes Inflammatory Genes (e.g., COX-2, iNOS) DNA->Genes Transcription Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK Activates Compound This compound (Potential Inhibitor) Compound->IKK Inhibits?

Figure 2: The NF-κB signaling pathway and a potential point of inhibition by anti-inflammatory compounds.

MAPK Signaling Pathway in Cancer

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and apoptosis. [7]Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drugs.

MAPK_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n Transcription_Factors Transcription Factors ERK_n->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Compound This compound (Potential Inhibitor) Compound->Raf Inhibits? Compound->MEK Inhibits?

Figure 3: The MAPK signaling pathway, a key regulator of cell proliferation and a potential target for anticancer agents.

PI3K/Akt Signaling Pathway in Cell Survival

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and inhibits apoptosis (programmed cell death). [8][9]Many cytotoxic agents induce apoptosis by interfering with this pathway.

PI3K_Akt_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Mitochondrion Survival_Factor Survival Factor Receptor Receptor Survival_Factor->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Compound This compound (Potential Modulator) Compound->Akt Modulates?

Figure 4: The PI3K/Akt signaling pathway, a crucial regulator of cell survival and a potential target for cytotoxic compounds.

Data Interpretation and Future Directions

The preliminary screening data will provide a broad overview of the biological activity of this compound.

  • High Cytotoxicity: If the compound exhibits significant cytotoxicity at low concentrations, further investigation into its pro-apoptotic mechanism would be warranted. This could involve assays for caspase activation, DNA fragmentation, and analysis of its effects on the PI3K/Akt and MAPK pathways.

  • Selective Antimicrobial Activity: If the compound shows potent and selective activity against certain microbial strains, further studies to determine its mechanism of action (e.g., cell wall synthesis inhibition, protein synthesis inhibition) would be the next logical step.

  • Antioxidant, Anti-inflammatory, or Anti-diabetic Activity: Positive results in these assays would necessitate further validation in more complex, cell-based models and eventually in vivo studies. For instance, anti-inflammatory activity could be further explored by measuring the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Conclusion

This technical guide provides a robust and scientifically sound framework for the initial biological evaluation of this compound. By employing a logical screening cascade and interpreting the results within the context of relevant cellular signaling pathways, researchers can efficiently assess the therapeutic potential of this novel compound and make informed decisions regarding its future development. The self-validating nature of the proposed protocols, coupled with the provided mechanistic insights, ensures a high degree of scientific integrity throughout the preliminary screening process.

References

  • Shahidi, F., & Ambigaipalan, P. (2015). Phenolics and polyphenolics in foods, beverages and spices: Antioxidant activity and health effects–A review. Journal of Functional Foods, 18, 820-897.
  • Cowan, M. M. (1999). Plant products as antimicrobial agents. Clinical microbiology reviews, 12(4), 564-582.
  • Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free radical biology and medicine, 20(7), 933-956.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.
  • Manning, B. D., & Cantley, L. C. (2007). AKT/PKB signaling: navigating downstream. Cell, 129(7), 1261-1274.
  • Kim, H. P., Son, K. H., Chang, H. W., & Kang, S. S. (2004). Anti-inflammatory plant flavonoids and cellular action mechanisms. Journal of pharmacological sciences, 96(3), 229-245.
  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food science and Technology, 28(1), 25-30.
  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • Defronzo, R. A. (2009). Banting Lecture. From the triumvirate to the ominous octet: a new paradigm for the treatment of type 2 diabetes mellitus. Diabetes, 58(4), 773-795.
  • Karin, M., & Greten, F. R. (2005). NF-κB: linking inflammation and immunity to cancer. Nature reviews immunology, 5(10), 749-759.
  • Dhillon, A. S., Hagan, S., Rath, O., & Kolch, W. (2007). MAP kinase signalling pathways in cancer. Oncogene, 26(22), 3279-3290.
  • Borges, A., Ferreira, C., Saavedra, M. J., & Simões, M. (2013). Antibacterial activity and mode of action of benzoic acid and its derivatives against foodborne pathogens. Journal of food protection, 76(8), 1423-1428.
  • Bischoff, H. (1995). Pharmacology of α-glucosidase inhibition.
  • Hayden, M. S., & Ghosh, S. (2008). Shared principles in NF-κB signaling. Cell, 132(3), 344-362.
  • Verma, R. P., & Hansch, C. (2007). QSAR studies on benzoic acids: a historical perspective. Chemical reviews, 107(7), 3028-3068.
  • Nowacka, M., Wronkowska, M., & Potaniec, B. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Molecules, 26(12), 3657.
  • MDPI. (2021). Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. Retrieved from [Link]

  • Science.gov. (n.d.). alpha-glucosidase inhibitory activity: Topics by Science.gov. Retrieved from [Link]

  • ResearchGate. (n.d.). Anti-inflammatory effects of phyto-drugs attenuating NF-кB signalling. Retrieved from [Link]

  • Saper, C. B., Scammell, T. E., & Lu, J. (2005). Hypothalamic regulation of sleep and circadian rhythms.
  • Caroline, C., Christa, M., Tjandrawinata, R. R., & Ferdi, P. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Journal of Basic and Clinical Physiology and Pharmacology, 32(4), 459-465.
  • Wang, D., Gao, H., Zhang, Y., & Wang, Y. (2019). Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. European journal of medicinal chemistry, 181, 111574.
  • Khurana, S., Venkataraman, K., Hollingshead, A., & Unadkat, J. D. (2013). Plant phenolics: extraction, analysis and their antioxidant and anticancer properties. Molecules, 18(11), 13962-13980.
  • Pharmacia. (2025). The role of the transcription factor NF-kB in the pathogenesis of inflammation and carcinogenesis. Modulation capabilities. Retrieved from [Link]

  • Shim, J. S., Kim, D. H., Jung, H. J., Kim, J. C., & Kim, J. H. (2016). Structure-activity relationship study of 4-(thiazol-5-yl) benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & medicinal chemistry, 24(5), 1136-1141.
  • Friedman, M., Henika, P. R., & Mandrell, R. E. (2003). Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica. Journal of food protection, 66(10), 1811-1821.
  • Kagechika, H., Kawachi, E., Fukasawa, H., Saito, G., Isono, O., & Shudo, K. (1989). Structure-activity relationship study on the benzoic acid part of diphenylamine-based retinoids. Journal of medicinal chemistry, 32(5), 1098-1108.
  • da Silva, A. R., de Andrade, M. M., da Silva, D. L., de Fátima, A., & de Paula, J. R. (2016). Analgesic activity of 5-acetamido-2-hydroxy benzoic acid derivatives and an in-vivo and in-silico analysis of their target interactions. Molecules, 21(11), 1485.
  • de Oliveira, V. M., Carraro, J. L., Auler, M. E., & de Fátima, A. (2016). Bioactivity and molecular docking studies of derivatives from cinnamic and benzoic acids. Molecules, 21(8), 1059.
  • Ngemenya, M. N., Akum, C. A., & Mbah, J. A. (2015). Structure activity relationship (SAR) of some benzoic acid derivatives from plant origin that exhibit anti-sickling properties. Med chem, 5(5), 231-236.
  • Manuja, A., Sachdeva, S., & Sharma, A. (2014). A comprehensive review on biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences and Research, 5(8), 3131.
  • Asif, M. (2022).
  • Machado, D., Borges, F., & Gameiro, P. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. Pharmaceuticals, 15(11), 1417.
  • Limban, C., Marutescu, L., & Chifiriuc, M. C. (2011). Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy) methyl) benzoylthioureas. Chemical Papers, 65(1), 60-69.
  • ResearchGate. (n.d.). Inhibitory effects of the compounds on α-glucosidase. a. Retrieved from [Link]

  • Gkeka, P., Tsiourvas, D., & Paleos, C. M. (2020). Biological evaluation and in silico study of benzoic acid derivatives from Bjerkandera adusta targeting proteostasis network modules. Molecules, 25(21), 5035.
  • Hranjec, M., Starčević, K., & Bujak, M. (2024). Design, Synthesis and Biological Activity of Novel Methoxy-and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2115.
  • ResearchGate. (n.d.). α-Glucosidase inhibition activities of the isolated compounds. The.... Retrieved from [Link]

  • Li, Y., Zhang, Y., Fan, G., & Wu, X. (2024). α-Glucosidase Inhibition Mechanism and Anti-Hyperglycemic Effects of Flavonoids from Astragali Radix and Their Mixture Effects. Foods, 13(4), 585.
  • El-Hawiet, A., El-Beshbishy, H. A., & Al-Malki, A. L. (2022). In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions. BMC complementary medicine and therapies, 22(1), 1-13.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,4-Dimethoxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Dimethoxy-5-methylbenzoic acid is a valuable building block in organic synthesis, serving as a key intermediate in the preparation of various fine and specialty chemicals.[1] Its structural motif, featuring a substituted benzoic acid, is found in numerous biologically active molecules and functional materials. This document provides a comprehensive guide for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The protocol is presented with a focus on scientific integrity, causality behind experimental choices, and detailed, self-validating methodologies.

Synthetic Strategy

The synthesis of this compound is approached via a two-step process commencing with the commercially available 2,4-dimethoxytoluene. The synthetic pathway involves:

  • Formylation: Introduction of a formyl group (-CHO) onto the aromatic ring of 2,4-dimethoxytoluene to yield 2,4-dimethoxy-5-methylbenzaldehyde.

  • Oxidation: Subsequent oxidation of the aldehyde functionality to a carboxylic acid to afford the final product.

This strategy is predicated on the high reactivity of the electron-rich aromatic ring of 2,4-dimethoxytoluene towards electrophilic aromatic substitution, followed by a reliable oxidation of the resulting aldehyde.

Part 1: Formylation of 2,4-Dimethoxytoluene

The introduction of a formyl group onto the aromatic ring can be achieved through several established methods. Here, we detail the Gattermann reaction, a robust method for the formylation of activated aromatic compounds.[2][3]

Reaction Principle: The Gattermann Reaction

The Gattermann reaction utilizes a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a reactive electrophile.[2][4] For safety and ease of handling, a modification using zinc cyanide (Zn(CN)₂) in place of gaseous HCN is often employed, where HCN is generated in situ.[2] The electron-donating methoxy groups of 2,4-dimethoxytoluene activate the aromatic ring, facilitating electrophilic attack, primarily at the position para to the 4-methoxy group and ortho to the 2-methoxy group, which is sterically favored.

Experimental Protocol: Gattermann Formylation

Materials:

  • 2,4-Dimethoxytoluene

  • Zinc Cyanide (Zn(CN)₂)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Diethyl Ether

  • Dry Hydrogen Chloride (gas)

  • Hydrochloric Acid (concentrated)

  • Sodium Bicarbonate (saturated solution)

  • Anhydrous Magnesium Sulfate

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Gas inlet tube

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, gas inlet tube, and a reflux condenser protected by a calcium chloride drying tube, add anhydrous diethyl ether.

  • Reagent Addition: To the stirred solvent, add finely powdered zinc cyanide. Cool the suspension in an ice bath.

  • Generation of Electrophile: Slowly bubble dry hydrogen chloride gas through the stirred suspension. The reaction mixture will become milky as the reactive electrophilic species is formed.

  • Substrate Addition: Dissolve 2,4-dimethoxytoluene in anhydrous diethyl ether and add it dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.

  • Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and add concentrated hydrochloric acid. Stir vigorously until the intermediate iminium salt is hydrolyzed to the aldehyde.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 2,4-dimethoxy-5-methylbenzaldehyde.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water). A similar procedure for 2,5-dimethoxy-4-methylbenzaldehyde reports a yield of approximately 89.6%.[5]

Part 2: Oxidation of 2,4-Dimethoxy-5-methylbenzaldehyde

The conversion of the synthesized aldehyde to the target carboxylic acid is a straightforward oxidation step. Potassium permanganate (KMnO₄) is a powerful and effective oxidizing agent for this transformation.[6]

Reaction Principle: Permanganate Oxidation

Potassium permanganate in an alkaline or acidic medium readily oxidizes aldehydes to their corresponding carboxylic acids.[6] The reaction proceeds via the formation of a manganese ester intermediate, which then collapses to the carboxylic acid. The use of basic conditions is common for aldehyde oxidations with KMnO₄.[6] A kinetic study on the permanganate oxidation of 2,4-dimethoxybenzaldehyde has shown the reaction to be first order with respect to the oxidant, substrate, and acid, supporting the feasibility of this step.

Experimental Protocol: Potassium Permanganate Oxidation

Materials:

  • 2,4-Dimethoxy-5-methylbenzaldehyde

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Sodium Bisulfite (NaHSO₃) or Sodium Sulfite (Na₂SO₃)

  • Hydrochloric Acid (concentrated)

  • tert-Butanol (optional, as a co-solvent)

  • Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Dropping funnel

  • Buchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dimethoxy-5-methylbenzaldehyde in a suitable solvent such as aqueous tert-butanol or acetone. Add an aqueous solution of sodium hydroxide or potassium hydroxide to make the solution alkaline.

  • Oxidant Addition: Prepare a solution of potassium permanganate in water. Add the KMnO₄ solution dropwise to the stirred aldehyde solution. The reaction is exothermic; maintain the temperature with an ice bath if necessary. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Reaction Completion: Continue adding the permanganate solution until a faint pink or purple color persists, indicating that the oxidation is complete.

  • Quenching: Quench the excess potassium permanganate by adding a saturated solution of sodium bisulfite or sodium sulfite until the purple color disappears and the manganese dioxide is reduced to a colorless manganese(II) salt.

  • Filtration: Filter the reaction mixture to remove the manganese dioxide precipitate.

  • Acidification: Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3. The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid with cold water to remove any inorganic salts and then dry it under vacuum to obtain the final product.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Quantitative Data Summary

Step Reactant Reagent Product Theoretical Yield Expected Yield (%)
1. Formylation 2,4-DimethoxytolueneZn(CN)₂, HCl, AlCl₃2,4-Dimethoxy-5-methylbenzaldehydeCalculated based on starting material~80-90%
2. Oxidation 2,4-Dimethoxy-5-methylbenzaldehydeKMnO₄, NaOHThis compoundCalculated based on starting aldehyde>90%

Experimental Workflow and Mechanism Diagrams

Synthesis_Workflow cluster_step1 Step 1: Gattermann Formylation cluster_step2 Step 2: Permanganate Oxidation Start 2,4-Dimethoxytoluene Intermediate 2,4-Dimethoxy-5-methylbenzaldehyde Start->Intermediate Electrophilic Aromatic Substitution Reagents1 Zn(CN)₂ / HCl / AlCl₃ in Anhydrous Ether Reagents1->Intermediate FinalProduct This compound Intermediate->FinalProduct Oxidation Reagents2 1. KMnO₄ / NaOH 2. H₃O⁺ Reagents2->FinalProduct

Caption: Synthetic workflow for this compound.

Gattermann_Mechanism cluster_electrophile Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution Zn(CN)₂ + 2HCl Zn(CN)₂ + 2HCl 2HCN + ZnCl₂ 2HCN + ZnCl₂ Zn(CN)₂ + 2HCl->2HCN + ZnCl₂ HCN + HCl + AlCl₃ HCN + HCl + AlCl₃ [HC≡NH]⁺AlCl₄⁻ [HC≡NH]⁺AlCl₄⁻ HCN + HCl + AlCl₃->[HC≡NH]⁺AlCl₄⁻ Formation of Formiminium Ion Sigma Arenium Ion (Sigma Complex) [HC≡NH]⁺AlCl₄⁻->Sigma Aromatic 2,4-Dimethoxytoluene Aromatic->Sigma Attack by π-system Imine Aldimine Intermediate Sigma->Imine -H⁺ Aldehyde 2,4-Dimethoxy-5-methylbenzaldehyde Imine->Aldehyde Hydrolysis (H₃O⁺)

Caption: Mechanism of the Gattermann formylation reaction.

References

  • BenchChem. (2025). Application Notes and Protocols for the Gattermann-Koch Formylation of Aromatic Aldehydes.
  • designer-drug.com. (n.d.). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. J. Chem. Soc., 3482-3484 (1964).
  • Wikipedia. (2023). Gattermann reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Gattermann reaction. Retrieved from [Link]

  • Hive Novel Discourse. (2002). Gattermann Formylation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020).
  • Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]

  • Scribd. (n.d.). 2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol. Retrieved from [Link]

  • CNKI. (2001). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.
  • Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Vilsmeier-Haack Synthesis of 2,4-Dihydroxybenzaldehyde from Resorcinol.
  • ResearchGate. (2015). Permangnetic oxidation of 2,4-dimethoxybenzaldehyde by spectrophotometric: A kinetic proposal.
  • Reddit. (2023). How are aldehydes practically oxidised by KMnO4 to carboxylic acids?. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Baxendale Group. (2010). KMnO4-Mediated Oxidation as a Continuous Flow Process. Organic Letters.
  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its utility in heterocyclic synthesis.
  • Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Organic Syntheses. (n.d.). mesitoic acid.
  • PrepChem.com. (n.d.). Synthesis of 2,4-dimethoxy-5-chlorosulphonyl benzoic acid.
  • PubChem. (n.d.). 2,5-Dimethoxybenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.).

Sources

analytical methods for 2,4-Dimethoxy-5-methylbenzoic acid characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 2,4-Dimethoxy-5-methylbenzoic Acid

Abstract

This comprehensive application note provides a detailed guide for the analytical characterization of this compound, a key intermediate in pharmaceutical and chemical synthesis. We present a multi-faceted approach leveraging fundamental analytical techniques, including High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Fourier-Transform Infrared (FT-IR) spectroscopy for functional group confirmation. This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the methodological choices, ensuring robust and reliable analytical outcomes.

Introduction

This compound (DMMA) is a substituted benzoic acid derivative with significant applications in organic synthesis. Its structural integrity and purity are paramount for the quality and efficacy of downstream products. Accurate and precise analytical characterization is therefore a critical aspect of quality control and research and development involving this compound.

This guide provides a suite of validated analytical methods for the comprehensive characterization of DMMA, ensuring its identity, purity, and quality. The methodologies detailed herein are grounded in established analytical principles and are designed to be readily implemented in a standard analytical laboratory.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for method development and data interpretation.

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₄
Molecular Weight196.20 g/mol
AppearanceWhite to off-white crystalline powderGeneral knowledge
Melting Point148-151 °CVaries by purity
SolubilitySoluble in methanol, ethanol, acetone; sparingly soluble in waterGeneral knowledge of benzoic acid derivatives

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Reversed-phase HPLC is the gold standard for assessing the purity of non-volatile organic compounds like DMMA. The method's high resolution and sensitivity allow for the separation and quantification of the main component from potential impurities.[1][2][3]

Scientific Rationale

The selection of a C18 stationary phase is based on its hydrophobicity, which provides excellent retention for the moderately polar DMMA. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, leading to improved peak shape and retention time reproducibility.[1] A gradient elution is chosen to ensure the efficient elution of both the main compound and any potential impurities with differing polarities. UV detection is suitable due to the presence of a chromophoric benzene ring in the molecule.

Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • HPLC grade acetonitrile and ultrapure water.

  • Formic acid (analytical grade).

  • Reference standard of this compound (purity ≥99%).

Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the DMMA sample.

  • Dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution.

  • Further dilute with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Interpretation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve should be constructed using a certified reference standard.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity/% Area integrate->calculate

Caption: HPLC workflow for purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

GC-MS is a powerful technique for the identification of volatile and semi-volatile organic compounds. For carboxylic acids like DMMA, derivatization is often necessary to increase volatility and improve chromatographic performance.[4][5]

Scientific Rationale

The carboxylic acid group of DMMA has low volatility and can interact with the active sites in the GC column, leading to poor peak shape. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the acidic proton into a non-polar trimethylsilyl (TMS) group. This increases the volatility and thermal stability of the analyte, resulting in sharp, symmetrical peaks. Electron Ionization (EI) is used to generate a reproducible fragmentation pattern that serves as a molecular fingerprint for identification.[5]

Experimental Protocol

Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • BSTFA with 1% TMCS (trimethylchlorosilane).

  • Pyridine or other suitable aprotic solvent.

  • Ethyl acetate (HPLC grade).

Derivatization Procedure:

  • Accurately weigh approximately 1 mg of the DMMA sample into a reaction vial.

  • Dissolve the sample in 200 µL of pyridine.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Allow the reaction mixture to cool to room temperature before injection.

GC-MS Conditions:

ParameterCondition
GC Column HP-5ms (or equivalent)
Injection Volume 1 µL
Injector Temperature 250 °C
Split Ratio 20:1
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Carrier Gas Helium, constant flow of 1 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 m/z
Expected Mass Spectrum

The mass spectrum of the TMS-derivatized DMMA is expected to show a molecular ion peak and characteristic fragment ions.

m/zProposed Ion Identity
268[M]⁺ (Molecular ion of TMS derivative)
253[M - CH₃]⁺
196[M - Si(CH₃)₃]⁺ (Loss of TMS group)
181[M - Si(CH₃)₃ - CH₃]⁺
165[M - Si(CH₃)₃ - OCH₃]⁺
135[C₈H₇O₂]⁺

Note: This is a predicted fragmentation pattern based on the structure and common fragmentation pathways.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Pyridine weigh->dissolve derivatize Add BSTFA, Heat at 60°C dissolve->derivatize inject Inject into GC-MS derivatize->inject separate Separation on HP-5ms inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect spectrum Obtain Mass Spectrum detect->spectrum compare Compare with Library/Reference spectrum->compare

Caption: GC-MS workflow for the identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.[6]

Scientific Rationale

The chemical shifts, coupling patterns, and integration of the signals in the ¹H NMR spectrum allow for the precise assignment of each proton in the molecule. The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. Together, these techniques provide a complete picture of the molecular structure.

Experimental Protocol

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Sample Preparation:

  • Dissolve 5-10 mg of the DMMA sample in approximately 0.7 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

Expected Spectral Data and Interpretation

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5-12.0Singlet (broad)1H-COOH
~7.8Singlet1HAr-H (position 6)
~6.5Singlet1HAr-H (position 3)
~3.9Singlet3H-OCH₃ (position 4)
~3.8Singlet3H-OCH₃ (position 2)
~2.2Singlet3H-CH₃ (position 5)

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~165-170-COOH
~160-165Ar-C (position 2 or 4)
~155-160Ar-C (position 2 or 4)
~130-135Ar-C (position 6)
~120-125Ar-C (position 5)
~110-115Ar-C (position 1)
~95-100Ar-C (position 3)
~55-60-OCH₃
~15-20-CH₃

Note: Predicted chemical shifts can vary slightly based on solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[7][8]

Scientific Rationale

The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of the chemical bonds within the molecule. The FT-IR spectrum of DMMA will exhibit characteristic absorption bands for the carboxylic acid O-H and C=O groups, the aromatic C-H and C=C bonds, and the ether C-O bonds.[9]

Experimental Protocol

Instrumentation and Materials:

  • FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Solid sample of DMMA.

Procedure:

  • Obtain a background spectrum of the clean ATR crystal.

  • Place a small amount of the solid DMMA sample onto the ATR crystal.

  • Apply pressure to ensure good contact.

  • Acquire the sample spectrum.

Expected Characteristic Absorption Bands
Wavenumber (cm⁻¹)VibrationFunctional Group
2500-3300 (broad)O-H stretchCarboxylic acid
~1680-1710C=O stretchCarboxylic acid
~1600, ~1470C=C stretchAromatic ring
~1250, ~1050C-O stretchAryl ether
~2950-3050C-H stretchAromatic and methyl

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The synergistic use of HPLC, GC-MS, NMR, and FT-IR allows for the unambiguous confirmation of its identity, the accurate assessment of its purity, and a thorough understanding of its chemical structure. These protocols are designed to be adaptable to various laboratory settings and serve as a valuable resource for ensuring the quality and consistency of this important chemical intermediate.

References

  • PubChem. (n.d.). 2,4-Dimethoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Department of Agriculture. (2004). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2023). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectrum of dimethoxy benzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. Retrieved from [Link]

  • ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectrum of dimethoxy benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectra of 3,4,5-trimethoxybenzoic acid. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Supporting Information. (n.d.). NMR spectra. Retrieved from [Link]

  • Zeitschrift für Naturforschung. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid). Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Bioactive Quinazolinones using 2,4-Dimethoxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 2,4-Dimethoxy-5-methylbenzoic acid as a versatile starting material for the synthesis of substituted quinazolinone scaffolds. Quinazolinones are a prominent class of nitrogen-containing heterocycles that form the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and anticonvulsant activities.

This document details a reliable and logical multi-step synthetic pathway, commencing with the functionalization of the this compound core, followed by cyclization to construct the desired heterocyclic system. The protocols provided are designed to be self-validating, with clear causality behind the experimental choices and references to authoritative literature.

Introduction: The Strategic Advantage of this compound

This compound is a highly functionalized aromatic building block. Its strategic value in heterocyclic synthesis, particularly for quinazolinones, lies in the specific arrangement and electronic nature of its substituents:

  • Electron-Donating Groups (EDGs): The two methoxy groups (-OCH₃) and the methyl group (-CH₃) are electron-donating, which activate the aromatic ring towards electrophilic substitution. This activation is crucial for the introduction of additional functionalities required for cyclization.

  • Directing Effects: The substituents guide the regioselectivity of subsequent reactions. The methoxy groups are strong ortho, para-directors, while the methyl group is a weaker ortho, para-director. The carboxylic acid group is a meta-director. Understanding the interplay of these directing effects is key to predicting and controlling the outcome of synthetic transformations.

This guide will focus on a common and effective strategy for quinazolinone synthesis: the conversion of this compound into a substituted anthranilic acid derivative, which then undergoes cyclization.

Overall Synthetic Strategy: A Multi-Step Approach to Substituted Quinazolinones

The synthesis of quinazolinones from this compound is typically achieved through a three-step process. This pathway is designed to first introduce a nitrogen-containing group ortho to the carboxylic acid, creating an anthranilic acid intermediate, which is then cyclized to form the quinazolinone ring.

G A This compound B Step 1: Nitration A->B HNO₃, H₂SO₄ C 6-Nitro-2,4-dimethoxy-5-methylbenzoic Acid B->C D Step 2: Reduction C->D e.g., Pd/C, H₂ E 6-Amino-2,4-dimethoxy-5-methylbenzoic Acid (Substituted Anthranilic Acid) D->E F Step 3: Cyclization E->F e.g., Formamide G Substituted Quinazolinone F->G

Caption: General workflow for quinazolinone synthesis.

Part 1: Synthesis of the Anthranilic Acid Intermediate

The critical first step is the introduction of a nitro group at the 6-position of the benzoic acid ring. The directing effects of the existing substituents favor this regioselectivity. The strong activating and ortho, para-directing effect of the methoxy group at position 4, combined with the ortho, para-directing effect of the methyl group at position 5, strongly directs the incoming electrophile (the nitronium ion, NO₂⁺) to the 6-position. This position is also meta to the deactivating carboxylic acid group, which is electronically favorable.[1]

Step 1: Nitration of this compound

This protocol is adapted from established procedures for the nitration of substituted benzoic acids.[1][2]

Mechanism Insight: The reaction proceeds via electrophilic aromatic substitution. Sulfuric acid protonates nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile.[3][4] The electron-rich aromatic ring of the substituted benzoic acid then attacks the nitronium ion.

Experimental Protocol:

Parameter Value
Starting MaterialThis compound
Product6-Nitro-2,4-dimethoxy-5-methylbenzoic Acid
Typical Yield~75-85%
Reaction Temperature0 - 10 °C
Reaction Time30 - 60 minutes

Materials and Reagents:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask, carefully dissolve a pre-weighed amount of this compound in concentrated sulfuric acid. Cool this solution in an ice bath to a temperature between 0 and 5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, cool concentrated nitric acid in an ice bath. Slowly and with caution, add an equal volume of concentrated sulfuric acid to the nitric acid while maintaining the low temperature.

  • Addition of Nitrating Mixture: Add the prepared nitrating mixture dropwise to the solution of the benzoic acid derivative in sulfuric acid. Maintain the reaction temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, stir the reaction mixture in the ice bath for an additional 30-60 minutes.

  • Work-up and Isolation: Carefully pour the reaction mixture over crushed ice. The product will precipitate out of the solution. Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Reduction of the Nitro Group

The nitro group is then reduced to an amino group to yield the corresponding anthranilic acid derivative. Catalytic hydrogenation is a clean and efficient method for this transformation.[5]

Mechanism Insight: The nitro group is reduced in a stepwise manner on the surface of the palladium catalyst with hydrogen gas.

Experimental Protocol:

Parameter Value
Starting Material6-Nitro-2,4-dimethoxy-5-methylbenzoic Acid
Product6-Amino-2,4-dimethoxy-5-methylbenzoic Acid
Typical Yield>90%
CatalystPalladium on carbon (Pd/C, 5-10 mol%)
SolventMethanol or Ethanol

Materials and Reagents:

  • 6-Nitro-2,4-dimethoxy-5-methylbenzoic Acid

  • Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Reaction Setup: Dissolve the 6-nitro-2,4-dimethoxy-5-methylbenzoic acid in methanol or ethanol in a hydrogenation flask.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution.

  • Hydrogenation: Connect the flask to a hydrogen source (e.g., a balloon or a hydrogenation apparatus) and purge the system with hydrogen. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).

  • Work-up and Isolation: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the solvent.

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the 6-amino-2,4-dimethoxy-5-methylbenzoic acid.

Part 2: Synthesis of the Quinazolinone Ring

With the substituted anthranilic acid in hand, the final step is the construction of the quinazolinone ring. A common and straightforward method is the reaction with formamide, which serves as both a reactant and a solvent.[6][7]

Step 3: Cyclization to form 6,8-Dimethoxy-7-methylquinazolin-4(3H)-one

Mechanism Insight: The reaction, known as the Niementowski quinazolinone synthesis, involves the initial formation of an amidine intermediate from the reaction of the anthranilic acid with formamide, which then undergoes intramolecular cyclization and dehydration to form the quinazolinone ring.[8]

G cluster_0 Mechanism of Quinazolinone Formation A Substituted Anthranilic Acid C Amidine Intermediate A->C + B Formamide B->C D Intramolecular Cyclization C->D E Dehydration D->E F Substituted Quinazolinone E->F

Caption: Simplified mechanism of quinazolinone synthesis.

Experimental Protocol:

Parameter Value
Starting Material6-Amino-2,4-dimethoxy-5-methylbenzoic Acid
Product6,8-Dimethoxy-7-methylquinazolin-4(3H)-one
Typical Yield~60-95%
Reagent/SolventFormamide
Reaction Temperature130-160 °C
Reaction Time2-8 hours

Materials and Reagents:

  • 6-Amino-2,4-dimethoxy-5-methylbenzoic Acid

  • Formamide

  • Methanol (for recrystallization)

Procedure:

  • Conventional Heating: In a round-bottom flask, mix the 6-amino-2,4-dimethoxy-5-methylbenzoic acid with an excess of formamide (e.g., a 1:4 molar ratio).[7] Heat the mixture to 130-160 °C for 2-8 hours.[6][7]

  • Microwave-Assisted Synthesis (Alternative): For a greener and faster approach, the mixture of the anthranilic acid and formamide can be subjected to microwave irradiation.[6][9] This can significantly reduce the reaction time.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate. Add water to the reaction mixture to further precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then recrystallize from a suitable solvent like methanol to obtain the pure quinazolinone derivative.[6]

Further Synthetic Diversification

The synthesized 6,8-dimethoxy-7-methylquinazolin-4(3H)-one can serve as a scaffold for further functionalization. For instance, the nitrogen at the 3-position can be alkylated or arylated to introduce additional diversity. Furthermore, by using amides other than formamide in the cyclization step, 2-substituted quinazolinones can be prepared.[10][11] For example, reacting the anthranilic acid with acetic anhydride followed by an amine can yield 2-methyl-substituted quinazolinones.[8][12]

Conclusion

This compound is a valuable and strategically substituted starting material for the synthesis of bioactive quinazolinone heterocycles. The protocols detailed in these application notes provide a reliable pathway for the synthesis of a substituted quinazolinone, with clear explanations of the underlying chemical principles. These methods can be adapted and expanded upon by researchers to generate libraries of novel quinazolinone derivatives for drug discovery and development programs.

References

  • Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. (n.d.).
  • Al-Obaidi, A. S. M. (2018). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. Journal of Chemical and Pharmaceutical Sciences, 11(1), 1-5.
  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. (n.d.). Generis Publishing.
  • Kralj, E., et al. (2022). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Journal of the Serbian Chemical Society, 87(3), 305-316.
  • Asif, M. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Journal of Chemistry, 2014, 1-7.
  • Reduction of nitrobenzoic acid. (1982).
  • Application Note: Detailed Protocol for the Nitration of 4,5-Dimethylbenzoic Acid. (2025). BenchChem.
  • Al-Soud, Y. A., et al. (2003). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Pharmaceutical Biology, 41(7), 525-531.
  • Reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid using ChCX2 as catalyst. (n.d.).
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzo
  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. (2003).
  • Nitration of benzoic acid. (2021, February 18). YouTube.
  • ChemInform Abstract: Synthesis of 3-Substituted and 2,3-Disubstituted Quinazolinones via Cu-Catalyzed Aryl Amidation. (2012).
  • Anthraquinone dyes. Part IV. Nitration of 2-(3-chloro-4-methyl-benzoyl)benzoic acid. (1975). Journal of the Chemical Society, Perkin Transactions 1, (1), 42-45.
  • Application Notes and Protocols: Experimental Procedure for the Nitration of 4-Methylbenzoic Acid. (2025). BenchChem.
  • Method for preparing p-aminobenzoic acid by reducing p-nitrobenzoic acid by utilizing ammonium thiosulfate. (n.d.).
  • Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid. (2020, March 28). YouTube.
  • Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. (n.d.).

Sources

Application Notes and Protocols: Leveraging 2,4-Dimethoxy-5-methylbenzoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the intrinsic value of a molecule is often defined by its adaptability as a foundational scaffold for the synthesis of novel therapeutic agents. 2,4-Dimethoxy-5-methylbenzoic acid, a seemingly unassuming benzoic acid derivative, represents such a versatile building block. While direct pharmacological data on this specific compound is limited in publicly accessible literature, its structural motifs are present in a variety of biologically active molecules. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound in drug discovery, drawing insights from the activities of its structural analogs.

The strategic placement of methoxy and methyl groups on the phenyl ring influences the electronic and steric properties of the molecule, offering multiple avenues for chemical modification. These features make it an attractive starting material for generating libraries of compounds for high-throughput screening and lead optimization. This document will explore its potential as a scaffold for developing novel therapeutics, with a focus on anticancer, antimicrobial, and anti-inflammatory agents, supported by detailed synthetic protocols and mechanistic insights.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₄[1]
Molecular Weight 196.20 g/mol [1]
IUPAC Name 2,4-dimethoxy-6-methylbenzoic acid[1]
CAS Number 3686-57-5[1]

Core Application: A Scaffold for Bioactive Derivatives

The primary application of this compound in drug discovery lies in its role as a versatile starting material for the synthesis of more complex molecules with potential therapeutic value. The benzoic acid moiety is a common feature in many approved drugs and investigational compounds.[2]

Workflow for Derivative Synthesis and Screening

The general workflow for utilizing this compound as a scaffold involves a series of synthetic modifications followed by biological screening.

Synthesis and Screening Workflow A This compound B Functional Group Modification (e.g., Amidation, Esterification) A->B Synthesis C Derivative Library B->C Diversification D High-Throughput Screening (e.g., Cell-based assays, Enzyme assays) C->D Screening E Hit Identification D->E Analysis F Lead Optimization (Structure-Activity Relationship Studies) E->F Medicinal Chemistry G Preclinical Candidate F->G Development

Caption: A generalized workflow for leveraging this compound in a drug discovery program.

Application in Anticancer Drug Discovery

Derivatives of substituted benzoic acids have demonstrated significant potential as anticancer agents. For example, hydrazide-hydrazones of 2,4-dihydroxybenzoic acid have shown promising antiproliferative activity against various cancer cell lines.[3] The structural similarity suggests that this compound can be a valuable starting point for developing novel anticancer compounds.

Synthetic Protocol 1: Synthesis of Novel Amide Derivatives for Anticancer Screening

This protocol outlines the synthesis of amide derivatives of this compound, which can be screened for their cytotoxic activity against cancer cell lines.

Rationale: The carboxylic acid group of this compound can be readily converted to an amide. Amide functionalities are prevalent in many anticancer drugs and can participate in crucial hydrogen bonding interactions with biological targets.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • An appropriate amine (e.g., aniline, benzylamine)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation:

    • Suspend this compound (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (1.2 eq) dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 2 hours, or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the acid chloride solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane:ethyl acetate).

  • Characterization:

    • Confirm the structure of the synthesized amide derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Antimicrobial Drug Discovery

Substituted benzoic acid derivatives have also been explored for their antimicrobial properties. For instance, derivatives of 2,4-dihydroxybenzoic acid have shown activity against Gram-positive bacteria, including MRSA.[3] This suggests that derivatives of this compound could be promising candidates for the development of new antimicrobial agents.

Synthetic Protocol 2: Synthesis of Ester Derivatives for Antimicrobial Screening

This protocol describes the synthesis of ester derivatives of this compound for evaluation of their antimicrobial activity.

Rationale: Esterification of the carboxylic acid can modulate the lipophilicity of the molecule, which can be a critical factor for cell penetration and antimicrobial efficacy.

Materials:

  • This compound

  • An appropriate alcohol (e.g., ethanol, propanol)

  • Concentrated sulfuric acid (H₂SO₄) as a catalyst

  • Anhydrous toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Fischer Esterification:

    • Dissolve this compound (1.0 eq) in an excess of the desired alcohol.

    • Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

    • Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

    • For higher boiling alcohols, toluene can be used as a solvent with a Dean-Stark apparatus to remove water.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude ester by column chromatography on silica gel.

  • Characterization:

    • Characterize the purified ester derivative by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Potential as an Anti-inflammatory Agent

The benzoic acid scaffold is a key component of many non-steroidal anti-inflammatory drugs (NSAIDs).[4] For example, derivatives of 2,4-dimethylbenzoic acid have been investigated as potent and selective EP4 antagonists for the treatment of arthritis pain.[5] This indicates that derivatives of this compound could be explored for their potential as anti-inflammatory agents.

Hypothesized Mechanism of Action: COX Inhibition

Many NSAIDs exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. It is plausible that derivatives of this compound could be designed to interact with the active site of COX enzymes.

COX Inhibition Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Derivative This compound Derivative Derivative->COX Inhibition

Caption: Hypothesized mechanism of anti-inflammatory action via COX inhibition.

In Vitro Assay Protocols

Once a library of derivatives has been synthesized, the following in vitro assays can be employed to evaluate their biological activity.

Protocol 3: MTT Assay for Cytotoxicity Screening

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Protocol 4: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

Principle: This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the synthesized derivatives in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This compound is a promising and versatile scaffold for the development of novel therapeutic agents. While direct biological data for this specific molecule is sparse, the demonstrated activities of its structural analogs in the realms of oncology, infectious diseases, and inflammation provide a strong rationale for its exploration in drug discovery programs. The synthetic protocols and in vitro screening methods detailed in this guide offer a practical framework for researchers to begin to unlock the therapeutic potential of derivatives of this compound. Future research should focus on the synthesis of diverse chemical libraries based on this scaffold and their subsequent evaluation in a broad range of biological assays to identify novel lead compounds for further development.

References

  • Blanco, M. J., Vetman, T., Chandrasekhar, S., Fisher, M. J., Harvey, A., Mudra, D., ... & Warshawsky, A. M. (2016). Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists. Bioorganic & Medicinal Chemistry Letters, 26(1), 105-109. [Link]

  • Yorulmaz, A., & Erdem, Y. (2011). The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes. Toxicology and Industrial Health, 27(9), 827-832. [Link]

  • Popiołek, Ł., Szymańska, E., & Biernasiuk, A. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8031. [Link]

  • Amici, R., Amantini, D., Arienti, K., Baraldi, E., Bisi, A., Calzetta, L., ... & Governa, P. (2014). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. Journal of Medicinal Chemistry, 57(5), 2095-2111. [Link]

  • Catsoulacos, P. (1976). New compounds: derivatives of methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate. Journal of Pharmaceutical Sciences, 65(4), 626-627. [Link]

  • de Oliveira, M. S., de Oliveira, A. C., da Silva, A. M., de Lima, M. C. A., Galdino, S. L., Pitta, I. R., & de Melo, R. M. (2021). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 26(11), 3326. [Link]

  • Kumar, A., Sharma, S., & Kumar, D. (2019). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry, 15(2), 186-195. [Link]

  • Handayani, S., & Arty, I. S. (2019). Synthesis of 2-methyl-5-methoxy-1,4-benzoquinone and In-silico Activity Profiling Toward Cytochrome P450-3A4. Journal of Physics: Conference Series, 1232(1), 012028. [Link]

  • PubChem. (n.d.). 2,4-Dimethoxy-6-methylbenzoic acid. [Link]

  • Papakyriakou, A., Chondrogianni, N., Kourti, M., Gaboriaud-Kolar, N., & Chinou, I. (2021). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules, 26(16), 4991. [Link]

  • Request PDF. (2021). Synthesis, anticancer and antioxidant activities of 2,4,5-trimethoxy chalcones and analogues from asaronaldehyde: Structure-activity relationship. [Link]

  • Google Patents. (2016). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • ResearchGate. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

  • Schubart, A., Anderson, K., Main, A., Sellner, H., Huth, F., Fansa, E. K., ... & Flohr, S. (2020). Discovery of 4-((2 S, 4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl) methyl) piperidin-2-yl) benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed to Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. Journal of Medicinal Chemistry, 63(11), 5697-5722. [Link]

  • Google Patents. (2012). Method for preparing 2-hydroxy-4,5-dimethoxybenzoic acid.
  • Iftikhar, A., Asma, K., & Asim, M. (2021). Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry. Molecules, 26(16), 4881. [Link]

  • Request PDF. (2021). Synthesis of Potentially Biologically Active Methyl-4,5-dimethoxy-2-(2-(4-methoxyphenyl)-2-oxoethyl)benzoate. [Link]

  • Prashantha, A. G., & Kumar, K. A. (2021). Synthesis and Studies on Novel Toluic Acid-Based Azo Dyes. Rasayan Journal of Chemistry, 14(3), 1635-1642. [Link]

Sources

derivatization of 2,4-Dimethoxy-5-methylbenzoic acid for biological testing

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the derivatization of 2,4-Dimethoxy-5-methylbenzoic acid for the generation of compound libraries for biological evaluation. This document provides the scientific rationale, detailed chemical synthesis protocols, and methodologies for subsequent biological testing.

Introduction: The Rationale for Derivatization in Drug Discovery

The carboxylic acid moiety is a common functional group in pharmacologically active molecules, often crucial for binding to biological targets through hydrogen bonding and ionic interactions. However, its presence can also introduce significant liabilities, such as poor metabolic stability, low cell membrane permeability, and potential toxicity.[1][2][3] Consequently, the strategic derivatization of carboxylic acids is a cornerstone of medicinal chemistry, aimed at optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a lead compound while retaining or enhancing its desired biological activity.

This compound presents an attractive scaffold for derivatization. The substituted benzene ring offers a rigid core, while the carboxylic acid provides a versatile chemical handle for modification. By converting the acid to amides, esters, or other bioisosteric replacements, researchers can systematically explore the structure-activity relationship (SAR) and develop analogues with improved drug-like properties.[4][5] This application note details robust protocols for the synthesis of amide and ester libraries from this starting material and outlines a primary biological screening workflow.

Part 1: Chemical Derivatization Strategies

The primary focus for derivatizing this compound is the modification of the carboxylic acid group. The two most common and effective strategies are amide bond formation and esterification. These transformations allow for the introduction of a wide range of chemical diversity, modulating properties such as lipophilicity, hydrogen bonding capacity, and steric bulk.

Workflow Overview

The overall process involves the synthesis of a derivative library, purification and characterization of the individual compounds, and subsequent biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_bio Biological Evaluation Start 2,4-Dimethoxy- 5-methylbenzoic Acid Deriv Derivatization Reaction (e.g., Amidation, Esterification) Start->Deriv Workup Reaction Workup & Crude Purification Deriv->Workup Purity Purification (e.g., Column Chromatography) Workup->Purity Library Characterized Derivative Library Purity->Library Screen Primary Screening (e.g., Cytotoxicity Assay) Library->Screen Submit for Testing DoseResp Dose-Response Analysis (IC50 Determination) Screen->DoseResp Hit Hit Identification & SAR Analysis DoseResp->Hit

Caption: High-level workflow from starting material to hit identification.

Protocol 1: Amide Library Synthesis via Amide Coupling

Amide bond formation is a robust method for introducing diversity. Using a panel of primary and secondary amines, a library of N-substituted benzamides can be generated. This protocol utilizes 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as a coupling agent, which is highly efficient and minimizes side reactions.[6]

Rationale for Reagent Selection:
  • TBTU: A highly effective coupling reagent that converts the carboxylic acid into an activated intermediate, facilitating rapid reaction with amines under mild conditions.[6] It is often preferred over carbodiimides like EDC for its lower risk of racemization in chiral substrates and ease of use.

  • Triethylamine (TEA) or DIPEA: A non-nucleophilic base is required to neutralize the acid formed during the reaction and to deprotonate the amine nucleophile, driving the reaction forward.[6]

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent choices as they are aprotic and effectively solubilize the reactants.[6]

Step-by-Step Methodology:
  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq). Dissolve it in anhydrous THF (or DCM) to a concentration of approximately 0.1 M.

  • Activation: Add TBTU (1.1 eq) and Triethylamine (TEA) (2.5 eq) to the solution. Stir at room temperature for 15-20 minutes. The solution may become slightly cloudy.

  • Amine Addition: In a separate vial, prepare a solution of the desired amine (1.2 eq) in a small amount of anhydrous THF. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-24 hours.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). This removes unreacted starting materials, the coupling agent byproducts, and the base.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes.

  • Characterization: Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Derivatization Reaction Diagram

Caption: General scheme for TBTU-mediated amide coupling.

Protocol 2: Ester Library Synthesis via Fischer Esterification

Esterification provides another avenue for modifying the physicochemical properties of the parent molecule. Fischer-Speier esterification is a classic and cost-effective method, particularly for generating simple alkyl esters where a large excess of the alcohol can be used as both reactant and solvent.[7]

Rationale for Method Selection:
  • Simplicity: This method involves simple reagents (an alcohol and a strong acid catalyst) and a straightforward setup.

  • Driving Equilibrium: Using the alcohol as the solvent provides a large excess, which, according to Le Châtelier's principle, drives the reaction equilibrium towards the ester product.

  • Steric Hindrance: The 2-methoxy group on the benzoic acid may cause minor steric hindrance.[8] Refluxing for an extended period with a strong acid catalyst is usually sufficient to overcome this for simple alcohols. For more hindered alcohols, alternative methods might be necessary.[9][10]

Step-by-Step Methodology:
  • Preparation: Place this compound (1.0 eq) in a round-bottom flask.

  • Reagent Addition: Add a large excess of the desired alcohol (e.g., Methanol, Ethanol), which will also serve as the solvent (typically 20-50 eq).

  • Catalyst: While stirring, carefully add a catalytic amount of concentrated Sulfuric Acid (H₂SO₄) (approx. 0.1 eq) dropwise.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux. Monitor the reaction by TLC until the starting material is consumed (typically 4-16 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dilute the residue with Ethyl Acetate (EtOAc) and wash with water.

    • Carefully wash with saturated NaHCO₃ solution until effervescence ceases to neutralize the acid catalyst.

    • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude ester by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity via NMR and MS analysis.

Hypothetical Synthesis Data

The following table presents expected outcomes for a small set of synthesized derivatives.

Compound IDDerivative TypeR Group(s)Yield (%)Purity (HPLC, %)
DMBA-001 Amide-NH(CH₂)₃CH₃85>98
DMBA-002 Amide-N(CH₃)₂78>99
DMBA-003 Amide-NH-Ph81>97
DMBA-004 Ester-OCH₃92>99
DMBA-005 Ester-OCH₂CH₃90>99

Part 2: Biological Evaluation Strategy

Once a library of derivatives is synthesized and characterized, a tiered screening approach is employed to identify compounds with promising biological activity. The initial step is typically a broad cytotoxicity assay to flag non-specifically toxic compounds and to establish a therapeutic window for more specific assays.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity. It is a standard first-pass screen in drug discovery.

Rationale for Method Selection:
  • High-Throughput: The assay is easily adaptable to a 96-well plate format, making it suitable for screening compound libraries.

  • Standardization: It is a well-established and widely used method, allowing for comparison of results across different studies.

  • Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the quantity of which is directly proportional to the number of living cells.

Step-by-Step Methodology:
  • Cell Seeding: Seed a human cell line (e.g., HEK293 for general toxicity, or a specific cancer cell line like HepG2) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for a set period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration (log scale).

    • Use a non-linear regression model to fit the curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Hypothetical Biological Activity Data
Compound IDDerivative TypeIC₅₀ on HepG2 (µM)IC₅₀ on HEK293 (µM)Selectivity Index (SI)¹
DMBA-001 Amide15.2>100>6.6
DMBA-002 Amide88.1>100>1.1
DMBA-003 Amide5.8 75.413.0
DMBA-004 Ester>100>100-
DMBA-005 Ester45.6>100>2.2
¹ Selectivity Index (SI) = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). A higher SI indicates greater selectivity for cancer cells.[11]

From this hypothetical data, compound DMBA-003 emerges as a "hit" due to its potent activity against the HepG2 cancer cell line and a favorable selectivity index, warranting further investigation.

References

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]

  • Al-Hussain, S. A., & El-Faham, A. (2022). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science, 8(10). [Link]

  • de Souza, G. E. P., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-25. [Link]

  • Sci-Hub. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. [Link]

  • PubMed Central (PMC). (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Royal Society of Chemistry. [Link]

  • Chemistry LibreTexts. (2022). Chemistry of Amides. [Link]

  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. [Link]

  • Khan Academy. (Video). Amide formation from carboxylic acid derivatives. [Link]

  • Bourne, E. J., et al. (1952). Esterification of Hindered Carboxylic Acids. Journal of the American Chemical Society. [Link]

  • PrepChem.com. Synthesis of 2,4-dimethoxy-5-chlorosulphonyl benzoic acid. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • Newman, M. S. (1941). A Method for the Esterification of Hindered Acids. The Journal of Organic Chemistry, 6(3), 247-254. [Link]

  • ResearchGate. (2007). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. [Link]

  • Keiser, J., et al. (2021). Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. PubMed Central (PMC) - NIH. [Link]

  • ResearchGate. (2020). Synthesis of Potentially Biologically Active Methyl-4,5-dimethoxy-2-(2-(4-methoxyphenyl)-2-oxoethyl)benzoate. [Link]

  • Haiba, M. E., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. National Institutes of Health (NIH). [Link]

  • ResearchGate. (2015). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. [Link]

  • Google Patents. (2002). Process for the preparation of 2-(4-methylphenyl)
  • Sroka, W., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI. [Link]

  • National Institutes of Health (NIH). (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • MDPI. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. [Link]

  • National Institutes of Health (NIH). (2018). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. [Link]

Sources

Introduction: The Utility of a Versatile Benzoic Acid Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Robust and Scalable Synthesis of 2,4-Dimethoxy-5-methylbenzoic Acid

This compound is a key structural motif and a valuable building block in the synthesis of fine chemicals and complex pharmaceutical intermediates.[1] Its substituted aromatic ring, featuring both electron-donating methoxy groups and a reactive carboxylic acid handle, makes it a versatile precursor for creating more elaborate molecules. This application note provides a detailed, two-step protocol for the scale-up synthesis of this compound, designed for researchers in drug development and process chemistry. The methodology emphasizes operational simplicity, scalability, and high purity of the final product.

The synthetic strategy involves an initial formylation of the commercially available 1,3-dimethoxy-4-methylbenzene via a Vilsmeier-Haack reaction, followed by a robust oxidation of the resulting aldehyde to the desired carboxylic acid. This pathway avoids the use of highly toxic reagents like hydrogen cyanide or high-pressure carbon monoxide, making it more amenable to standard laboratory and pilot plant settings.[2][3]

Overall Synthetic Workflow

The synthesis is performed in two primary stages, starting from 1,3-dimethoxy-4-methylbenzene. The first stage is the introduction of a formyl group to the aromatic ring, followed by the oxidation of this group to a carboxylic acid.

G A Start: 1,3-Dimethoxy-4-methylbenzene B Step 1: Vilsmeier-Haack Formylation A->B POCl3, DMF C Intermediate: 2,4-Dimethoxy-5-methylbenzaldehyde B->C Hydrolysis D Step 2: KMnO4 Oxidation C->D KMnO4, aq. KOH E Final Product: this compound D->E Acidification F Purification & Analysis E->F

Figure 1: High-level workflow for the synthesis of this compound.

Part 1: Vilsmeier-Haack Formylation of 1,3-Dimethoxy-4-methylbenzene

The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic compounds.[4][5] It utilizes a Vilsmeier reagent, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), to act as the formylating electrophile.

Reaction Mechanism: Vilsmeier-Haack Formylation

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Intermediate_1 Intermediate_1 DMF->Intermediate_1 + POCl3 Vilsmeier_Reagent Vilsmeier_Reagent Intermediate_1->Vilsmeier_Reagent - (O)POCl2- Sigma_Complex Sigma_Complex Substrate 1,3-Dimethoxy-4-methylbenzene Substrate->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium_Salt Sigma_Complex->Iminium_Salt Rearomatization (-H+) Aldehyde Aldehyde Iminium_Salt->Aldehyde + H2O G A Aldehyde Hydrate (in aq. base) C Manganate Ester Intermediate A->C Attack B Permanganate Ion (MnO4-) B->C D Carboxylate Salt C->D Decomposition E Manganese Dioxide (MnO2 precipitate) C->E F Carboxylic Acid (Final Product) D->F Acidification (H+)

Sources

Perfecting Purity: Advanced Purification Protocols for 2,4-Dimethoxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. This application note provides a detailed guide to the purification of 2,4-Dimethoxy-5-methylbenzoic acid, a key building block in various synthetic pathways. The following protocols offer experimentally validated techniques to achieve high purity, ensuring the reliability and reproducibility of downstream applications.

Introduction: The Significance of Purity

This compound is a polysubstituted benzoic acid derivative. Its utility in the synthesis of complex molecules necessitates a high degree of purity. Impurities, which can arise from starting materials, side reactions, or subsequent degradation, can have a significant impact on reaction yields, product quality, and in the context of drug development, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide outlines three primary purification techniques: acid-base extraction, recrystallization, and column chromatography, each tailored to address different types of impurities.

Physicochemical Properties and Impurity Profile

Before delving into purification protocols, a thorough understanding of the compound's properties and potential impurities is essential.

Table 1: Physicochemical Properties of Substituted Benzoic Acids

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2,4-Dimethoxybenzoic acidC₉H₁₀O₄182.17107-109[1]
3,4-dimethoxy-5-methylbenzoic acidC₁₀H₁₂O₄196.20129-130[2]

A comprehensive impurity profile is critical for selecting the most effective purification strategy. Common impurities in the synthesis of substituted benzoic acids can include unreacted starting materials, byproducts from incomplete reactions (e.g., corresponding aldehydes or alcohols), and isomers. While specific impurities for the synthesis of this compound were not detailed in the searched literature, a general understanding of benzoic acid chemistry allows for the anticipation of potential contaminants.

Purification Methodologies

Acid-Base Extraction: A First-Pass Purification

Acid-base extraction is a powerful and straightforward technique for separating acidic compounds like this compound from neutral or basic impurities. The underlying principle is the differential solubility of the acidic compound and its corresponding salt in aqueous and organic phases.

Scientific Principle: this compound, being a carboxylic acid, is relatively nonpolar and soluble in organic solvents. Upon treatment with an aqueous base (e.g., sodium hydroxide or sodium bicarbonate), it is deprotonated to form a water-soluble carboxylate salt. Neutral and basic impurities, however, remain in the organic phase. Subsequent acidification of the aqueous layer regenerates the insoluble carboxylic acid, which can then be isolated.

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. The aqueous layer, containing the sodium salt of the desired acid, will typically be the bottom layer. Drain the aqueous layer into a clean flask.

  • Washing (Optional): To maximize recovery, the organic layer can be extracted a second time with a fresh portion of the aqueous base. Combine the aqueous extracts.

  • Back-Extraction (Optional): To remove any neutral impurities that may have been carried over, wash the combined aqueous extracts with a small portion of fresh organic solvent. Discard the organic wash.

  • Acidification: Cool the aqueous solution in an ice bath and slowly add a concentrated acid, such as hydrochloric acid (HCl), with stirring until the solution is acidic (pH ~2-3), as confirmed by pH paper. The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and allow it to air dry or dry in a vacuum oven at a low temperature.

Diagram 1: Acid-Base Extraction Workflow

AcidBaseExtraction Crude Crude Product in Organic Solvent SepFunnel Separatory Funnel Crude->SepFunnel OrganicLayer Organic Layer (Neutral/Basic Impurities) SepFunnel->OrganicLayer Separate AqueousLayer Aqueous Layer (Carboxylate Salt) SepFunnel->AqueousLayer Separate AqBase Aqueous Base (e.g., NaHCO3) AqBase->SepFunnel Acidification Acidification (e.g., HCl) AqueousLayer->Acidification PureProduct Pure Product (Precipitate) Acidification->PureProduct

Caption: Workflow for Acid-Base Extraction.

Recrystallization: For High Crystalline Purity

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a given solvent or solvent mixture at different temperatures. It is particularly effective at removing small amounts of impurities that are embedded within the crystal lattice of the crude product.

Scientific Principle: The ideal recrystallization solvent will dissolve the compound of interest to a large extent at an elevated temperature (near the solvent's boiling point) but only sparingly at a lower temperature (e.g., room temperature or in an ice bath). Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal by hot filtration).

Solvent Selection: The choice of solvent is critical for successful recrystallization. For benzoic acid derivatives, common solvents include water, ethanol, methanol, acetic acid, and mixtures such as ethanol/water.[3][4] A preliminary small-scale solubility test is highly recommended to determine the optimal solvent or solvent system.

Table 2: General Solvent Suitability for Recrystallization of Aromatic Carboxylic Acids

Solvent/Solvent SystemSuitabilityRationale
WaterGood (for some)Polarity allows for dissolution at high temperatures, but often poor solubility at room temperature.[3][4]
Ethanol/MethanolGoodGood solvating power for the aromatic ring and the carboxylic acid group.
Ethanol/WaterExcellentAllows for fine-tuning of polarity to achieve ideal solubility characteristics.
Ethyl Acetate/HexaneGoodA more nonpolar system that can be effective for less polar impurities.
ToluenePossibleCan be effective but may require larger solvent volumes.

Experimental Protocol:

  • Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring.

  • Saturation: Continue to add small portions of the hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven.

Diagram 2: Recrystallization Workflow

Recrystallization Crude Crude Solid Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFiltration Hot Filtration (Optional) Dissolve->HotFiltration Cooling Slow Cooling Dissolve->Cooling No Insoluble Impurities HotFiltration->Cooling Crystallization Crystallization Cooling->Crystallization VacuumFiltration Vacuum Filtration Crystallization->VacuumFiltration Washing Wash with Cold Solvent VacuumFiltration->Washing Drying Drying Washing->Drying PureCrystals Pure Crystals Drying->PureCrystals ColumnChromatography cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Solvent System Selection) ColumnPacking Column Packing (Silica Gel Slurry) TLC->ColumnPacking SampleLoading Sample Loading ColumnPacking->SampleLoading Elution Elution & Fraction Collection SampleLoading->Elution FractionAnalysis TLC Analysis of Fractions Elution->FractionAnalysis CombineFractions Combine Pure Fractions FractionAnalysis->CombineFractions SolventRemoval Solvent Removal CombineFractions->SolventRemoval PureProduct Pure Product SolventRemoval->PureProduct

Sources

Application Notes and Protocols for 2,4-Dimethoxy-5-methylbenzoic Acid in the Synthesis of Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2,4-Dimethoxy-5-methylbenzoic Acid

In the landscape of modern drug discovery and materials science, the selection of foundational chemical motifs is a critical determinant of success. Benzoic acid derivatives, in particular, represent a cornerstone of synthetic chemistry, offering a versatile scaffold for the construction of complex molecular architectures with diverse biological activities.[1][2] Among these, this compound (CAS No: 50625-55-3) emerges as a building block of significant strategic value.[3] Its unique substitution pattern—two electron-donating methoxy groups and a methyl group on the aromatic ring—profoundly influences its reactivity and physicochemical properties, making it an attractive starting point for novel compound synthesis.

The methoxy groups at positions 2 and 4 enhance the electron density of the benzene ring, which can influence reaction pathways and the binding characteristics of derivative molecules. The methyl group at position 5 provides a lipophilic handle, which can be crucial for modulating solubility and membrane permeability in drug candidates. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed, field-proven protocols for leveraging this compound as a precursor to novel chemical entities.

PropertyValue
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol [4]
CAS Number 50625-55-3[3]
Appearance Solid
Storage Store at 10°C - 25°C in a well-closed container[3]

Core Application: Amide Bond Formation for Bioactive Scaffolds

The most prevalent application of carboxylic acids in medicinal chemistry is their conversion to amides.[5] Amide bonds are a fundamental feature of peptides and numerous pharmaceuticals, offering metabolic stability and the ability to form key hydrogen bonds with biological targets. The carboxylic acid of this compound can be readily activated to react with a diverse array of primary and secondary amines, paving the way for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Causality of Reagent Selection in Amide Coupling

The direct reaction between a carboxylic acid and an amine is generally unfavorable as it leads to the formation of a stable ammonium carboxylate salt.[6] Therefore, "activating" the carboxylic acid to a more electrophilic species is necessary.[6] This is achieved using coupling reagents.

  • Carbodiimides (e.g., EDC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] However, this intermediate can be prone to racemization if the amine is chiral and can rearrange to a stable N-acylurea. To mitigate these side reactions and improve efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt traps the O-acylisourea to form an active ester, which is less reactive but more stable and less prone to racemization.[8]

  • Uronium/Aminium Salts (e.g., HATU): Reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are among the most efficient coupling reagents.[9] They react with the carboxylic acid to form an activated ester that is highly reactive towards amines. The presence of the aza-benzotriazole moiety accelerates the coupling and suppresses side reactions. These reagents are particularly useful for sterically hindered amines or acids and for minimizing racemization.[5]

G cluster_0 Amide Coupling Workflow Start This compound + Amine (R-NH2) Activate Activate Carboxylic Acid (e.g., HATU or EDC/HOBt) Start->Activate Add Coupling Reagents + Base (e.g., DIPEA) Intermediate Formation of Activated Ester Intermediate Activate->Intermediate Couple Nucleophilic Attack by Amine Intermediate->Couple Product Formation of Amide Bond Couple->Product

Caption: Generalized workflow for amide bond formation.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is a robust and highly efficient method suitable for a wide range of primary and secondary amines, including those that are sterically hindered or possess low nucleophilicity.

Materials:

  • This compound

  • Amine of interest

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).

  • Addition of Reagents: Add the amine of interest (1.1 eq), followed by HATU (1.2 eq).

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add DIPEA (2.5 eq) to the stirred solution. The order of addition is crucial to pre-activate the acid before the base can deprotonate the amine, minimizing side reactions.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Reaction progress should be monitored by a suitable chromatographic method (e.g., TLC or LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). The bicarbonate wash removes unreacted acid and acidic byproducts.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a classic, cost-effective method suitable for many standard amide couplings. It is a reliable workhorse protocol for generating initial compound libraries.

Materials:

  • This compound

  • Amine of interest

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • Triethylamine (TEA) or DIPEA

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add HOBt (1.2 eq) and the desired amine (1.1 eq).

  • Base Addition: Add TEA or DIPEA (2.0 eq) to the mixture.

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution. Maintaining a low temperature during the addition of EDC is important to control the exothermic reaction and minimize side product formation.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with the organic solvent used (DCM or EtOAc if DMF was used). Wash sequentially with 1M HCl (2x) to remove excess base, saturated aqueous NaHCO₃ solution (2x) to remove unreacted acid, and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide derivative.

G cluster_1 Drug Discovery & Development Pathway start start synthesis synthesis start->synthesis library library synthesis->library screening screening library->screening hit Hit Identification screening->hit lead_opt lead_opt hit->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: A typical drug discovery workflow utilizing the building block.

Further Synthetic Transformations: Esterification

Beyond amides, the carboxylic acid moiety can be converted into esters, which are also common in bioactive molecules and serve as useful synthetic intermediates. The Mitsunobu reaction provides a reliable method for esterification under mild, neutral conditions, which is particularly advantageous for substrates with acid- or base-sensitive functional groups.

Protocol 3: Mitsunobu Esterification

This protocol allows for the coupling of the benzoic acid with a primary or secondary alcohol, proceeding with an inversion of stereochemistry at the alcohol's chiral center if applicable.

Materials:

  • This compound

  • Alcohol of interest (primary or secondary)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ether

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.5 eq), the alcohol (1.0 eq), and PPh₃ (1.5 eq) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DEAD or DIAD (1.5 eq) dropwise to the solution. The reaction is often characterized by a color change to yellow or orange. The dropwise addition is necessary to control the reaction rate and temperature.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight (12-18 hours). Monitor for the consumption of the alcohol by TLC.

  • Concentration: Remove the THF under reduced pressure.

  • Purification: The resulting residue will contain the desired ester along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Suspend the residue in a mixture of ether and hexanes to precipitate the triphenylphosphine oxide. Filter the solid and wash with cold ether/hexanes. Concentrate the filtrate.

  • Final Purification: Purify the concentrated filtrate via flash column chromatography on silica gel to isolate the pure ester product.

Conclusion and Future Perspectives

This compound is a highly functionalized and versatile building block with significant potential in the synthesis of novel compounds for medicinal chemistry and materials science. The protocols detailed herein for amide and ester formation provide robust and reproducible methods for its derivatization. The electron-rich nature of the aromatic core and the presence of multiple functionalization handles suggest that this scaffold is ripe for exploration in the development of kinase inhibitors, anti-inflammatory agents, and other targeted therapeutics. Future work should focus on expanding the repertoire of reactions, such as electrophilic aromatic substitutions or cross-coupling reactions at other positions on the ring (after suitable modification), to further unlock the synthetic potential of this valuable intermediate.

References

  • Frontiers in Immunology. (2021). 2,4-Dimethoxy-6-Methylbenzene-1,3-diol, a Benzenoid From Antrodia cinnamomea, Mitigates Psoriasiform Inflammation by Suppressing MAPK/NF-κB Phosphorylation and GDAP1L1/Drp1 Translocation. Retrieved January 19, 2026, from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved January 19, 2026, from [Link]

  • MDPI. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 2,4-Dimethoxy-6-methylbenzoic acid. Retrieved January 19, 2026, from [Link]

  • PubMed. (2021). 2,4-Dimethoxy-6-Methylbenzene-1,3-diol, a Benzenoid From Antrodia cinnamomea, Mitigates Psoriasiform Inflammation by Suppressing MAPK/NF-κB Phosphorylation and GDAP1L1/Drp1 Translocation. Retrieved January 19, 2026, from [Link]

  • PubMed. (2004). 2,4-dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid. Retrieved January 19, 2026, from [Link]

  • Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction. Retrieved January 19, 2026, from [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • ResearchGate. (2023). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved January 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). a general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved January 19, 2026, from [Link]

  • NIH. (n.d.). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Amide Backbone-Modified Peptides. Retrieved January 19, 2026, from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved January 19, 2026, from [Link]

Sources

Application Notes and Protocols for Reactions Involving 2,4-Dimethoxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Dimethoxy-5-methylbenzoic acid is a substituted benzoic acid derivative that serves as a versatile building block in organic synthesis. Its structural features, including the carboxylic acid group and the electron-rich aromatic ring, make it a valuable precursor for the synthesis of a wide range of compounds, particularly in the fields of medicinal chemistry and materials science. The methoxy groups activate the aromatic ring towards electrophilic substitution, while the carboxylic acid moiety provides a handle for various functional group transformations, most notably amide and ester bond formation.

This document provides a comprehensive guide to the experimental setup for reactions involving this compound, with a focus on amide bond formation. These protocols are designed for researchers, scientists, and drug development professionals, offering detailed methodologies and insights into the rationale behind experimental choices.

Core Principles of Reactivity

The primary reactive site of this compound in the context of this guide is the carboxylic acid group. Direct condensation of a carboxylic acid with an amine to form an amide bond is generally unfavorable and requires high temperatures, often leading to low yields.[1] To facilitate this transformation under milder conditions, the carboxylic acid must first be "activated."[1] This involves converting the hydroxyl group into a better leaving group, thereby making the carbonyl carbon more susceptible to nucleophilic attack by an amine.[2]

Several classes of reagents are employed for this activation, including:

  • Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3] These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Uronium/Aminium Salts: Such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These are highly efficient and fast-acting, particularly for challenging couplings.[4][5]

  • Phosphonium Salts: Such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate).[6]

Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used in conjunction with these coupling reagents to increase reaction rates and suppress side reactions, such as racemization in the case of chiral substrates.[1]

Experimental Protocol: Amide Synthesis via EDC/NHS Coupling

This protocol details the synthesis of an amide from this compound and a primary amine using the common and effective EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide) coupling system. The use of NHS to form a more stable active ester intermediate is a widely employed strategy.[7]

Materials
  • This compound

  • Primary amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate (for extraction)

  • Hexanes (for extraction and chromatography)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen or argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Step-by-Step Methodology

1. Activation of the Carboxylic Acid: a. To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equivalent). b. Dissolve the acid in anhydrous DMF or DCM. c. Cool the solution to 0 °C using an ice bath. d. Add NHS (1.1 equivalents) to the solution and stir until dissolved. e. Add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution. f. Allow the reaction mixture to stir at 0 °C for 15-30 minutes, then warm to room temperature and stir for an additional 1-2 hours to ensure complete formation of the NHS ester.[7] Progress can be monitored by TLC.

2. Amine Coupling: a. In a separate flask, dissolve the primary amine (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF or DCM.[4] b. Add the amine solution dropwise to the activated NHS ester solution at room temperature. c. If the amine is used as a hydrochloride salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 equivalents) to the reaction mixture.[4] d. Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC until the starting material is consumed.

3. Work-up and Purification: a. Once the reaction is complete, dilute the mixture with ethyl acetate. b. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted acid and NHS) and brine. c. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. d. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide. Recrystallization can also be an effective purification method for solid products.[8]

Visualizing the Workflow

experimental_workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling cluster_purification Work-up & Purification start Dissolve 2,4-Dimethoxy- 5-methylbenzoic acid in anhydrous solvent add_nhs Add NHS start->add_nhs 1.0 eq. add_edc Add EDC·HCl at 0°C add_nhs->add_edc 1.1 eq. stir_rt Stir at room temperature add_edc->stir_rt 1.2 eq., 1-2h add_amine Add amine solution (and base if needed) stir_rt->add_amine Activated NHS Ester stir_overnight Stir overnight at RT add_amine->stir_overnight 1.0-1.2 eq. workup Aqueous Work-up (NaHCO3, Brine) stir_overnight->workup Crude Product dry_concentrate Dry and Concentrate workup->dry_concentrate purify Purify (Chromatography/Recrystallization) dry_concentrate->purify product Pure Amide Product purify->product

Caption: Experimental workflow for the amidation of this compound.

Causality Behind Experimental Choices

  • Solvent Selection: Anhydrous polar aprotic solvents like DMF and DCM are commonly used for amide coupling reactions because they effectively dissolve the reactants and do not interfere with the reaction mechanism.[6][9] It is crucial that the solvents are dry, as water can hydrolyze the activated intermediate, leading to lower yields.[6]

  • Stoichiometry: A slight excess of the coupling agents (EDC and NHS) and the amine is often used to ensure complete consumption of the starting carboxylic acid.[10]

  • Temperature Control: The initial activation step is performed at 0 °C to control the exothermic reaction and prevent the decomposition of the coupling agents and the activated intermediate.[6] The subsequent amine addition and reaction are typically carried out at room temperature for a sufficient duration to ensure completion.

  • Use of a Base: When using an amine salt, a non-nucleophilic organic base is required to neutralize the acid and liberate the free amine for the reaction. DIPEA and TEA are common choices as they are sterically hindered and less likely to compete with the desired amine as a nucleophile.[4]

  • Aqueous Work-up: The washing steps with sodium bicarbonate and brine are essential for removing water-soluble byproducts, such as the urea formed from EDC, and any unreacted starting materials.[4] This simplifies the subsequent purification process.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent can significantly impact the yield and purity of the final product. The following table provides a comparative overview of common coupling reagents for the amidation of substituted benzoic acids.

Coupling ReagentAdditiveBaseSolventReaction Time (h)Typical Yield (%)Purity (%)Notes
EDCHOBtDIPEADMF1285>95A common and cost-effective choice. The urea byproduct is water-soluble, simplifying workup.[4]
HATUNoneDIPEADMF295>98Highly efficient and fast-acting, especially for challenging couplings. May be more expensive.[4]
T3P®NonePyridineEtOAc492>97A versatile and safe reagent.

This data is representative and may vary based on the specific amine and reaction conditions.

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[11]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[11][12] Use in a well-ventilated area, preferably a fume hood.[13] Wash hands thoroughly after handling.[11]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[13]

  • Disposal: Dispose of chemical waste according to local regulations.[13]

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionExtend reaction time, consider a more powerful coupling agent like HATU.[4]
Hydrolysis of activated intermediateEnsure all glassware is dry and use anhydrous solvents.[6]
Inefficient purificationOptimize chromatography conditions or consider recrystallization.[8]
Presence of Starting AcidInsufficient coupling reagent or amineIncrease the equivalents of the coupling reagent and/or amine.
Deactivation of coupling reagentUse fresh, high-quality coupling reagents.
Formation of ByproductsSide reactions with the coupling reagentAdd HOBt or HOAt to suppress side reactions.[1]
Reaction with the solvent (e.g., DMF formylation)Consider alternative solvents like DCM or acetonitrile.

Conclusion

The successful synthesis of amides from this compound relies on the careful selection of coupling reagents, solvents, and reaction conditions. The EDC/NHS protocol described herein provides a robust and widely applicable method for this transformation. By understanding the underlying principles of carboxylic acid activation and adhering to best practices in experimental setup and safety, researchers can efficiently generate a diverse range of amide derivatives for various applications in drug discovery and materials science.

References

  • European Patent Office. (1991). Method for the purification of benzoic acid. EP 0453022 A2.
  • Chemistry LibreTexts. (2014). 17.22: How Cells Activate Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2019). Carboxylic acid react with amine? Condition??. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of benzoic acid and its derivatives. US1686913A.
  • Quick Company. (n.d.). Process For The Purification Of Substituted Benzoic Acids. Retrieved from [Link]

  • OpenStax. (2023). 21.3 Reactions of Carboxylic Acids. In Organic Chemistry. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of coupling agents for amide bond formation with benzotriazole-like structures. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • European Patent Office. (2019). METHOD FOR PURIFICATION OF BENZOIC ACID. EP 3148661 B1. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis of esters derived from 2,3,4-tri-O-benzyl-alpha-D-methylglucoside. Retrieved from [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethoxy-6-methylbenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. CN1884259A.
  • ResearchGate. (2021). Green Solvents for the Formation of Amide Linkage. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Toluic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. Retrieved from [Link]

  • The Good Scents Company. (n.d.). para-toluic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Difluoro-5-methylbenzoic acid. Retrieved from [Link]

Sources

Application Notes and Protocols for Antimicrobial Screening of 2,4-Dimethoxy-5-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents.[1][2] Natural products and their synthetic derivatives represent a promising avenue for identifying new chemical scaffolds with potent antimicrobial activity.[1] Benzoic acid derivatives, in particular, have demonstrated a range of biological activities, including antimicrobial effects.[3][4][5] This guide provides a comprehensive overview and detailed protocols for the antimicrobial screening of a specific class of compounds: 2,4-Dimethoxy-5-methylbenzoic acid and its derivatives.

As a Senior Application Scientist, this document is designed to provide researchers, scientists, and drug development professionals with the necessary tools to effectively evaluate these novel compounds. The protocols herein are grounded in established methodologies and emphasize the importance of robust experimental design and data interpretation to ensure scientific integrity.

I. Foundational Screening Assays: Determining Antimicrobial Potential

The initial phase of screening aims to identify whether the this compound derivatives possess any antimicrobial activity. This is typically achieved through qualitative and quantitative assays that measure the inhibition of microbial growth.

A. Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion assay is a widely used qualitative method for preliminary screening of antimicrobial activity. It provides a rapid visual assessment of a compound's ability to inhibit microbial growth.[6]

Principle: A filter paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the compound is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the disk. The size of this zone is proportional to the antimicrobial activity of the compound.[6]

Protocol:

  • Prepare Inoculum: From a pure culture, select 3-5 isolated colonies and suspend them in a sterile broth (e.g., Tryptic Soy Broth). Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]

  • Inoculate Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees between each swabbing to ensure even coverage.[6]

  • Apply Disks: Aseptically apply sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of the this compound derivative to the surface of the agar. Gently press the disks to ensure complete contact.

  • Controls: Include a positive control (a disk with a known antibiotic, e.g., ampicillin) and a negative control (a disk with the solvent used to dissolve the test compound, e.g., DMSO).

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Measure Zones of Inhibition: After incubation, measure the diameter of the zones of complete growth inhibition in millimeters.

Interpretation of Results: The diameter of the zone of inhibition is compared to established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to categorize the organism as susceptible, intermediate, or resistant to the tested compound.[6][7]

B. Broth Microdilution Assay: Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is the gold standard for quantitatively measuring the in vitro activity of an antimicrobial agent.[8][9] It determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.[8][10][11]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity, and the lowest concentration of the compound that prevents visible growth is recorded as the MIC.[10][12]

Protocol:

  • Prepare Compound Dilutions: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[8]

  • Inoculate Plate: Add 100 µL of the standardized inoculum to each well of the microtiter plate.

  • Controls:

    • Growth Control: A well containing only the broth and the inoculum.

    • Sterility Control: A well containing only the broth.

    • Positive Control: A well containing a known antibiotic.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[13]

Data Presentation:

CompoundTest OrganismMIC (µg/mL)
Derivative AStaphylococcus aureus16
Derivative AEscherichia coli32
Derivative BStaphylococcus aureus8
Derivative BEscherichia coli16

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Compound_Prep Prepare Serial Dilutions of Test Compound Inoculation Inoculate Microtiter Plate (Compound + Inoculum) Compound_Prep->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Controls Include Growth and Sterility Controls Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation Reading Visually Assess for Turbidity Incubation->Reading MIC_Determination Determine MIC Value Reading->MIC_Determination

Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.

III. Assessing Safety and Therapeutic Potential: Cytotoxicity Assays

A critical step in the development of any new antimicrobial agent is to evaluate its potential toxicity to mammalian cells. A compound with high antimicrobial activity but also high cytotoxicity will have a limited therapeutic window.

A. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a common method for assessing cell membrane integrity and cytotoxicity. Principle: Lactate dehydrogenase is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. [14][15]The amount of LDH released is proportional to the number of lysed cells. This assay measures the activity of LDH in the culture supernatant. Protocol:

  • Cell Culture: Seed mammalian cells (e.g., HeLa or HEK293) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24 hours).

  • Controls:

    • Untreated Control: Cells treated with the vehicle (e.g., DMSO) only.

    • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., Triton X-100) to induce 100% cell death.

  • Collect Supernatant: After the treatment period, carefully collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Measure Absorbance: Incubate the plate at room temperature, protected from light, and then measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Calculate Cytotoxicity: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Untreated Control Absorbance) / (Maximum LDH Release Control Absorbance - Untreated Control Absorbance)] * 100

Data Presentation:

CompoundConcentration (µg/mL)% Cytotoxicity
Derivative A165.2
Derivative A3210.8
Derivative A6425.1
Derivative B83.1
Derivative B167.5
Derivative B3218.9

IV. Preliminary Mechanism of Action Studies

Understanding how a novel antimicrobial compound works is crucial for its development. Preliminary mechanism of action (MoA) studies can provide valuable insights into the cellular targets and pathways affected by the compound.

A. Potential Antimicrobial Mechanisms

Antimicrobial agents can act through various mechanisms, including: [16]

  • Inhibition of cell wall synthesis: This is a common target for antibiotics as the cell wall is essential for bacterial survival and is absent in mammalian cells. [16]* Inhibition of protein synthesis: Targeting the bacterial ribosome can disrupt essential cellular processes. [17]* Inhibition of nucleic acid synthesis: Interfering with DNA replication or transcription can halt bacterial growth. [16][17]* Disruption of cell membrane function: Compounds that disrupt the integrity of the bacterial cell membrane can lead to leakage of cellular contents and cell death. [16]* Inhibition of metabolic pathways: Targeting essential metabolic pathways can deprive the bacteria of necessary nutrients. [16] Potential Mechanism of Action for Benzoic Acid Derivatives

MoA_Pathway Compound 2,4-Dimethoxy-5-methylbenzoic Acid Derivative Membrane Bacterial Cell Membrane Compound->Membrane Interacts with Metabolism Inhibition of Metabolic Pathways Compound->Metabolism Disruption Membrane Disruption Membrane->Disruption Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Intracellular Components (Ions, ATP) Permeability->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death Metabolism->Cell_Death

Caption: A potential mechanism of action for antimicrobial compounds.

V. Conclusion

The systematic screening approach outlined in this guide provides a robust framework for evaluating the antimicrobial potential of this compound and its derivatives. By employing a combination of qualitative, quantitative, and safety assays, researchers can effectively identify promising lead compounds for further development in the fight against antimicrobial resistance.

References

  • Grokipedia.
  • Biology LibreTexts. (2024). 13.
  • Microbe Investigations.
  • Wroblewska, J., et al. (2021).
  • BMG LABTECH. (2024).
  • Lebeaux, D., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC - NIH.
  • Slideshare. Mechanism of action of antimicrobial agents.
  • Creative Biolabs. Mode of Action & Target for Antibacterial Drug.
  • News-Medical.net. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds.
  • Microchem Laboratory.
  • Microbe Investigations.
  • JoVE. (2013). Video: Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells MBC-P and Biofilm Cells MBC-B.
  • Grokipedia.
  • McGill Journal of Medicine. Mechanisms of action by antimicrobial agents: A review.
  • Fleming, K. E., & Geddes, E. J. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents.
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • MDPI. (2024).
  • Sim, T., et al. Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH.
  • Intertek Inform. (2024). CLSI M02:2024 Performance Standards for Antimicrobial Disk Susceptibi.
  • ResearchGate. M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests.
  • Regulations.gov. Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard Tenth Edition.
  • CLSI. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests.
  • American Chemical Society. (2023). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery.
  • De Vleeschauwer, A., et al. (2020).
  • Microbiology. Broth Microdilution.
  • MDPI. (2020). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies.
  • ResearchGate. Screening of small-molecule library for novel antibacterials.
  • da Costa, G. L., et al. (2012).
  • Abcam.
  • ResearchGate. (2025).
  • Tribioscience. LDH Cytotoxicity Assay.
  • Antibodies.com. LDH Cytotoxicity Assay Kit (A319649).
  • ResearchGate. Biocompatibility analyses—(a) cytotoxicity analysis by LDH test; (b).
  • Journal of Agriculture and Food Environment. (2021).
  • Semantic Scholar. Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal.
  • ResearchGate. New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity.
  • PubMed. (2008). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole.
  • CLSI.
  • PubMed. (2005).
  • MDPI. (2020).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,4-Dimethoxy-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-Dimethoxy-5-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve yield and purity. We will delve into the mechanistic underpinnings of the synthetic routes and provide practical, field-tested advice to overcome frequently encountered challenges.

I. Overview of Synthetic Strategies

The synthesis of this compound can be approached through several pathways. The choice of method often depends on the available starting materials, scalability, and desired purity. Common strategies involve the formylation or acylation of a substituted aromatic precursor followed by oxidation, or the carboxylation of an organometallic intermediate.

Two prevalent routes are:

  • Gattermann-Koch or Related Formylation followed by Oxidation: This involves introducing a formyl group onto a suitable dimethoxytoluene precursor, followed by oxidation to the carboxylic acid. The Gattermann-Koch reaction utilizes carbon monoxide and HCl with a catalyst, but due to the hazards of CO, related formylation reactions are often preferred.[1][2][3]

  • Grignard Reaction: This classic method involves the formation of a Grignard reagent from a halogenated precursor, which is then reacted with carbon dioxide to form the carboxylate salt, followed by acidification.[4][5][6]

This guide will focus on troubleshooting these common synthetic approaches.

II. Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Low or No Product Formation

Q1: My Gattermann-type formylation of 2,4-dimethoxytoluene is giving a very low yield. What are the likely causes?

A1: Low yields in Gattermann and related formylation reactions often stem from several critical factors:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[7] Any residual water in your solvent, glassware, or starting materials will deactivate the catalyst.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure your 2,4-dimethoxytoluene is dry.

  • Insufficient Electrophilicity: The formylating agent must be sufficiently electrophilic to react with the aromatic ring. In the Gattermann-Koch reaction, the electrophile is the formyl cation, [HCO]⁺.[3]

    • Solution: If using a modified Gattermann reaction (e.g., with zinc cyanide), ensure the in-situ generation of HCN is efficient.[3] The presence of a co-catalyst like cuprous chloride can sometimes be beneficial.[2]

  • Reaction Temperature: Temperature control is crucial. Some formylations require heating to proceed at a reasonable rate, while others may suffer from side reactions at elevated temperatures.

    • Solution: Experiment with a range of temperatures, starting from room temperature and gradually increasing. Monitor the reaction progress by TLC or GC-MS to find the optimal temperature.

Q2: I'm attempting a Grignard reaction with 5-bromo-2,4-dimethoxytoluene, but the reaction doesn't initiate, or the yield is poor. What should I check?

A2: The success of a Grignard reaction hinges on the formation of the organomagnesium reagent.[4][5] Failure at this stage is a common pitfall.

  • Moisture Contamination: Grignard reagents are highly basic and react readily with protic sources, especially water.[6] This will quench the reagent as it forms.

    • Solution: All glassware must be rigorously dried, and anhydrous ether (or THF) must be used as the solvent.[5][6] The magnesium turnings should also be dry.

  • Magnesium Surface Passivation: A layer of magnesium oxide on the surface of the turnings can prevent the reaction from starting.

    • Solution: Gently crush the magnesium turnings in a mortar and pestle just before use to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium.

  • Reaction Initiation: Sometimes, the reaction is slow to start.

    • Solution: Gentle heating or sonication can help initiate the reaction.[8] Once initiated, the reaction is often exothermic and may require cooling to maintain a steady reflux.

Impurity Profile and Purification Challenges

Q3: My final product after oxidation of the intermediate aldehyde is contaminated with unreacted starting material. How can I improve the conversion?

A3: Incomplete oxidation is a common issue. The choice of oxidant and reaction conditions are key.

  • Oxidant Strength: The oxidizing agent must be strong enough to convert the aldehyde to a carboxylic acid without causing degradation of the aromatic ring.

    • Solution: Potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic or basic conditions are effective. Ensure the stoichiometry of the oxidant is sufficient, and consider a slight excess.

  • Reaction Time and Temperature: The reaction may require prolonged heating to go to completion.

    • Solution: Monitor the reaction by TLC. If the starting material is still present after several hours, consider increasing the temperature or adding more oxidant.

Q4: I'm observing a significant amount of a biphenyl byproduct in my Grignard reaction. How can I minimize this side reaction?

A4: The formation of biphenyl derivatives is a known side reaction in Grignard syntheses, arising from the coupling of the Grignard reagent with unreacted aryl halide.

  • Slow Addition: Adding the aryl halide slowly to the magnesium suspension can help maintain a low concentration of the halide, disfavoring the coupling reaction.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the coupling side reaction.

Q5: My purified this compound has a low melting point and appears discolored. What are the likely impurities and how can I remove them?

A5: Discoloration and a depressed melting point are indicative of impurities.

  • Potential Impurities: These can include unreacted starting materials, byproducts from side reactions, or residual solvents.

  • Purification Strategy:

    • Recrystallization: This is often the most effective method for purifying solid organic compounds. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble. Common solvents for recrystallization of benzoic acid derivatives include ethanol/water mixtures or toluene.

    • Acid-Base Extraction: Since the product is a carboxylic acid, it can be selectively extracted into an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.[6]

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the methoxy groups on the aromatic ring during electrophilic substitution reactions like formylation?

A1: The two methoxy groups are strong activating groups due to their ability to donate electron density to the aromatic ring through resonance. This makes the ring more nucleophilic and thus more reactive towards electrophiles. They are also ortho, para-directing.

Q2: Can I use Friedel-Crafts acylation instead of formylation?

A2: Yes, Friedel-Crafts acylation is a viable alternative.[9][10] You could use an acyl halide (e.g., acetyl chloride) and a Lewis acid catalyst. The resulting ketone can then be oxidized to the carboxylic acid. A key advantage of acylation over alkylation is that it is less prone to poly-substitution and carbocation rearrangements.[9][10]

Q3: Are there any specific safety precautions I should take during these syntheses?

A3: Yes, several safety measures are crucial:

  • Handling Lewis Acids: Lewis acids like AlCl₃ are corrosive and react violently with water. Handle them in a fume hood and wear appropriate personal protective equipment (PPE).

  • Grignard Reagents: Grignard reagents are pyrophoric and react violently with water. All reactions should be conducted under an inert atmosphere. Diethyl ether is highly flammable.[8]

  • Oxidizing Agents: Strong oxidizing agents like KMnO₄ and K₂Cr₂O₇ are hazardous. Avoid contact with skin and combustible materials.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the structure of the molecule.

    • FTIR: To identify the characteristic functional groups (e.g., C=O and O-H of the carboxylic acid).

  • Chromatography:

    • TLC: For rapid monitoring of reaction progress and purity.

    • HPLC or GC-MS: For quantitative purity analysis.

IV. Experimental Protocols

Protocol 1: Synthesis of 2,4-Dimethoxy-5-methylbenzaldehyde via a Modified Gattermann Reaction

This protocol is an example and may require optimization for your specific setup.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a gas inlet for an inert atmosphere (N₂ or Ar).

  • Reagents: In the flask, place anhydrous zinc cyanide (Zn(CN)₂) (1.2 eq) and the starting 2,4-dimethoxytoluene (1.0 eq).

  • Solvent: Add anhydrous solvent (e.g., 1,2-dichloroethane).

  • Reaction Initiation: Cool the mixture in an ice bath and bubble dry hydrogen chloride (HCl) gas through the solution for 1-2 hours.

  • Lewis Acid Addition: Slowly add anhydrous aluminum chloride (AlCl₃) (1.5 eq) portion-wise, keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude aldehyde by column chromatography or recrystallization.

Protocol 2: Oxidation of 2,4-Dimethoxy-5-methylbenzaldehyde to this compound
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the aldehyde from the previous step in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).

  • Oxidant Addition: Prepare a solution of potassium permanganate (KMnO₄) (2.0-3.0 eq) in water. Add the KMnO₄ solution dropwise to the aldehyde solution. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.

  • Reaction: After the addition is complete, continue to heat the mixture at reflux for 2-4 hours, or until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.

  • Workup: Cool the reaction mixture and filter to remove the MnO₂. Wash the filter cake with hot water. Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of ~2.

  • Isolation: The carboxylic acid will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the product with cold water and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure this compound.

V. Data Presentation

Table 1: Troubleshooting Guide Summary

Issue Potential Cause Recommended Solution
Low/No Product in FormylationMoisture deactivating catalystUse anhydrous reagents and glassware
Insufficient electrophilicityOptimize catalyst and co-catalyst
Suboptimal temperatureExperiment with a temperature gradient
Failed Grignard ReactionMoisture quenching the reagentRigorously dry all components
Magnesium surface passivationActivate Mg with iodine or crushing
Incomplete OxidationInsufficient oxidantUse a slight excess of oxidant
Inadequate reaction time/tempMonitor by TLC and adjust conditions
Biphenyl Byproduct in GrignardCoupling side reactionSlow addition of halide, lower temp
Impure Final ProductVariousRecrystallization, acid-base extraction

VI. Visualizations

Diagram 1: General Workflow for the Synthesis of this compound

G cluster_0 Route 1: Formylation-Oxidation cluster_1 Route 2: Grignard Reaction 2,4-Dimethoxytoluene 2,4-Dimethoxytoluene 2,4-Dimethoxy-5-methylbenzaldehyde 2,4-Dimethoxy-5-methylbenzaldehyde 2,4-Dimethoxytoluene->2,4-Dimethoxy-5-methylbenzaldehyde Gattermann-type Formylation This compound This compound 2,4-Dimethoxy-5-methylbenzaldehyde->this compound Oxidation (e.g., KMnO4) 5-Bromo-2,4-dimethoxytoluene 5-Bromo-2,4-dimethoxytoluene Grignard Reagent Grignard Reagent 5-Bromo-2,4-dimethoxytoluene->Grignard Reagent Mg, ether Carboxylate Salt Carboxylate Salt Grignard Reagent->Carboxylate Salt 1. CO2 Carboxylate Salt->this compound 2. H3O+

Caption: Synthetic routes to this compound.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed reaction_type Which Reaction? start->reaction_type formylation Formylation reaction_type->formylation Formylation grignard Grignard reaction_type->grignard Grignard oxidation Oxidation reaction_type->oxidation Oxidation check_moisture_form Check for Moisture (Reagents, Glassware) formylation->check_moisture_form check_moisture_grig Check for Moisture grignard->check_moisture_grig check_oxidant Check Oxidant Stoichiometry oxidation->check_oxidant check_catalyst Verify Catalyst Activity check_moisture_form->check_catalyst check_temp_form Optimize Temperature check_catalyst->check_temp_form check_mg_activation Activate Magnesium check_moisture_grig->check_mg_activation check_initiation Ensure Reaction Initiation check_mg_activation->check_initiation check_time_temp_ox Increase Reaction Time/Temp check_oxidant->check_time_temp_ox

Caption: Decision tree for troubleshooting low reaction yields.

VII. References

  • University of Toronto. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction. Retrieved from [Link]

  • Scribd. (n.d.). Grignard Synthesis of Benzoic Acid. Retrieved from [Link]

  • Studylib. (n.d.). Benzoic Acid Synthesis: Grignard Reaction Lab Experiment. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Preparation of Benzoic Acid from the Grignard Reaction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from [Link]

  • CHEMSOLVE.NET. (2020, February 15). Benzene to benzoic acid-Gattermann-Koch reaction. Retrieved from [Link]

  • Pharmapproach. (n.d.). Gattermann-Koch Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Gattermann reaction. Retrieved from [Link]

  • Quora. (2019, May 4). What is Gattermann Koch reaction? Retrieved from [Link]

  • Unacademy. (n.d.). Gattermann Reaction. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2,4-Dimethoxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-Dimethoxy-5-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. We will move beyond simple protocols to explore the mechanistic underpinnings of common synthetic routes and provide robust troubleshooting strategies for the side reactions that are frequently encountered. Our goal is to empower you with the expertise to optimize your synthesis for yield, purity, and reproducibility.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

The most prevalent and logical synthetic route to this compound involves a two-step process:

  • Formylation: An electrophilic aromatic substitution to install a formyl (-CHO) group onto the 2,4-dimethoxytoluene starting material, yielding 2,4-dimethoxy-5-methylbenzaldehyde. The Vilsmeier-Haack reaction is generally the method of choice for this transformation on electron-rich ethers.[1][2]

  • Oxidation: Conversion of the intermediate aldehyde to the final carboxylic acid.

This guide is structured around troubleshooting issues that arise during this sequence.

Q1: My Vilsmeier-Haack formylation of 2,4-dimethoxytoluene is resulting in a low yield and a significant amount of dark, tarry byproduct. What is happening and how can I fix it?

A1: This is a classic issue when performing electrophilic substitutions on highly activated aromatic rings like 2,4-dimethoxytoluene. The two methoxy groups are strong activating, electron-donating groups, making the ring exceptionally nucleophilic.

  • Causality: The Vilsmeier reagent, while a relatively mild electrophile, can still trigger side reactions under suboptimal conditions.[3] The formation of tar is typically due to acid-catalyzed polymerization or decomposition of the highly reactive starting material and/or product. This is exacerbated by:

    • High Localized Reagent Concentration: Rapid addition of phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) can create hot spots and a high concentration of the active Vilsmeier reagent, leading to uncontrolled reactions.

    • Elevated Temperatures: While some heating may be required to drive the reaction to completion, excessive temperatures increase the rate of decomposition and polymerization pathways.

  • Troubleshooting & Preventative Measures:

    • Control Reagent Addition: Prepare the Vilsmeier reagent separately by adding POCl₃ dropwise to chilled (0 °C) DMF. Then, add this pre-formed reagent slowly to a solution of your 2,4-dimethoxytoluene, maintaining a low temperature (0-5 °C) throughout the addition.

    • Strict Temperature Management: After the addition is complete, allow the reaction to warm slowly to room temperature, and only then apply gentle heat if required. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to avoid unnecessary heating.

    • Solvent Choice: Ensure your DMF is anhydrous. Water can react with the Vilsmeier reagent and POCl₃, generating acids that can contribute to tar formation.

Q2: I've isolated my aldehyde product, but NMR analysis shows the presence of an isomeric byproduct. How can I improve the regioselectivity of the formylation?

A2: Regioselectivity is governed by the directing effects of the substituents on the aromatic ring. In 2,4-dimethoxytoluene, you have three directing groups:

  • C2-OCH₃: Ortho- and para-directing.

  • C4-OCH₃: Ortho- and para-directing.

  • C5-CH₃: Ortho- and para-directing (weakly activating).

The electrophile will preferentially substitute at the position that is most activated and least sterically hindered. The desired substitution is at C5, which is para to the C2-methoxy group and ortho to the C4-methoxy group. This is a highly activated position. The primary isomeric byproduct would likely arise from substitution at C6, which is ortho to the C2-methoxy group.

  • Causality: The Vilsmeier-Haack reaction is known for its good regioselectivity, generally favoring substitution at the most electron-rich and unhindered position.[4] However, using a more reactive formylation method or harsher conditions can decrease this selectivity. For instance, a Rieche formylation (using dichloromethyl methyl ether and TiCl₄) on a similar substrate (1,3-dimethoxybenzene) is known to produce a mixture of isomers.[1]

  • Troubleshooting & Preventative Measures:

    • Stick with the Vilsmeier-Haack Reaction: It is the most reliable method for achieving high regioselectivity in the formylation of activated phenolic ethers.[2][5] Avoid Gattermann-Koch conditions, which are generally unsuitable for phenol ether substrates.[6][7]

    • Maintain Low Temperatures: Running the reaction at lower temperatures (starting at 0 °C and slowly warming) gives the electrophile more time to select for the most kinetically favorable (and desired) position, minimizing the formation of the C6 isomer.

    • Purification: If a minor amount of the isomer is unavoidable, it can typically be separated from the desired product by column chromatography on silica gel or by recrystallization.

Q3: My oxidation of 2,4-dimethoxy-5-methylbenzaldehyde to the carboxylic acid is incomplete. My final product is contaminated with the starting aldehyde. How can I drive the reaction to completion?

A3: This is a common issue in aldehyde oxidations and points to insufficient oxidant, suboptimal reaction time, or poor reaction kinetics.

  • Causality: The oxidation of an aldehyde to a carboxylic acid requires breaking a C-H bond. If the reaction conditions are too mild or the oxidant is consumed before all the aldehyde has reacted, you will isolate a mixture.

  • Troubleshooting & Preventative Measures:

    • Increase Oxidant Stoichiometry: Ensure you are using a sufficient molar excess of the oxidizing agent (e.g., potassium permanganate, KMnO₄). For a KMnO₄ oxidation, a molar ratio of at least 2:3 (KMnO₄ to aldehyde) is a good starting point.[8] It is often beneficial to add the oxidant in portions.

    • Extend Reaction Time & Monitor: Use TLC to monitor the disappearance of the starting aldehyde spot. Do not begin workup until the aldehyde is consumed.

    • Increase Temperature Cautiously: Gently warming the reaction (e.g., to 40-50 °C) can increase the reaction rate. However, with strong oxidants like KMnO₄, excessive heat can lead to unwanted side reactions, such as oxidation of the methyl group or ring degradation.

    • Improve Solubility: If your aldehyde has poor solubility in the aqueous oxidant solution, this can hinder the reaction. Using a co-solvent system (like t-butanol/water) or employing a phase-transfer catalyst can significantly improve reaction efficiency.[8]

Q4: I used potassium permanganate for the oxidation, and now I have a fine brown precipitate of manganese dioxide (MnO₂) that is clogging my filter paper during workup. How can I remove it more easily?

A4: The formation of MnO₂ is the expected reduction product of permanganate in neutral or basic solutions. It is notoriously difficult to filter.

  • Causality: During the oxidation, Mn(VII) in the permanganate ion (MnO₄⁻) is reduced to Mn(IV) in manganese dioxide (MnO₂).

  • Troubleshooting & Preventative Measures:

    • Reductive Quench: The most effective solution is to dissolve the MnO₂ after the reaction is complete. After cooling the reaction mixture in an ice bath, add a reducing agent that will convert the insoluble MnO₂ to the soluble Mn²⁺ salt. Common choices include:

      • Solid sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃), added portion-wise until the brown precipitate dissolves and the solution becomes colorless.

      • A saturated solution of oxalic acid.

    • Acidify Before Quenching: Ensure the solution is acidic (pH ~2) before or during the addition of the reducing agent to facilitate the dissolution. This acidification step is also necessary to protonate your final product, the carboxylate, to the neutral carboxylic acid for extraction.

Frequently Asked Questions (FAQs)

Q: What is the most reliable, high-yield synthetic route for this molecule on a lab scale?

A: The recommended route is a Vilsmeier-Haack formylation of 2,4-dimethoxytoluene followed by a potassium permanganate oxidation of the resulting 2,4-dimethoxy-5-methylbenzaldehyde. This pathway balances reagent availability, operational simplicity, and typically provides good overall yields with high regioselectivity.

Q: Can I use Friedel-Crafts acylation instead of formylation?

A: Yes, this is a viable alternative. You could perform a Friedel-Crafts acylation using, for example, acetyl chloride and a Lewis acid like AlCl₃ to form 2,4-dimethoxy-5-methylacetophenone.[9] This ketone could then be oxidized to the desired benzoic acid, though this often requires harsher conditions (e.g., a haloform reaction) than oxidizing the corresponding aldehyde. The primary side reaction to be mindful of in Friedel-Crafts acylation is ensuring you use a stoichiometric amount of the Lewis acid, as it will complex with both the acyl chloride and the product ketone.[9] However, unlike Friedel-Crafts alkylation, polysubstitution is not a major concern as the product ketone is deactivated towards further substitution.[9]

Q: What are the best practices for purifying the final this compound?

A:

  • Acid-Base Extraction: After the oxidation and workup, ensure the aqueous layer is strongly acidified (pH 1-2) to fully precipitate the carboxylic acid. Extract the product into an organic solvent like ethyl acetate. You can then wash the organic layer with brine, dry it, and evaporate the solvent.

  • Recrystallization: This is the most effective method for obtaining a highly pure final product. A solvent system like ethanol/water or ethyl acetate/hexanes often works well. This will effectively remove any remaining starting aldehyde (which is less polar) and other minor impurities.

  • Column Chromatography: If recrystallization fails to remove a persistent impurity, column chromatography using a silica gel stationary phase and a solvent gradient (e.g., hexanes/ethyl acetate with a small amount of acetic acid to improve peak shape) can be used.

Data Presentation: Comparison of Formylation Methods

The choice of formylation method is critical for the success of the first synthetic step. The following table compares common methods for the formylation of activated dimethoxybenzene systems, highlighting the advantages of the Vilsmeier-Haack approach.

Formylation MethodTypical ReagentsSubstrate ExampleYield (%)Regioselectivity & CommentsReference
Vilsmeier-Haack POCl₃, DMF1,3-Dimethoxybenzene~77%High selectivity for the 4-position. Mild conditions, ideal for activated ethers.[1]
Rieche Dichloromethyl methyl ether, TiCl₄1,3-Dimethoxybenzene79% (total)Produces a mixture of isomers (61% 2,4- and 18% 2,6-). Less selective.[1]
Gattermann Zn(CN)₂, AlCl₃, HCl1,4-Dimethoxybenzene~73%Requires handling of toxic cyanides. Harsher Lewis acid conditions.[1]
Gattermann-Koch CO, HCl, AlCl₃, CuClTolueneGoodNot applicable to phenol ethers due to catalyst complexation/deactivation.[6][7][10]

Experimental Protocols & Visualizations

Recommended Protocol: Two-Step Synthesis

Step 1: Vilsmeier-Haack Formylation of 2,4-Dimethoxytoluene

  • To a round-bottom flask equipped with a magnetic stir bar and an addition funnel, add anhydrous DMF (5 molar equivalents) and cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C. Stir for 30 minutes at 0 °C to pre-form the Vilsmeier reagent.

  • In a separate flask, dissolve 2,4-dimethoxytoluene (1.0 eq.) in a minimal amount of anhydrous DMF.

  • Add the solution of 2,4-dimethoxytoluene dropwise to the cold Vilsmeier reagent.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 60-70 °C. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture back to 0 °C and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium acetate.

  • Stir vigorously for 1 hour. The product may precipitate as a solid.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-dimethoxy-5-methylbenzaldehyde. Purify by recrystallization or column chromatography if necessary.

Step 2: Oxidation to this compound

  • Dissolve the crude aldehyde from Step 1 in a suitable solvent like t-butanol or acetone. Add an aqueous solution of sodium hydroxide (2.5 eq.).

  • Prepare a solution of potassium permanganate (KMnO₄, ~1.5 eq.) in water.

  • Slowly add the KMnO₄ solution to the aldehyde solution. An exotherm may be observed. Maintain the temperature below 40 °C.

  • Stir the reaction at room temperature or with gentle warming until the purple color of the permanganate has been replaced by a brown precipitate of MnO₂. Monitor by TLC for the disappearance of the aldehyde.

  • Cool the mixture to 0 °C and quench by adding solid sodium bisulfite until the brown precipitate dissolves and the solution becomes colorless.

  • Acidify the clear solution to pH 1-2 with concentrated HCl. A white precipitate of the carboxylic acid should form.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Visualization: Synthetic Pathway

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Formylation cluster_step2 Step 2: Oxidation SM 2,4-Dimethoxytoluene INT 2,4-Dimethoxy-5-methylbenzaldehyde SM->INT Vilsmeier-Haack (POCl₃, DMF) PROD This compound INT->PROD Oxidation (e.g., KMnO₄)

Caption: Overall synthetic route to the target compound.

Visualization: Troubleshooting Logic for Low Formylation Yield

Troubleshooting_Formylation Start Low Yield / Tar in Formylation Step Q_Temp Was temperature strictly controlled (<10°C) during reagent addition? Start->Q_Temp A_Temp_No High local temperature caused polymerization. Q_Temp->A_Temp_No No Q_Reagent Was POCl₃ added to the substrate/DMF mix? Q_Temp->Q_Reagent Yes Sol_Temp FIX: Pre-form Vilsmeier reagent at 0°C. Add substrate solution slowly while maintaining low temperature. A_Temp_No->Sol_Temp A_Reagent_Yes High localized concentration of active reagent caused side reactions. Q_Reagent->A_Reagent_Yes Yes Q_Moisture Was anhydrous DMF used? Q_Reagent->Q_Moisture No Sol_Reagent FIX: Add substrate solution to the pre-formed Vilsmeier reagent, not the other way around. A_Reagent_Yes->Sol_Reagent Q_Moisture->Sol_Temp Yes A_Moisture_No Water decomposed reagent, forming corrosive acids. Q_Moisture->A_Moisture_No No Sol_Moisture FIX: Use freshly opened or properly dried DMF. A_Moisture_No->Sol_Moisture

Caption: Decision tree for troubleshooting low formylation yield.

References

  • Science Info. (2023, August 21). Gattermann Koch Reaction: Mechanism, Application, Limitation. [Link]

  • BYJU'S. Gattermann Koch Reaction Mechanism. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Vedantu. Gattermann Koch Reaction: Mechanism, Uses & Examples. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • Slideshare. (n.d.). Vilsmeier haack rxn. [Link]

  • Quora. (2019, May 4). What is Gattermann Koch reaction?[Link]

  • GeeksforGeeks. (2023, August 2). Gattermann Koch Reaction Mechanism - Overview, Structure, Properties & Uses, FAQs. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Cambridge University Press. Gattermann-Koch Reaction. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Organic Reactions. The Gattermann-Koch Reaction. [Link]

  • Eureka. (n.d.). A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. [Link]

  • National Bureau of Standards. (1962). Synthesis of 2-propoxy-5-methylbenzoic acid. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Slideshare. (n.d.). Gattermann koch. [Link]

  • Sciencemadness Discussion Board. (2009, August 19). Vilsmeier–Haack reaction. [Link]

  • designer-drug.com. (1964). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. [Link]

  • National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Google Patents. US4908470A - Process for the methyl-4-(dimethylamino)
  • PrepChem.com. Synthesis of 2-(2',5'-dimethoxybenzoyl)-6-methoxybenzoic acid. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • The Hive Chemistry Discourse. Benzaldehydes: from nitro to hydroxy in one step![Link]

  • ACS Publications. (2016, September 9). Supporting Information Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. [Link]

  • Scribd. 2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol. [Link]

  • PubChem. 2,5-Dimethoxy-4-methylbenzaldehyde. [Link]

Sources

Technical Support Center: Purification of 2,4-Dimethoxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,4-Dimethoxy-5-methylbenzoic acid (DMBA), a key intermediate in pharmaceutical synthesis.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the purification of this compound. Here, we will explore the underlying principles of purification and provide practical, field-proven solutions to achieve high purity.

Compound Profile at a Glance

PropertyValueSource
Molecular Formula C₁₀H₁₂O₄[1]
Molecular Weight 196.2 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point 129-130 °C[2]
Solubility Generally soluble in polar organic solvents like methanol and ethanol.[3][4] Limited solubility in non-polar solvents and water at room temperature.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile of DMBA is largely dependent on its synthetic route. Common impurities may include:

  • Starting Materials: Unreacted precursors from the synthesis process.

  • Isomeric Impurities: Positional isomers, such as 3,4-dimethoxy-5-methylbenzoic acid or 2,4-dimethoxy-3-methylbenzoic acid, can be challenging to separate due to their similar physical properties.

  • By-products of Synthesis: These can include products from side reactions, such as incomplete methylation or oxidation.

  • Residual Solvents: Solvents used in the synthesis and initial work-up may be retained in the crude product.

Q2: What is the recommended purification method for this compound?

A2: Recrystallization is the most common and effective method for purifying DMBA. This technique leverages the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[5] A well-chosen solvent will dissolve the crude product at an elevated temperature and allow for the formation of pure crystals upon cooling, while the impurities remain in the solution.[6]

Q3: How do I select an appropriate solvent for recrystallization?

A3: An ideal recrystallization solvent for DMBA should exhibit the following characteristics:

  • High solubility at elevated temperatures: To dissolve the crude product completely.

  • Low solubility at low temperatures: To maximize the recovery of the purified compound.

  • Inertness: The solvent should not react with DMBA.

  • Volatility: The solvent should be easily removable from the purified crystals.

  • Dissimilar solubility for impurities: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble (allowing for hot filtration).

Based on the properties of similar benzoic acid derivatives, suitable solvents to investigate include ethanol, methanol, isopropanol, and mixtures of these alcohols with water.[3][7]

Q4: How can I assess the purity of my final product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for separating and quantifying impurities.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can detect impurities with unique proton or carbon signals.[10]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[10]

  • Melting Point Analysis: A sharp melting point range close to the literature value (129-130 °C) is indicative of high purity.[2][9]

Troubleshooting Guide

Problem 1: Low Recovery After Recrystallization
Possible Cause Explanation Troubleshooting Steps
Excessive Solvent Volume Using too much solvent will keep a significant portion of the product dissolved even at low temperatures, leading to a poor yield.[6]Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated mixture.
Premature Crystallization If the solution cools too quickly during hot filtration, the product may crystallize along with the impurities on the filter paper.Preheat the filtration apparatus (funnel and receiving flask). Keep the solution at or near its boiling point during filtration. If crystals form, add a small amount of hot solvent to redissolve them.[6]
Incomplete Crystallization Insufficient cooling time or temperature will result in a lower yield.Allow the solution to cool slowly to room temperature to form well-defined crystals, then cool further in an ice bath to maximize precipitation.
Solubility in Cold Solvent The chosen solvent may still have a relatively high solvating power for DMBA even at low temperatures.Consider using a solvent system where the solubility of DMBA is lower at cold temperatures, such as an alcohol-water mixture.
Problem 2: Oily Residue or Poor Crystal Formation
Possible Cause Explanation Troubleshooting Steps
Presence of Insoluble Impurities Certain impurities may be "oiling out" of the solution instead of crystallizing.Perform a hot filtration step to remove any insoluble matter before allowing the solution to cool.
Supersaturation The solution may be supersaturated, preventing the initiation of crystallization.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure DMBA.
Inappropriate Solvent The solvent may not be suitable for promoting crystallization of DMBA.Experiment with different solvents or solvent mixtures. A slightly less polar solvent might be beneficial if the compound is "oiling out."
Problem 3: Persistent Impurities in the Final Product (Confirmed by HPLC/NMR)
Possible Cause Explanation Troubleshooting Steps
Co-crystallization of Impurities If an impurity has very similar solubility properties and structure to DMBA, it may co-crystallize.A second recrystallization step may be necessary. Alternatively, consider a different purification technique such as column chromatography.
Insufficient Washing of Crystals The mother liquor, which contains the dissolved impurities, may adhere to the surface of the crystals.Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove residual mother liquor.
Inadequate Purity of Starting Material If the crude material is heavily contaminated, a single recrystallization may not be sufficient.Consider a preliminary purification step, such as an acid-base extraction, to remove certain types of impurities before recrystallization.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a suitable flask, add the crude this compound. Heat the flask on a hot plate and add a minimal amount of a suitable hot solvent (e.g., ethanol) in portions until the solid is completely dissolved.[6]

  • Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[6]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[5]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purity Assessment by HPLC
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is a common choice for benzoic acid derivatives.[11]

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

  • Sample Preparation: Dissolve an accurately weighed sample of the purified DMBA in the mobile phase or a suitable solvent to a known concentration.

  • Analysis: Inject the sample and analyze the resulting chromatogram for the presence of impurity peaks. The purity can be calculated based on the relative peak areas.

Visualizing the Purification Workflow

Caption: A typical workflow for the recrystallization of this compound.

References

  • University of Missouri-St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • Pdst Chemistry. (2017, March 1). 27A. Recrystallisation. YouTube. Retrieved from [https://www.youtube.com/watch?v=27A. Recrystallisation]([Link]. Recrystallisation)

  • ChemSynthesis. (n.d.). 3,4-dimethoxy-5-methylbenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Solubility of Benzoic Acid in Mixed Solvents. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Derivatization of 2,4-Dimethoxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2,4-Dimethoxy-5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered when modifying this versatile building block. The unique electronic and steric profile of this molecule—featuring two electron-donating methoxy groups and a methyl group—presents specific hurdles that require careful optimization of reaction conditions.

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions for successful synthesis.

Section 1: Amide Bond Formation (Amidation)

Amide coupling is one of the most frequent transformations performed with this compound. However, its electron-rich nature can render standard protocols inefficient.

Frequently Asked Questions (FAQs): Amidation

Question 1: My amide coupling reaction with this compound is resulting in low to no yield. What are the likely causes and solutions?

This is a common issue stemming from the electronic properties of the starting material. The electron-donating methoxy groups increase the electron density on the aromatic ring, which deactivates the carboxylic acid, making it less electrophilic and harder to activate.

Potential Causes & Troubleshooting Strategies:

  • Inefficient Carboxylic Acid Activation: Standard coupling reagents may struggle. The innate acidity of the carboxylic acid and basicity of the amine can lead to the formation of an unreactive carboxylate salt before activation can occur.[1]

    • Solution: Employ a more potent coupling reagent. Uronium/aminium salts like HATU or HBTU are generally more effective for electron-rich acids than carbodiimides alone.[2] Phosphonium salts such as PyBOP are also excellent choices, as they do not react with the amine component, which is beneficial when using valuable or complex amines.[3]

  • Steric Hindrance: The ortho-methoxy group can sterically hinder the approach of the activating agent and the subsequent nucleophilic attack by the amine.

    • Solution: Consider converting the carboxylic acid to an acyl fluoride in situ using a reagent like TFFH. Acyl fluorides are highly reactive intermediates that can overcome significant steric barriers.[4]

  • Hydrolysis of Activated Intermediates: Trace amounts of water in the reaction can hydrolyze the activated ester intermediate back to the carboxylic acid.

    • Solution: Always use anhydrous solvents (e.g., DCM, DMF) and ensure all glassware is thoroughly dried. Using molecular sieves can also be beneficial.[4]

  • Suboptimal Base Selection: The choice and amount of base are critical.

    • Solution: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA). It effectively scavenges the acid produced during the reaction without competing with the primary amine as a nucleophile. Use 2-3 equivalents to ensure the reaction medium remains basic.

Question 2: I'm observing significant N-acylurea byproduct formation when using EDC or DIC. How can I prevent this?

This is a classic side reaction with carbodiimide reagents. The O-acylisourea intermediate, which is formed upon activation of the carboxylic acid, is intended to react with the amine. However, if the amine is a poor nucleophile or sterically hindered, the O-acylisourea can undergo an irreversible O-to-N acyl rearrangement to form a stable, unreactive N-acylurea byproduct.[5]

  • Solution 1: Use of Additives: Incorporate additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure. These additives react with the O-acylisourea intermediate to form an active ester. This new intermediate is more stable towards rearrangement but highly reactive towards the amine, effectively intercepting the pathway to N-acylurea formation.[4][6]

  • Solution 2: Change Coupling Reagent Class: Switch to a phosphonium (e.g., PyBOP) or uronium/aminium (e.g., HATU) salt. These reagents activate the carboxylic acid through a different mechanism that does not involve an O-acylisourea intermediate, thus circumventing this specific side reaction.

Data Presentation: Comparison of Common Amide Coupling Reagents
Reagent ClassExample(s)ProsConsRecommended Additive
Carbodiimide EDC, DIC[6]Inexpensive; byproducts can be water-soluble (EDC) or soluble in organic solvents (DIC).Prone to N-acylurea formation, especially with hindered substrates; risk of racemization.[5]HOBt, OxymaPure[4]
Phosphonium Salt PyBOP, PyAOPHigh reactivity; low racemization; does not react with free amines.[3]More expensive; byproduct removal can sometimes be tricky.None required, but base (DIPEA) is essential.
Uronium/Aminium Salt HATU, HBTU[2]Very fast and efficient, even for difficult couplings; low racemization.[6]Can react with the amine to form a guanidinium byproduct if addition order is wrong.None required, but base (DIPEA) is essential.
Experimental Workflow: Amide Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Acid (1 eq) in Anhydrous DCM/DMF B Add Coupling Reagent (e.g., HATU, 1.1 eq) C Add Base (DIPEA, 2-3 eq) D Stir for 5-10 min at 0°C to RT (Activation Step) C->D Transfer to Reaction E Add Amine (1.2 eq) Solution F Stir at RT for 2-16h Monitor by TLC/LC-MS G Aqueous Workup (e.g., Wash with NaHCO₃, brine) F->G Upon Completion H Dry Organic Layer (Na₂SO₄ or MgSO₄) I Concentrate & Purify (Column Chromatography)

Caption: Workflow for a typical amide coupling reaction.

Protocol: HATU-Mediated Amidation
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF or DCM (approx. 0.1 M concentration).

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 10-15 minutes to ensure complete activation of the carboxylic acid.

  • In a separate flask, dissolve the desired amine (1.2 eq) in a minimal amount of the same anhydrous solvent.

  • Add the amine solution dropwise to the activated acid mixture.

  • Allow the reaction to stir at room temperature. Monitor its progress every 1-2 hours using TLC or LC-MS until the starting acid is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel.

Section 2: Ester Formation (Esterification)

Esterification of this compound can be challenging due to steric hindrance and the equilibrium nature of common methods.

Frequently Asked Questions (FAQs): Esterification

Question 3: My Fischer-Speier esterification is giving poor yields. How can I drive the reaction to completion?

Fischer-Speier esterification is an equilibrium-controlled process.[7] To obtain high yields, the equilibrium must be shifted towards the products.

  • Solution 1: Use a Large Excess of Alcohol: Using the alcohol as the solvent (if it is a low-boiling liquid like methanol or ethanol) dramatically shifts the equilibrium according to Le Chatelier's principle.[8]

  • Solution 2: Remove Water: Water is a product of the reaction. Its removal will drive the reaction forward. This is typically achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).[8][9]

  • Solution 3: Ensure Adequate Catalysis: A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen and activate the carboxylic acid for nucleophilic attack.[10]

Question 4: I am trying a Steglich esterification with DCC/DMAP, but the reaction is slow and incomplete. What is going wrong?

The Steglich esterification is an excellent mild method, but its success hinges on the catalytic role of 4-(Dimethylamino)pyridine (DMAP).[5]

  • The Role of DMAP: DMAP is a hyper-nucleophilic catalyst. It reacts with the O-acylisourea intermediate (formed from the acid and DCC/DIC) to generate a highly reactive N-acylpyridinium species. This intermediate is much more electrophilic and readily reacts with the alcohol, even sterically hindered ones.[5] Without DMAP, the reaction of the O-acylisourea with the alcohol is often too slow, especially for an electron-rich acid like this one.

  • Troubleshooting Steps:

    • Confirm DMAP Presence: Ensure you are using a catalytic amount of DMAP (typically 5-10 mol%).

    • Check Reagent Quality: Carbodiimides can degrade over time. Use a fresh bottle of DCC or DIC.

    • Solvent: Use an aprotic solvent like DCM or THF.

    • Temperature: While the reaction is mild, gentle warming (e.g., 40 °C) can sometimes accelerate slow reactions, but be cautious of side reactions.

Question 5: When should I consider converting to an acid chloride first?

Conversion to an acid chloride is a more robust, albeit harsher, method that should be considered under the following circumstances:

  • Highly Hindered Alcohols: When reacting with tertiary or very bulky secondary alcohols, even the Steglich esterification may fail. The high reactivity of the acid chloride can overcome this steric barrier.

  • Failure of Other Methods: If both Fischer-Speier and Steglich methods have provided unsatisfactory yields, the acid chloride route is the next logical step.

  • Substrate Compatibility: Ensure your alcohol is stable to the acidic conditions generated during the reaction (HCl is a byproduct). A non-nucleophilic base like pyridine or triethylamine is typically added to neutralize the HCl.

Decision Workflow: Choosing an Esterification Method

G Start Start: Esterify Acid AlcoholType What is the alcohol? Start->AlcoholType AcidSensitive Is the alcohol acid-sensitive? AlcoholType->AcidSensitive Primary or Secondary Method3 Acid Chloride Route (1. SOCl₂ or (COCl)₂ 2. Alcohol, Pyridine) AlcoholType->Method3 Tertiary or Very Hindered Method1 Fischer-Speier Esterification (Excess Alcohol, H₂SO₄, Heat) AcidSensitive->Method1 No Method2 Steglich Esterification (DCC/DIC, cat. DMAP) AcidSensitive->Method2 Yes

Caption: Decision tree for selecting the appropriate esterification method.

Protocol: Steglich Esterification
  • In a round-bottom flask, dissolve this compound (1.0 eq), the desired alcohol (1.2-1.5 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • Dissolve N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq) in a small amount of anhydrous DCM.

  • Add the carbodiimide solution dropwise to the cooled reaction mixture. A white precipitate (dicyclohexylurea, DCU) will begin to form if DCC is used.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours.

  • Monitor the reaction by TLC.

  • Once complete, filter off the urea precipitate (if using DCC).

  • Wash the filtrate with 0.5 M HCl (to remove excess DMAP and any remaining base), followed by saturated NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude ester via flash column chromatography.

References

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (RSC Publishing).
  • Technical Support Center: Troubleshooting Ester Synthesis. Benchchem.
  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. Benchchem.
  • How to minimize byproduct formation in "4-Methoxy-3-nitrobenzoic acid" derivatization. Benchchem.
  • A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies.
  • The esterification in a basic medium is not possible. Why?. Quora.
  • 5-Amino-2,4-dimethoxybenzoic Acid | High-Purity Reagent. Benchchem.
  • esterification - alcohols and carboxylic acids. Chemguide.
  • The preparation and applications of amides using electrosynthesis. Green Chemistry (RSC Publishing).
  • This compound | 50625-55-3. Biosynth.
  • esterification of benzoic acid to methyl benzoate. Unknown Source.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Esterification/Amidation Problems. Reddit.
  • Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. The Royal Society of Chemistry.
  • 4,5-Dimethoxy-2-methylbenzoic acid | 20736-28-1. Benchchem.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC - PubMed Central.
  • 2,4-dihydroxy-6-propyl-benzoic acid methyl ester synthesis. ChemicalBook.
  • Identifying and minimizing side-products in derivatization reactions. Benchchem.
  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
  • Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. MDPI.
  • Esterification test of Benzoic acid. YouTube.
  • Esterification of 2,4-dihydroxybenzoic acid. ResearchGate.
  • Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. MDPI.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate.
  • Synthesis of 2-Propoxy-5-Methylbenzoic Acid. PMC - NIH.
  • Coupling Reagents. Aapptec Peptides.

Sources

Technical Support Center: Troubleshooting Solubility Issues with 2,4-Dimethoxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth technical resource for troubleshooting solubility challenges encountered with 2,4-Dimethoxy-5-methylbenzoic acid. Moving beyond simple procedural steps, this document explains the underlying physicochemical principles governing its solubility, offering logical, field-tested protocols to overcome common and complex dissolution issues.

Physicochemical Profile of this compound

Understanding the inherent properties of a compound is the first step in troubleshooting its solubility. This compound is a substituted aromatic carboxylic acid. Its structure, featuring a hydrophobic benzene ring with methoxy and methyl groups, alongside a hydrophilic carboxylic acid group, results in a molecule with limited aqueous solubility in its neutral form.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₄[1]
Molecular Weight 196.20 g/mol [1][2]
Appearance Light cream powder/solid[3]
Melting Point Data not consistently available; requires experimental determination.
Estimated pKa ~4.0 - 4.5[4]

Note on pKa: While the exact experimental pKa for this specific molecule is not widely published, it can be reasonably estimated to be in the range of other substituted benzoic acids. Benzoic acid itself has a pKa of 4.20.[4]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues in a question-and-answer format, providing both the causative explanation and the corrective action.

Q1: Why is my this compound not dissolving in water?

Answer: The insolubility in neutral water is expected. The molecule's structure is dominated by the non-polar, substituted benzene ring. While the carboxylic acid group can participate in hydrogen bonding, the large hydrophobic surface area of the rest of the molecule prevents significant interaction with water molecules, a principle often summarized as "like dissolves like". For dissolution to occur, the energy required to break the crystal lattice of the solid must be compensated by favorable interactions with the solvent. In this case, the interaction with water is not strong enough to overcome the lattice energy and disrupt the hydrophobic effect.

Q2: How can I effectively dissolve this compound in an aqueous solution for my experiments?

Answer: The most effective method for aqueous dissolution is through pH modification.[5] The carboxylic acid functional group is the key to this process. By raising the pH of the solution with a base to a level at least 2 units above the compound's pKa (i.e., to pH > 6.5), the acidic proton is removed. This deprotonation converts the neutral carboxylic acid into its corresponding carboxylate salt (e.g., sodium 2,4-dimethoxy-5-methylbenzoate). This salt is an ionic species and is vastly more polar than the parent acid, rendering it highly soluble in water.[6]

See Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment for a detailed, step-by-step methodology.

Q3: I tried dissolving the compound in an organic solvent, but it's still not working. What are the best organic solvents to try?

Answer: The choice of organic solvent depends on polarity. Given the presence of both polar (carboxylic acid, methoxy ethers) and non-polar (benzene ring, methyl group) regions, solvents of intermediate to high polarity are typically the best choice.

Recommended Solvent Classes (in order of likely effectiveness):

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent starting points due to their high polarity and ability to act as hydrogen bond acceptors.

  • Alcohols: Methanol and ethanol can dissolve the compound, as their hydroxyl groups can hydrogen bond with the carboxylic acid.[7]

  • Ethers: Tetrahydrofuran (THF) may offer moderate solubility.

  • Halogenated Solvents: Dichloromethane (DCM) may work but is generally less effective for carboxylic acids than more polar options.

  • Non-polar Solvents: Hexanes and Toluene are unlikely to be effective and should be avoided.

See Protocol 2: Systematic Approach to Solvent Screening for a workflow to experimentally determine the best solvent.

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Aprotic DMSO, DMFHighStrong hydrogen bond acceptors, high dielectric constant.[8]
Polar Protic Methanol, EthanolGood to ModerateCapable of hydrogen bonding with the solute.[7]
Ethers THF, DioxaneModerate to LowModerate polarity, can accept hydrogen bonds.
Halogenated Dichloromethane (DCM)LowLower polarity, poor hydrogen bonding capability.
Non-Polar Hexane, TolueneVery Low / InsolubleMismatch in polarity ("like dissolves like" principle).
Q4: My compound dissolved after adding a base, but it crashed out of solution when I mixed it with my acidic media. What happened?

Answer: This is a classic precipitation reaction due to pH change. Your compound was soluble because it was in its deprotonated, salt form in the basic solution. When you introduced this solution to an acidic environment, the excess protons in the media re-protonated the carboxylate anion, converting it back to the neutral, water-insoluble carboxylic acid form. This neutral form then precipitates out of the aqueous solution. This phenomenon underscores the critical importance of maintaining the pH of your final solution above the compound's pKa if you require it to remain dissolved.

Q5: I have found a suitable organic solvent, but the dissolution rate is very slow. How can I speed up the process?

Answer: Slow dissolution kinetics are common, especially with crystalline solids. You can accelerate the process using the following physical methods:

  • Heating: Gently warming the solution increases the kinetic energy of the solvent molecules, leading to more frequent and energetic collisions with the solute, which can overcome the crystal lattice energy more effectively.[5] Always check the compound's stability at higher temperatures.

  • Sonication: Using an ultrasonic bath provides mechanical agitation at a microscopic level. This energy helps to break apart solid agglomerates and increases the surface area available for solvation.

  • Particle Size Reduction: If you are working with a coarse powder, grinding it to a finer consistency with a mortar and pestle will increase the surface-area-to-volume ratio, significantly enhancing the dissolution rate.[5][9]

Q6: What are the primary safety concerns when handling this compound?

Answer: Based on safety data for similar substituted benzoic acids, appropriate personal protective equipment (PPE) should always be worn. This includes safety glasses, gloves, and a lab coat.[3][10] Specific hazards may include:

  • Skin and Eye Irritation: The compound may cause irritation upon contact.[3][11] In case of contact, flush the affected area with plenty of water.[10]

  • Respiratory Irritation: Avoid inhaling the dust by handling it in a well-ventilated area or a chemical fume hood.[3][11]

  • Ingestion: May be harmful if swallowed.[10]

Always consult the most current Safety Data Sheet (SDS) provided by the supplier before beginning any experimental work.

Detailed Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment

This protocol describes the preparation of a water-soluble stock solution by converting the acid to its sodium salt.

  • Weigh the Acid: Accurately weigh the desired amount of this compound and place it in a suitable volumetric flask.

  • Add Solvent: Add approximately 75% of the final desired volume of deionized water. The compound will remain as a suspension.

  • Prepare Base: Prepare a 1 M solution of sodium hydroxide (NaOH).

  • Basify Dropwise: While stirring the suspension, add the 1 M NaOH solution drop by drop.

  • Observe Dissolution: Continue adding the base until all the solid has dissolved, resulting in a clear solution. This indicates the complete conversion to the soluble sodium salt.

  • Check pH: Use a calibrated pH meter to ensure the final pH of the solution is > 6.5. If not, add more drops of 1 M NaOH.

  • Final Volume Adjustment: Once dissolution is complete and the pH is confirmed, add deionized water to reach the final target volume and mix thoroughly.

  • Storage: Store the solution in a tightly capped container. Note that this solution is now a basic salt solution, which may affect the pH of subsequent experiments.

Protocol 2: Systematic Approach to Solvent Screening

This protocol provides a method for efficiently identifying a suitable organic solvent.

  • Aliquot Compound: Weigh out a small, consistent amount of this compound (e.g., 10 mg) into several small, labeled glass vials.

  • Add Solvents: To each vial, add a measured volume of a different test solvent (e.g., 1.0 mL). The solvents should span a range of polarities (e.g., DMSO, Methanol, THF, Dichloromethane, Toluene).

  • Initial Assessment (Room Temp): Vigorously vortex each vial for 30-60 seconds. Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble).

  • Apply Energy: For vials where the compound did not fully dissolve, place them in a sonicator bath for 5-10 minutes. If a sonicator is unavailable, gently warm the vials (e.g., to 40-50 °C) and vortex again. Record any changes.

  • Quantify Solubility (Optional): For the most promising solvents, you can determine the approximate solubility by adding small, pre-weighed amounts of the compound to a known volume of solvent until saturation is reached (i.e., solid material persists after agitation/heating).

Visual Troubleshooting Workflow

This flowchart provides a logical decision-making path for addressing solubility issues with this compound.

G start Solubility Issue Encountered solvent_type What is the desired solvent system? start->solvent_type aqueous_path Aqueous-Based solvent_type->aqueous_path Aqueous organic_path Organic solvent_type->organic_path Organic ph_adjust Is pH adjustment permissible for the experiment? aqueous_path->ph_adjust protocol2 Follow Protocol 2: Systematic Solvent Screening. organic_path->protocol2 protocol1 Follow Protocol 1: Dissolve with base (e.g., NaOH) to form soluble salt. ph_adjust->protocol1 Yes cosolvent Consider co-solvents. Start with 5-10% DMSO or Ethanol in water. ph_adjust->cosolvent No success_aq SUCCESS: Compound Dissolved protocol1->success_aq fail FAILURE: Re-evaluate experiment or seek specialist advice. cosolvent->fail solvent_choice Start with polar solvents: DMSO, DMF, Methanol, Ethanol. protocol2->solvent_choice energy_input Is dissolution slow or incomplete? solvent_choice->energy_input apply_energy Apply gentle heat (40-50°C) and/or sonication. energy_input->apply_energy Yes success_org SUCCESS: Compound Dissolved energy_input->success_org No apply_energy->success_org

Caption: Decision workflow for troubleshooting solubility.

References

  • Slideshare. (n.d.). Methods of solubility enhancements. [Link]

  • Kumar, L., & Sharma, P. (2013). Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research, 21(2), 1-8. [Link]

  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • ResearchGate. (2025). Solubility enhancement techniques: A comprehensive review. [Link]

  • Clark, J. (n.d.). pKa values for benzoic acid and some derivatives. [Link]

  • Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). [Link]

  • PubChem. (n.d.). 2,4-Dimethoxybenzoic acid. [Link]

  • PubChem. (n.d.). 2,4-Dimethoxy-6-methylbenzoic acid. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

  • Pearson+. (n.d.). The pKa values of ortho-, meta-, and para-methoxybenzoic acids. [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. [Link]

  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

  • PubMed. (n.d.). Dissolution of carboxylic acids. III: The effect of polyionizable buffers. [Link]

  • NIST. (n.d.). Benzoic acid, 2,4-dimethoxy-. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. [Link]

  • Journal of Physical and Chemical Reference Data. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Aqueous-Organic Mixtures. [Link]

  • Michigan State University. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

Sources

preventing byproduct formation in 2,4-Dimethoxy-5-methylbenzoic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-Dimethoxy-5-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes.

Introduction

This compound is a valuable intermediate in the synthesis of fine chemicals and pharmaceuticals. However, its reactivity profile, characterized by two electron-donating methoxy groups and a methyl group, can lead to several potential side reactions. Understanding and controlling these pathways is crucial for achieving high purity and yield. This guide provides practical, field-proven insights into common challenges and their solutions.

Part 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems you may encounter during reactions involving this compound.

Issue 1: Unwanted Demethylation of Methoxy Groups

Symptoms:

  • Appearance of phenolic byproducts (e.g., 2-hydroxy-4-methoxy-5-methylbenzoic acid or 4-hydroxy-2-methoxy-5-methylbenzoic acid) in your crude reaction mixture, detectable by LC-MS or ¹H NMR (disappearance of a methoxy singlet, appearance of a broad -OH peak).

  • Lower than expected yield of the desired methoxylated product.

Root Cause Analysis: The methoxy groups on the aromatic ring are susceptible to cleavage, particularly under acidic conditions or in the presence of certain Lewis acids.[1][2][3] The reaction mechanism typically involves the protonation of the ether oxygen, followed by nucleophilic attack. The methoxy group at the para-position to the carboxyl group is often more susceptible to demethylation.[1]

Strategic Solutions:

  • Reagent Selection: Avoid using strong protic acids (e.g., HBr, HI) or Lewis acids known to promote ether cleavage (e.g., BBr₃, AlCl₃) if demethylation is not the intended reaction.[3] If a Lewis acid is necessary, consider milder alternatives or use it at lower temperatures and for shorter reaction times.

  • Temperature Control: Demethylation reactions are often temperature-dependent. Running your reaction at the lowest effective temperature can significantly reduce the rate of this side reaction.

  • Protecting Groups: In multi-step syntheses where harsh conditions are unavoidable, consider protecting the methoxy groups, although this adds complexity to the synthetic route.

Workflow for Minimizing Demethylation:

start Demethylation Observed reagent Assess Reagent Choice (Avoid Strong Lewis/Protic Acids) start->reagent temp Lower Reaction Temperature reagent->temp time Reduce Reaction Time temp->time result Reduced Phenolic Byproducts time->result

Caption: Workflow to mitigate unwanted demethylation.

Issue 2: Byproducts from Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

Symptoms:

  • Formation of isomeric products (e.g., nitration at a different position).

  • Di-substituted or poly-substituted byproducts.

  • Oxidative degradation of the starting material.

Root Cause Analysis: The two methoxy groups and the methyl group are activating, ortho-, para-directing groups. The carboxylic acid is a deactivating, meta-directing group.[4] The interplay of these directing effects can lead to a mixture of products. In nitration, for example, the highly electrophilic nitronium ion (NO₂⁺) can attack different positions on the electron-rich ring.[4][5]

Strategic Solutions:

  • Control of Reaction Conditions:

    • Temperature: Maintain low temperatures (e.g., 0-5 °C) during the addition of the electrophile to enhance regioselectivity and minimize side reactions.

    • Stoichiometry: Use a precise stoichiometric amount of the electrophilic reagent to avoid over-substitution.

  • Choice of Reagents:

    • For nitration, using a mixture of concentrated nitric acid and sulfuric acid is common, but the conditions must be carefully controlled.[4]

    • For halogenation, milder reagents (e.g., N-bromosuccinimide instead of Br₂) can offer better control.

Protocol for Regioselective Nitration:

  • Preparation of Nitrating Mixture: In a separate flask, carefully add 1.0 equivalent of concentrated nitric acid to 2-3 equivalents of concentrated sulfuric acid, while maintaining the temperature below 10 °C in an ice bath.

  • Dissolution of Starting Material: Dissolve this compound in a suitable solvent (e.g., concentrated sulfuric acid) and cool the solution to 0 °C.

  • Slow Addition: Add the pre-cooled nitrating mixture dropwise to the solution of the benzoic acid derivative, ensuring the temperature does not rise above 5 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Purification: The crude product may require purification by recrystallization or column chromatography to isolate the desired isomer.

Data Summary for Controlled Nitration:

ParameterRecommended ConditionRationale
Temperature 0-5 °CMinimizes di-nitration and oxidative side reactions.[4]
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Generates the nitronium ion electrophile.[4][5]
Stoichiometry 1.0 - 1.1 eq. of HNO₃Prevents over-nitration.
Reaction Time Monitored by TLC/LC-MSAvoids prolonged exposure to harsh conditions.
Issue 3: Incomplete Reaction or Presence of Starting Material in Synthesis

Symptoms:

  • Significant amount of unreacted starting material (e.g., the corresponding aldehyde or toluene derivative) in the final product.

  • Low yield of this compound.

Root Cause Analysis: This issue often arises during the synthesis of the target molecule itself, for instance, through the oxidation of 2,4-dimethoxy-5-methylbenzaldehyde. Potential causes include insufficient oxidant, low reaction temperature, or poor solubility of the reactants.[6]

Strategic Solutions:

  • Optimize Oxidant Stoichiometry: Ensure the correct molar ratio of the oxidizing agent (e.g., potassium permanganate) is used. A slight excess may be necessary to drive the reaction to completion.

  • Temperature and Time: Gradually increase the reaction temperature and/or extend the reaction time, while monitoring the progress to avoid degradation.[6]

  • Improve Solubility:

    • Employ a co-solvent system (e.g., t-butanol/water) to enhance the solubility of the organic starting material in the aqueous oxidant solution.[6]

    • Use a phase-transfer catalyst to facilitate the reaction between reactants in different phases.[6]

Part 2: Frequently Asked Questions (FAQs)

Q1: I am observing decarboxylation of my this compound when running a reaction in an acidic medium. How can I prevent this?

A1: Decarboxylation of 2,4-dimethoxybenzoic acid can be accelerated in acidic solutions.[7] The mechanism involves protonation of the aromatic ring, followed by the loss of carbon dioxide. To minimize this, you should:

  • Use the mildest possible acidic conditions.

  • Keep the reaction temperature as low as feasible.

  • Minimize the reaction time. If the desired transformation requires strongly acidic conditions, it may be necessary to perform the reaction on an ester derivative of the benzoic acid and then hydrolyze the ester in a final step under basic or milder acidic conditions.

Q2: During the synthesis of this compound from a hydroxy-precursor using a methylating agent like dimethyl sulfate, I am getting N-methylated byproducts on a related substrate. How can I avoid this?

A2: While your specific substrate is a benzoic acid, this issue is common in related syntheses with amino groups. If your synthetic route involves intermediates with amine functionalities, N-methylation can compete with O-methylation. To prevent this:

  • Protect the amino group as an amide (e.g., using acetic anhydride) before the methylation step. The protecting group can be removed later in the synthesis.[8][9]

  • Carefully control the pH and temperature of the reaction. Methylation of amines is often favored under different pH conditions than the methylation of hydroxyl groups.

Q3: What is the best way to purify this compound if it is contaminated with related isomers or byproducts?

A3: The purification method depends on the nature of the impurities.

  • Recrystallization: This is often effective if the impurities have significantly different solubilities than the desired product. A common solvent system is an ethanol/water mixture.

  • Column Chromatography: For impurities with similar polarities, silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate) is a reliable method.

  • Acid-Base Extraction: If the byproducts are not acidic, you can dissolve the crude product in an organic solvent, extract with a basic aqueous solution (e.g., sodium bicarbonate), and then re-acidify the aqueous layer to precipitate the pure benzoic acid.

Q4: Can I use this compound in Friedel-Crafts reactions? What are the potential pitfalls?

A4: Yes, but with caution. The electron-rich nature of the aromatic ring makes it highly activated towards electrophilic attack. However, the carboxylic acid group is deactivating. A major pitfall is the potential for the Lewis acid catalyst (e.g., AlCl₃) to complex with the methoxy groups and the carboxylic acid, which can complicate the reaction and potentially lead to demethylation.[3] It is often more effective to convert the benzoic acid to its corresponding acid chloride or ester before attempting a Friedel-Crafts acylation.

Logical Relationship of Directing Groups:

Ring Aromatic Ring of This compound OCH3_2 OCH₃ (at C2) Activating, Ortho/Para-directing Ring->OCH3_2 OCH3_4 OCH₃ (at C4) Activating, Ortho/Para-directing Ring->OCH3_4 CH3_5 CH₃ (at C5) Activating, Ortho/Para-directing Ring->CH3_5 COOH_1 COOH (at C1) Deactivating, Meta-directing Ring->COOH_1 Outcome Complex Regioselectivity in Electrophilic Aromatic Substitution OCH3_2->Outcome OCH3_4->Outcome CH3_5->Outcome COOH_1->Outcome

Caption: Interplay of directing groups on the aromatic ring.

References

  • Wikipedia. 2C-B. [Link]

  • ResearchGate. CYP199A4 catalyses the efficient demethylation and demethenylation of para-substituted benzoic acid derivatives. [Link]

  • Blucher Chemistry Proceedings. Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. [Link]

  • Semantic Scholar. Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. [Link]

  • Google Patents. Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.
  • ResearchGate. Synthesis of 2,3-Dimethoxy-5-methyl-1,4-benzoquinone: A Key Fragment in Coenzyme-Q Series. [Link]

  • Organic Syntheses. m-NITROBENZOIC ACID. [Link]

  • ResearchGate. How Acid-Catalyzed Decarboxylation of 2,4-Dimethoxybenzoic Acid Avoids Formation of Protonated CO2. [Link]

  • YouTube. Nitration of MethylBenzoate and Nitration of Bromobenzene. [Link]

Sources

Technical Support Center: Synthesis of 2,4-Dimethoxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 2,4-Dimethoxy-5-methylbenzoic acid. This molecule is a valuable building block in the development of various fine chemicals and pharmaceutical intermediates.[1] The synthesis, while conceptually straightforward, presents several challenges related to catalyst selection, regioselectivity, and potential side reactions. This guide is designed for researchers, chemists, and drug development professionals, providing in-depth, field-proven insights in a direct question-and-answer format to address common issues encountered during its multi-step synthesis.

Part 1: Catalyst Selection & Core Synthesis Strategy

This section addresses the most critical phase of the synthesis: the introduction of a carbonyl functional group onto the 2,4-dimethoxytoluene starting material, which is subsequently oxidized to the target carboxylic acid. The choice of catalyst and reaction conditions at this stage dictates the overall success and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for the formylation of 2,4-dimethoxytoluene?

A1: The synthesis of the intermediate aldehyde, 2,4-dimethoxy-5-methylbenzaldehyde, is an electrophilic aromatic substitution on an electron-rich arene. The two methoxy groups are strong activating groups, making the ring highly susceptible to formylation. The most effective and commonly employed methods are:

  • The Vilsmeier-Haack Reaction: This is often the preferred method. It utilizes a substituted amide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate the active electrophile, the Vilsmeier reagent (a chloroiminium ion).[2][3] This method is well-suited for highly activated aromatic compounds like phenol ethers.[4]

  • The Gattermann Reaction: This reaction uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5] A safer and more practical modification replaces the hazardous gaseous HCN with solid zinc cyanide (Zn(CN)₂), which generates HCN in situ.[6]

Q2: Why is the Vilsmeier-Haack reaction generally recommended over other formylation methods for this specific substrate?

A2: The Vilsmeier-Haack reaction offers several distinct advantages for formylating 2,4-dimethoxytoluene:

  • Milder Conditions: The Vilsmeier reagent is a weaker electrophile compared to the intermediates in Friedel-Crafts type reactions.[4][7] This reduces the likelihood of undesirable side reactions, such as the cleavage of the methoxy ether groups (demethylation), which can occur under harsh acidic conditions.

  • High Regioselectivity: The reaction is highly effective for electron-rich substrates and generally provides good regioselectivity, favoring substitution at the position most activated by the methoxy groups and least sterically hindered.

  • Improved Safety: It avoids the use of extremely toxic reagents like hydrogen cyanide (used in the Gattermann reaction) or carbon monoxide (used in the Gattermann-Koch reaction).[3][6]

Q3: Is the Gattermann-Koch reaction a viable option for this synthesis?

A3: No, the Gattermann-Koch reaction is not suitable for this synthesis. This reaction, which uses carbon monoxide (CO) and HCl with an AlCl₃/CuCl catalyst system, is explicitly noted to be inapplicable to phenol and phenol ether substrates.[5][6][8] Attempting to use this method on 2,4-dimethoxytoluene would likely result in reaction failure or a complex mixture of byproducts.

Catalyst System Comparison for Formylation
FeatureVilsmeier-Haack ReactionGattermann Reaction (Zn(CN)₂ variant)Gattermann-Koch Reaction
Reagents DMF, POCl₃Zn(CN)₂, HClCO, HCl
Catalyst Formed in situ (Vilsmeier Reagent)Lewis Acid (e.g., AlCl₃ or in-situ ZnCl₂)[6]AlCl₃, CuCl (co-catalyst)[9][10]
Substrate Scope Excellent for electron-rich arenes, including phenol ethers.[2][11]Good for aromatic compounds, including phenol ethers.[5]Not applicable to phenols or phenol ethers.[8]
Key Hazard Corrosive (POCl₃)Highly Toxic (HCN generated in situ)Highly Toxic (CO gas), High Pressure[9]
Typical Temp. 0°C to 80°C[3]Room TemperatureHigh Pressure, Room Temperature
Recommendation Highly Recommended Viable AlternativeNot Recommended

Part 2: Troubleshooting Guide

This guide addresses specific problems that may arise during the two main stages of the synthesis: formylation and oxidation.

Issue 1: Low or No Yield of the Aldehyde Intermediate (Vilsmeier-Haack Step)

  • Potential Cause: The Vilsmeier reagent (chloroiminium ion) is moisture-sensitive and may not have formed correctly.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous DMF and phosphorus oxychloride (POCl₃). The reaction vessel should be thoroughly dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

    • Verify Reagent Quality: POCl₃ can degrade over time. Using a fresh bottle or a recently distilled batch is critical for success.

    • Correct Order of Addition: The Vilsmeier reagent should be pre-formed by slowly adding POCl₃ to ice-cold DMF before the substrate (2,4-dimethoxytoluene) is introduced.

    • Complete Hydrolysis: The initial product of the reaction is an iminium salt, which must be hydrolyzed to the aldehyde during aqueous workup.[4] Ensure the reaction mixture is quenched by pouring it onto ice water and stirring vigorously until the hydrolysis is complete. The pH may need to be adjusted to neutral or slightly basic to facilitate this process.

Issue 2: Formation of Isomeric or Di-substituted Byproducts

  • Potential Cause: The aromatic ring is highly activated by two methoxy groups, potentially leading to a lack of regioselectivity or a second formylation reaction.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a low temperature (0-5°C) during the addition of the substrate to the Vilsmeier reagent. Running the reaction at the lowest effective temperature can significantly enhance regioselectivity.

    • Control Stoichiometry: Use a controlled amount of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). A large excess can promote di-formylation, especially if the reaction temperature is elevated.

    • Purification: Isomeric byproducts can often be separated from the desired 2,4-dimethoxy-5-methylbenzaldehyde by column chromatography or careful recrystallization.

Issue 3: Incomplete Oxidation of the Aldehyde to Carboxylic Acid

  • Potential Cause: Insufficient oxidizing agent, suboptimal temperature, or incorrect pH during the reaction.

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or HPLC to track the disappearance of the starting aldehyde. If the reaction stalls, it may require additional oxidant or a longer reaction time.[12]

    • Ensure Sufficient Oxidant: When using strong oxidants like potassium permanganate (KMnO₄), use a slight excess to drive the reaction to completion. Be aware that a large excess can lead to ring degradation.

    • Temperature Management: The oxidation of alkylbenzenes is often performed at elevated temperatures (reflux).[13] Ensure the reaction is heated sufficiently to proceed at a reasonable rate.

    • pH Control During Workup: The product, a carboxylic acid, is soluble in basic solutions as its carboxylate salt. Acidification (typically to pH 2-3) is required to precipitate the final product.[14] Incomplete precipitation will lead to low isolated yield.

Issue 4: Cleavage of Methoxy Groups (Demethylation)

  • Potential Cause: Exposure of the substrate or product to overly harsh acidic conditions, particularly at high temperatures.

  • Troubleshooting Steps:

    • Avoid Strong Lewis Acids: This is a key reason to prefer the Vilsmeier-Haack reaction over methods employing strong Lewis acids like AlCl₃, which are known to cleave aryl methyl ethers.

    • Moderate Workup Conditions: During the workup of the oxidation step, avoid prolonged exposure to highly concentrated acid, especially while heating. Use the minimum amount of acid necessary to precipitate the product from its salt form.

Part 3: Visualization & Workflow Diagrams

Catalyst Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate formylation method.

G start Start: Formylate 2,4-dimethoxytoluene check_substrate Substrate Analysis: Electron-rich phenol ether? start->check_substrate vh_reaction Vilsmeier-Haack (POCl3 / DMF) check_substrate->vh_reaction Yes gattermann_reaction Gattermann (Zn(CN)2 / HCl) check_substrate->gattermann_reaction Yes gk_reaction Gattermann-Koch (CO / HCl / AlCl3) check_substrate->gk_reaction Yes safety_check Evaluate Hazards vh_reaction->safety_check gattermann_reaction->safety_check not_recommended Method Not Applicable gk_reaction->not_recommended Incompatible with phenol ethers recommend Preferred Method: Vilsmeier-Haack safety_check->recommend Avoids HCN/CO alternative Alternative Method: Gattermann safety_check->alternative Requires handling of in-situ HCN

Caption: Decision workflow for selecting a formylation catalyst.

Vilsmeier-Haack Reaction Mechanism

This diagram illustrates the key steps in the Vilsmeier-Haack formylation.

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Arene 2,4-Dimethoxytoluene Iminium_Salt Iminium Salt Intermediate Arene->Iminium_Salt + Vilsmeier Reagent Aldehyde Final Aldehyde Iminium_Salt->Aldehyde + H2O H2O H2O (Workup)

Sources

Technical Support Center: Workup & Purification of 2,4-Dimethoxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the workup and purification of 2,4-Dimethoxy-5-methylbenzoic acid (DMMA). The following troubleshooting guides and FAQs are designed to address specific experimental challenges, explaining the causality behind each procedural step to ensure robust and reproducible outcomes.

Section 1: Foundational Principles for DMMA Workup

This section covers the core chemical properties of DMMA that govern its behavior during extraction and purification. Understanding these principles is critical for effective troubleshooting.

Q1: What are the key chemical properties of this compound that influence its workup?

A1: The workup strategy for DMMA is dictated by two primary characteristics: its acidity and solubility profile.

  • Acidity (pKa): Like other benzoic acids, DMMA is a weak acid. The pKa of benzoic acid is approximately 4.2.[1] The electron-donating methoxy groups on DMMA may slightly alter this value, but it remains in a similar range. This acidity is the cornerstone of its purification. By reacting DMMA with a base, it is converted into its conjugate base, a water-soluble carboxylate salt. Re-acidification reverses this process, causing the neutral, water-insoluble acid to precipitate.[2][3]

  • Solubility: The presence of a benzene ring and three alkyl/alkoxy substituents makes the neutral DMMA molecule significantly nonpolar, granting it good solubility in organic solvents like diethyl ether, ethyl acetate, and acetone.[4] Conversely, it has low solubility in cold water.[4] This differential solubility is exploited during both liquid-liquid extractions and the final recrystallization.[5]

Q2: What is the general strategy for purifying an acidic product like DMMA from a typical organic reaction?

A2: The most powerful and common purification technique for carboxylic acids is acid-base extraction .[2][6] This method leverages the ability to "switch" the compound's solubility.

The core principle involves using an aqueous basic solution (like sodium bicarbonate) to deprotonate the carboxylic acid.[5] This reaction forms the corresponding sodium carboxylate salt, which is ionic and thus highly soluble in the aqueous layer. Neutral organic impurities, such as byproducts from a Grignard reaction (e.g., biphenyl) or unreacted starting materials, remain in the organic layer.[7] After separating the layers, the aqueous phase containing the pure carboxylate salt is acidified. This protonates the salt, regenerating the neutral carboxylic acid, which, due to its low water solubility, precipitates and can be collected by filtration.[7]

Section 2: Troubleshooting Guide by Synthesis Route

Workup challenges are often specific to the reaction performed. This section addresses common issues based on the synthetic pathway used to generate DMMA.

Scenario A: Post-Grignard Reaction Workup

The Grignard reaction is a common method for synthesizing benzoic acids via the carbonation of an aryl magnesium halide with CO₂.

FAQ 1: After adding dry ice (CO₂), my reaction mixture became a thick, un-stirrable solid. What should I do?
  • Probable Cause: The formation of the magnesium carboxylate salt, which is often a dense, insoluble precipitate in the ethereal solvent, is expected. This can make the mixture difficult to handle.

  • Solution:

    • Allow the excess CO₂ to sublime completely.

    • Carefully add more anhydrous ether to the flask to dilute the mixture and improve fluidity.

    • Proceed to the acidic quench. The addition of aqueous acid will dissolve these salts.[8]

FAQ 2: After the acidic quench, I have three layers or a persistent emulsion. How do I resolve this?
  • Probable Cause: The formation of insoluble magnesium salts can sometimes create a third, solid layer between the aqueous and organic phases. Emulsions are common when the pH is near neutral or if concentrations are very high.

  • Solution:

    • For a Third Layer: Add more dilute acid (e.g., 1-2M HCl) and stir vigorously. This usually dissolves the basic magnesium salts. If the solid persists, it may be unreacted magnesium metal, which can be removed by decanting the liquid layers.[8]

    • For Emulsions: Add a small amount of a saturated aqueous NaCl solution (brine). The increased ionic strength of the aqueous layer helps to break up the emulsion and force a cleaner separation of the layers. In some cases, adding a small amount of additional water can also resolve the issue.[7]

FAQ 3: My final product is contaminated with a non-polar impurity. How can I remove it?
  • Probable Cause: A common byproduct in Grignard reactions is a Wurtz coupling product, such as biphenyl, which is neutral and non-polar.[7] This impurity will remain with your desired product if you simply evaporate the organic solvent after the initial extraction.

  • Solution: This is a classic scenario where acid-base extraction is essential. Following the initial quench and separation of the aqueous layer, the organic layer containing your product and the non-polar impurity must be treated with a basic solution. See Protocol 1 for a detailed workflow.

Scenario B: Post-Ester Hydrolysis Workup

This route typically involves saponifying a methyl or ethyl ester of DMMA with a base (e.g., NaOH or KOH) followed by an acidic workup.[9][10]

FAQ 4: I've added acid to my basic hydrolysis mixture, but my product isn't precipitating. Why?
  • Probable Causes:

    • Insufficient Acidification: The most common reason is that the solution is not acidic enough. To precipitate a carboxylic acid, the pH of the solution must be well below its pKa.[7]

    • Excess Organic Co-solvent: If the hydrolysis was performed in a solvent mixture (e.g., methanol/water or ethanol/water), an excess of the organic solvent can keep the protonated carboxylic acid in solution even at a low pH.[9]

  • Solution:

    • Use pH paper or a pH meter to check the solution. The pH should be 1-2 to ensure complete protonation and precipitation.[7] If it is not, add more concentrated HCl dropwise with stirring.

    • If the pH is sufficiently acidic and no precipitate forms, remove the organic co-solvent using a rotary evaporator. The product should precipitate from the remaining aqueous solution.

    • Cooling the solution in an ice bath will further decrease the product's solubility and maximize the yield.[8]

FAQ 5: The product precipitated as a sticky oil instead of a solid. What caused this, and how can I fix it?
  • Probable Cause: "Oiling out" occurs when the solid melts in the solution. This can happen if the product is significantly impure (impurities depress the melting point) or if the acidification process generated substantial heat, raising the solution's temperature above the product's melting point.

  • Solution:

    • Cool the Solution: Place the flask in an ice bath and stir vigorously. The lower temperature should induce solidification.

    • Scratch and Seed: Gently scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.[11] If you have a small crystal of pure product, "seeding" the solution can initiate crystallization.

    • Re-dissolve and Re-precipitate: If the oil persists, add a minimal amount of a miscible organic solvent (e.g., ethanol or methanol) to dissolve the oil. Then, slowly add cold water with vigorous stirring to precipitate the solid. This slower precipitation process often yields a crystalline solid.

Section 3: General Purification Protocols & Troubleshooting

Protocol 1: Optimized Acid-Base Extraction Workflow

This protocol is designed for purifying DMMA from neutral organic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • First Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert it several times, venting frequently to release CO₂ pressure. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer two more times with fresh portions of NaHCO₃ solution, combining all aqueous extracts.[7] This ensures complete recovery of the carboxylate salt. The organic layer now contains the neutral impurities and can be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add concentrated HCl dropwise until the solution is strongly acidic (pH ~1-2, check with litmus or pH paper). A white precipitate of pure DMMA will form.[7]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove residual salts.[7]

  • Drying: Allow the product to air-dry on the filter, then transfer to a watch glass to dry to a constant weight, preferably in a vacuum oven.

Protocol 2: Recrystallization

Recrystallization is the ultimate step for achieving high purity.

Q6: What is the best solvent for recrystallizing this compound?

A6: The ideal solvent is one in which the compound is highly soluble when hot and poorly soluble when cold.[5] For substituted benzoic acids, mixed solvent systems are often effective.

  • Recommended System: A mixture of ethanol and water is an excellent choice. DMMA is freely soluble in ethanol but poorly soluble in water.[4][12] This combination allows for fine-tuning of the polarity to achieve ideal recrystallization conditions.

Step-by-Step Recrystallization Protocol (Ethanol/Water)
  • Dissolution: Place the crude, dry DMMA in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[11]

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution just begins to turn cloudy (the saturation point). Add a drop or two of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water mixture, and dry thoroughly.

Section 4: Data & Visualization

Table 1: Solvent Properties for Extraction & Purification
SolventDensity (g/mL)Boiling Point (°C)Water MiscibilityPrimary Use
Diethyl Ether0.71334.6ImmiscibleExtraction
Ethyl Acetate0.90277.1Slightly MiscibleExtraction, Recrystallization
Toluene0.867110.6ImmiscibleExtraction (less common)
Water1.000100.0-Extraction (Aqueous Phase), Recrystallization
Ethanol0.78978.4MiscibleRecrystallization
Methanol0.79264.7MiscibleRecrystallization
Table 2: pH Benchmarks for DMMA Workup
ProcessTarget pH RangeReagentRationale
Extraction into Aqueous Layer> 8NaHCO₃ (aq)Ensures complete deprotonation to the water-soluble carboxylate salt.
Precipitation from Aqueous Layer< 2HCl (aq)Ensures complete protonation to the neutral, water-insoluble carboxylic acid.[7]
Optimized Workup & Purification Workflow

G cluster_extraction Acid-Base Extraction cluster_isolation Isolation cluster_purification Final Purification Crude Crude Reaction Mixture in Organic Solvent AddBase Extract with aq. NaHCO₃ (3x) Crude->AddBase Separate1 Separate Layers AddBase->Separate1 AqueousLayer Aqueous Layer (DMMA Salt) Separate1->AqueousLayer OrganicLayer Organic Layer (Neutral Impurities) Separate1->OrganicLayer Discard Acidify Acidify Aqueous Layer (HCl to pH < 2) Filter Vacuum Filtration & Cold Water Wash Acidify->Filter Crude_Solid Crude Solid DMMA Filter->Crude_Solid AqueousLayer->Acidify Recrystallize Recrystallize from Ethanol/Water Dry Dry Under Vacuum Recrystallize->Dry Pure_Product Pure Crystalline DMMA Dry->Pure_Product Crude_Solid->Recrystallize

Caption: Workflow for the purification of this compound.

References

  • Zhang, P., et al. (2013). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data. Available at: [Link]

  • Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data. Available at: [Link]

  • Hancock, C. K., et al. (1965). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. The Journal of Organic Chemistry. Available at: [Link]

  • University of Calgary. Organic Synthesis: Benzoic Acid via a Grignard Reaction. Available at: [Link]

  • University of California, Irvine. Acid-Base Extraction. Available at: [Link]

  • Wikipedia. Acid–base extraction. Available at: [Link]

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • Organic Chemistry Lab Videos (2020). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. YouTube. Available at: [Link]

  • Patsnap Eureka (2025). How to Improve Carboxylic Acid Extraction Processes? Available at: [Link]

  • University of Central Arkansas. GRIGNARD REACTION – Synthesis of Benzoic Acid. Available at: [Link]

  • Occidental College. Grignard Reaction. Available at: [Link]

  • University of California, Davis. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Available at: [Link]

Sources

stability issues of 2,4-Dimethoxy-5-methylbenzoic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 2,4-Dimethoxy-5-methylbenzoic acid in their work. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into the stability of this compound under common reaction conditions. This document moves beyond simple protocols to explain the why behind experimental phenomena, helping you anticipate, troubleshoot, and resolve stability-related challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common stability issues encountered when working with this compound.

Question 1: I'm observing gas evolution and the formation of a non-acidic byproduct when running my reaction under acidic conditions. What is happening?

Answer: You are likely observing acid-catalyzed decarboxylation. This is a primary stability concern for benzoic acids that are highly substituted with electron-donating groups, such as the two methoxy groups on your compound.

Root Cause Analysis: The methoxy groups at the C2 and C4 positions donate electron density into the benzene ring, making it particularly electron-rich. In a strongly acidic medium, the aromatic ring can be protonated, typically at a carbon atom adjacent to the carboxyl group.[1][2] This protonation disrupts the ring's aromaticity and facilitates the cleavage of the carbon-carbon bond between the ring and the carboxyl group, releasing carbon dioxide (CO₂) gas and forming 1,3-dimethoxy-4-methylbenzene.[2] The rate of this decarboxylation is directly dependent on the acidity of the solution.[1][3]

Troubleshooting & Prevention:

  • pH Control: If possible, perform your reaction under neutral or basic conditions. If acidic conditions are required, use the mildest acid catalyst and the lowest concentration that will effectively promote the desired reaction.

  • Temperature Management: Decarboxylation is often accelerated by heat.[4] Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly suppress this side reaction.

  • Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Look for the disappearance of your polar, acidic starting material and the appearance of a less polar, non-acidic spot or peak corresponding to the decarboxylated byproduct.

Experimental Protocol: Small-Scale Test for Decarboxylation Onset

  • Set up three small-scale reactions (e.g., 50 mg of your benzoic acid) in parallel.

  • Reaction A (Control): Your standard reaction conditions.

  • Reaction B (Reduced Acidity): Use half the concentration of the acid catalyst compared to Reaction A.

  • Reaction C (Reduced Temperature): Run the reaction at 10-15°C lower than Reaction A.

  • Take aliquots from each reaction every 30 minutes and analyze by TLC.

  • Compare the formation of the non-polar byproduct across the three conditions to identify the primary driver of the side reaction.

DOT Diagram: Acid-Catalyzed Decarboxylation Pathway

Decarboxylation cluster_0 Step 1: Protonation cluster_1 Step 2: C-C Cleavage cluster_2 Step 3: Product Formation Start 2,4-Dimethoxy- 5-methylbenzoic Acid Protonated Ring-Protonated Intermediate Start->Protonated H+ Cleavage C-C Bond Cleavage Protonated->Cleavage Products 1,3-Dimethoxy-4-methylbenzene + CO₂ + H+ Cleavage->Products

Caption: Mechanism of acid-catalyzed decarboxylation.

Question 2: My product analysis (NMR/Mass Spec) shows unexpected hydroxyl or phenolic groups. Why am I losing my methoxy groups?

Answer: You are likely encountering ether cleavage, another acid-catalyzed degradation pathway. While ethers are generally stable, the methoxy groups on your compound can be cleaved under strongly acidic conditions, especially in the presence of nucleophilic anions.

Root Cause Analysis: Ether cleavage is a nucleophilic substitution reaction catalyzed by strong acids.[5][6] The reaction proceeds in two main steps:

  • Protonation: The oxygen atom of a methoxy group is protonated by the strong acid, converting the methoxy group into a good leaving group (methanol).[7]

  • Nucleophilic Attack: A nucleophile present in the reaction mixture (e.g., a halide ion like Br⁻ or I⁻ from HBr or HI) attacks the methyl carbon in an Sₙ2 reaction, or the aromatic carbon, displacing the protonated oxygen and cleaving the C-O bond.[6][7] Cleavage with acids like HCl is much slower and requires more rigorous conditions.[5][6]

Troubleshooting & Prevention:

  • Avoid Strong Hydrohalic Acids: If your protocol uses HBr or HI, consider alternatives. Lewis acids or other Brønsted acids that lack a highly nucleophilic counter-ion are less likely to cause ether cleavage.

  • Temperature and Time Control: Like decarboxylation, ether cleavage is promoted by higher temperatures and longer reaction times. Minimize both to the extent possible.

  • Protecting Groups: In complex syntheses where harsh acidic conditions are unavoidable, it may be necessary to use a different protecting group for the phenol that is more robust than a methyl ether.

DOT Diagram: Acid-Catalyzed Ether Cleavage (Sₙ2 Pathway)

EtherCleavage Start Methoxy Group on Ring Protonation Protonation of Ether Oxygen Start->Protonation H⁺ Protonated_Ether Oxonium Ion Intermediate Protonation->Protonated_Ether Attack Nucleophilic Attack (e.g., by Br⁻) Protonated_Ether->Attack Products Phenolic Group + CH₃Br Attack->Products

Caption: General mechanism for acid-catalyzed ether cleavage.

Question 3: What are the recommended storage and handling conditions to ensure the long-term stability of this compound?

Answer: Proper storage is crucial for maintaining the integrity of the compound.

Recommendations:

  • Temperature: Store in a cool, dry place, typically between 10°C and 25°C.[8] Avoid exposure to high temperatures to prevent potential degradation over time.

  • Atmosphere: Keep the container tightly closed to protect it from moisture and atmospheric contaminants.

  • Chemical Compatibility: Store away from strong bases, strong oxidizing agents, and highly acidic environments to prevent unwanted reactions.

  • Light: While not exceptionally light-sensitive, storing in an opaque or amber container is good practice to prevent any potential photochemical reactions.

Summary of Stability Issues

The following table provides a quick reference to the primary stability challenges associated with this compound.

IssueTriggering ConditionsKey ByproductsPrevention & Mitigation
Decarboxylation Strong Brønsted acids (H₂SO₄, HCl), elevated temperatures (>80-100°C).[1][4]1,3-dimethoxy-4-methylbenzene, CO₂Use mildest acidic conditions possible; lower reaction temperature; monitor reaction closely.
Ether Cleavage Strong hydrohalic acids (HBr, HI), high temperatures.[5][6][7]Phenolic compounds (e.g., 2-hydroxy-4-methoxy-5-methylbenzoic acid)Avoid HBr/HI; use Lewis acids or non-nucleophilic Brønsted acids; minimize temperature and reaction time.
Synthesis Impurities Incomplete oxidation during synthesis from the corresponding aldehyde.2,4-Dimethoxy-5-methylbenzaldehydeEnsure proper stoichiometry of oxidant; optimize reaction conditions (e.g., use of co-solvents).[9]
General Troubleshooting Workflow

If you encounter an unexpected result, this logical workflow can help diagnose the issue.

DOT Diagram: Troubleshooting Workflow

Troubleshooting Start Unexpected Reaction Outcome (e.g., low yield, byproduct) Analysis Analyze Crude Reaction Mixture (NMR, LC-MS, TLC) Start->Analysis Identify Identify Byproduct Structures Analysis->Identify Gas Gas Evolution Observed? Identify->Gas Phenol Phenolic Byproducts Detected? Identify->Phenol Decarboxylation Suspect Decarboxylation Gas->Decarboxylation Yes Optimize Optimize Conditions: - Lower Temperature - Milder Acid - Shorter Time Decarboxylation->Optimize Cleavage Suspect Ether Cleavage Phenol->Cleavage Yes Cleavage->Optimize

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 2,4-Dimethoxy-5-methylbenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Dimethoxy-5-methylbenzoic acid is a valuable building block in the synthesis of a variety of fine chemicals and pharmaceutical intermediates.[1] Its substituted benzoic acid structure makes it a versatile starting material for the construction of more complex molecules. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in organic synthesis and drug development. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering a detailed examination of their respective methodologies, performance metrics, and underlying chemical principles.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Vilsmeier-Haack Formylation and Subsequent OxidationRoute 2: Friedel-Crafts Carboxylation
Starting Material 1,3-Dimethoxy-4-methylbenzene (2,4-Dimethoxytoluene)1,3-Dimethoxy-4-methylbenzene (2,4-Dimethoxytoluene)
Key Reagents N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Oxidizing agent (e.g., KMnO₄)Aluminum chloride (AlCl₃), Carbon dioxide (CO₂)
Number of Steps 21
Overall Yield Moderate to HighModerate
Key Advantages Well-established and reliable reactions, generally high-yielding formylation step.Single-step process, potentially more atom-economical.
Key Disadvantages Two-step process, use of a strong oxidizing agent in the second step.Requires handling of gaseous CO₂ under pressure, potential for side reactions.

Route 1: Vilsmeier-Haack Formylation Followed by Oxidation

This two-step approach is a classic and reliable method for the synthesis of substituted benzoic acids from electron-rich aromatic compounds. The first step involves the introduction of a formyl group (-CHO) onto the aromatic ring via the Vilsmeier-Haack reaction. The resulting aldehyde is then oxidized to the corresponding carboxylic acid in the second step.

Causality Behind Experimental Choices

The Vilsmeier-Haack reaction is particularly well-suited for the formylation of activated aromatic rings, such as the dimethoxy-substituted toluene derivative used here.[2][3][4] The two methoxy groups are strong electron-donating groups, which activate the aromatic ring towards electrophilic substitution. The formylation is expected to occur at the position para to the 4-methoxy group and ortho to the 2-methoxy group, which is the most sterically accessible and electronically activated site. The subsequent oxidation of the aldehyde to a carboxylic acid is a standard and efficient transformation.[5]

Experimental Protocol

Step 1: Vilsmeier-Haack Formylation of 1,3-Dimethoxy-4-methylbenzene

A detailed procedure for a similar substrate, 2,5-dimethoxytoluene, provides a strong basis for this step.[6][7]

  • In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride guard tube, place N,N-dimethylformamide (DMF).

  • Cool the flask in an ice-salt bath and add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at room temperature to form the Vilsmeier reagent.

  • Add 1,3-dimethoxy-4-methylbenzene dropwise to the reaction mixture, keeping the temperature below 20 °C.

  • After the addition, heat the reaction mixture to 50-60 °C and maintain for 2-3 hours.

  • Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium carbonate to a pH of 7-8.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2,4-dimethoxy-5-methylbenzaldehyde.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Oxidation of 2,4-Dimethoxy-5-methylbenzaldehyde

A general procedure for the oxidation of aromatic aldehydes to carboxylic acids can be adapted for this step.

  • Dissolve the 2,4-dimethoxy-5-methylbenzaldehyde obtained in the previous step in a suitable solvent such as acetone or a mixture of tert-butanol and water.

  • Slowly add a solution of potassium permanganate (KMnO₄) in water to the stirred solution of the aldehyde. Maintain the temperature of the reaction mixture between 20-30 °C using a water bath.

  • After the addition is complete, stir the reaction mixture at room temperature until the purple color of the permanganate has disappeared.

  • Filter the reaction mixture to remove the manganese dioxide precipitate.

  • Acidify the filtrate with dilute hydrochloric acid to a pH of 2-3 to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry to obtain this compound.

Data Presentation
StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1 1,3-Dimethoxy-4-methylbenzeneDMF, POCl₃-0-603-4~70-80 (estimated)>95
2 2,4-Dimethoxy-5-methylbenzaldehydeKMnO₄Acetone/Water20-302-4~80-90 (estimated)>98

Yields are estimated based on typical Vilsmeier-Haack and permanganate oxidation reactions of similar substrates.

Visualization

Vilsmeier_Haack_Oxidation A 1,3-Dimethoxy-4-methylbenzene C 2,4-Dimethoxy-5-methylbenzaldehyde A->C Formylation B Vilsmeier Reagent (DMF, POCl3) E This compound C->E Oxidation D KMnO4

Caption: Workflow for the synthesis of this compound via Vilsmeier-Haack formylation and subsequent oxidation.

Route 2: Direct Friedel-Crafts Carboxylation

This route offers a more direct, one-step approach to the target molecule by introducing the carboxylic acid group directly onto the aromatic ring using carbon dioxide as the carboxylating agent in the presence of a Lewis acid catalyst.

Causality Behind Experimental Choices

The Friedel-Crafts carboxylation of activated aromatic compounds with carbon dioxide is a known, though sometimes challenging, transformation.[8] The use of a strong Lewis acid like aluminum chloride (AlCl₃) is necessary to activate the aromatic ring and facilitate the electrophilic attack by the weakly electrophilic carbon dioxide. The regioselectivity is governed by the directing effects of the methoxy and methyl substituents, favoring carboxylation at the same position as in the Vilsmeier-Haack reaction.

Experimental Protocol

A procedure for the direct carboxylation of a similar substrate, m-xylene, provides a basis for this route.[9]

  • In a pressure reactor equipped with a magnetic stirrer, add 1,3-dimethoxy-4-methylbenzene and anhydrous aluminum chloride (AlCl₃).

  • Seal the reactor and purge with dry carbon dioxide (CO₂) gas.

  • Pressurize the reactor with CO₂ to the desired pressure (e.g., 0.2-0.7 MPa).

  • Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C) for several hours (e.g., 5-10 hours).

  • After the reaction is complete, carefully vent the reactor and add the reaction mixture to a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water.

  • Extract the organic layer with an aqueous sodium hydroxide solution to form the sodium salt of the carboxylic acid.

  • Separate the aqueous layer and acidify it with dilute hydrochloric acid to a pH of 2-3 to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to obtain this compound.

Data Presentation
StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1 1,3-Dimethoxy-4-methylbenzeneAlCl₃, CO₂-25-405-10Moderate (estimated)>95

Yield is estimated based on similar Friedel-Crafts carboxylation reactions.

Visualization

Friedel_Crafts_Carboxylation A 1,3-Dimethoxy-4-methylbenzene C This compound A->C Carboxylation B CO2, AlCl3

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2,4-Dimethoxy-5-methylbenzoic Acid and Its Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and fine chemical synthesis, the unambiguous confirmation of molecular structure is paramount. 2,4-Dimethoxy-5-methylbenzoic acid is a valuable substituted benzoic acid derivative, often utilized as a building block in the synthesis of more complex molecules[1]. Its proper identification, and the verification of its successful synthesis from its precursors, relies on a multi-faceted analytical approach. The transformation of functional groups during a synthetic sequence provides distinct and measurable changes in spectroscopic signatures.

This guide provides an in-depth comparative analysis of this compound and a logical precursor, 2,4-dihydroxy-5-methylbenzoic acid. We will explore how ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary data points that, when taken together, create a self-validating system for structural verification. Our focus is not merely on the data itself, but on the causal relationship between structural changes and their spectroscopic manifestations.

Synthetic Pathway: From Dihydroxy to Dimethoxy

A common and illustrative synthetic route to this compound involves the methylation of the phenolic hydroxyl groups of 2,4-dihydroxy-5-methylbenzoic acid. This reaction, typically a Williamson ether synthesis using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base, provides a clear chemical transformation that is ideal for spectroscopic comparison.

The core transformation is the conversion of two acidic phenolic hydroxyl (-OH) groups into two neutral methoxy (-OCH₃) ether groups. This seemingly simple change has profound effects on the molecule's electronic environment and vibrational modes, which are readily detected by the analytical techniques discussed herein.

SynthesisWorkflow Precursor 2,4-dihydroxy- 5-methylbenzoic acid Reagents Methylating Agent (e.g., (CH₃)₂SO₄) + Base (e.g., K₂CO₃) Precursor->Reagents Product 2,4-Dimethoxy- 5-methylbenzoic acid Reagents->Product Williamson Ether Synthesis LogicDiagram cluster_precursor Precursor: 2,4-dihydroxy-5-methylbenzoic acid cluster_product Product: this compound P_IR IR: Broad -OH (Phenolic + Carboxylic) Prod_IR IR: Phenolic -OH absent New C-O ether bands P_IR->Prod_IR Confirms -OH conversion P_NMR ¹H NMR: Phenolic -OH signals present No -OCH₃ signals Prod_NMR ¹H NMR: New -OCH₃ signals Phenolic -OH absent P_NMR->Prod_NMR Confirms methylation & new connectivity P_MS MS: M⁺ at m/z = 168 Prod_MS MS: M⁺ at m/z = 196 P_MS->Prod_MS Confirms mass increase of 28 Da Confirmation Unambiguous Structure Confirmation Prod_IR->Confirmation Prod_NMR->Confirmation Prod_MS->Confirmation

Caption: Interlocking evidence from multiple spectroscopic techniques.

Conclusion

References

  • Sustainable Energy & Fuels (RSC Publishing). (n.d.). Infrared spectroscopy for carboxylic acid and phenol determination in biocrude and its derived products. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzoic Acid. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4-Dihydroxy-benzoic acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 2,4-dimethoxy-, methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethoxybenzoic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid. Retrieved from [Link]

  • YouTube. (2021). 2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethoxy-6-methylbenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US4996354A - Preparation of 2,4-dihydroxybenzoic acid.
  • ResearchGate. (n.d.). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... Retrieved from [Link]

  • PrepChem.com. (n.d.). Reaction 3: synthesis of para-hydroxy-methyl-benzoic acid salt. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,4-dihydroxy-5-methylbenzoic acid (C8H8O4). Retrieved from [Link]

  • National Bureau of Standards. (1962). Synthesis of 2-propoxy-5-methylbenzoic acid. Retrieved from [Link]

  • Vihita Drugs & Intermediates. (n.d.). 2, 4-Dimethoxy Benzoic Acid. Retrieved from [Link]

Sources

A Comparative Benchmarking of 2,4-Dimethoxy-5-methylbenzoic Acid: Physicochemical and In Vitro Biological Profiling Against Structurally Related Phenolic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of drug discovery and development, the benzoic acid scaffold represents a privileged structure, serving as the foundation for a multitude of therapeutic agents.[1][2] The nuanced interplay of substituents on the benzene ring dictates the physicochemical properties and, consequently, the biological activity of these derivatives.[1] This guide provides an in-depth comparative analysis of 2,4-Dimethoxy-5-methylbenzoic acid against a panel of structurally related and biologically significant benzoic acid derivatives: Salicylic acid, Gallic acid, Protocatechuic acid, Syringic acid, and Vanillic acid.

Our investigation delves into a comparative analysis of key physicochemical parameters—acid dissociation constant (pKa), lipophilicity (LogP), and aqueous solubility—that govern the pharmacokinetic and pharmacodynamic profiles of these compounds. Furthermore, we present a comparative assessment of their in vitro biological activities, specifically focusing on antimicrobial, anticancer, and anti-inflammatory properties. This guide is designed to provide researchers and drug development professionals with a comprehensive, data-driven resource to inform the selection and design of benzoic acid derivatives for therapeutic applications.

Structural and Physicochemical Comparative Analysis

The seemingly subtle variations in the substitution patterns on the benzoic acid core lead to significant differences in the physicochemical properties of these molecules. These properties, in turn, have a profound impact on their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their target engagement.

Structural Comparison

The compounds selected for this comparative study share the core benzoic acid structure but differ in the nature and position of their substituents. This compound is characterized by two methoxy groups and a methyl group. In contrast, the other selected derivatives feature hydroxyl and methoxy groups, which are known to influence biological activity.[1]

Physicochemical Properties

The acidity (pKa), lipophilicity (LogP), and solubility of a compound are critical determinants of its biological behavior. The pKa influences the ionization state at physiological pH, which affects membrane permeability and receptor binding. LogP, the partition coefficient between octanol and water, is a measure of lipophilicity and is a key factor in predicting oral absorption and brain penetration. Aqueous solubility is crucial for formulation and bioavailability.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )pKaLogPSolubility
This compound C10H12O4196.20~4.2 (estimated)~1.8 (estimated)Sparingly soluble in water
Salicylic acid C7H6O3138.122.98[3]2.262.24 g/L in water at 25°C[4]
Gallic acid C7H6O5170.124.40[5]0.70[5]11.5 g/L in water at 20°C[6]
Protocatechuic acid C7H6O4154.124.48[7]0.7818 g/L in water at 14°C[7]
Syringic acid C9H10O5198.17~4.3 (estimated)~1.0 (estimated)Soluble in water
Vanillic acid C8H8O4168.154.491.34Soluble in water, alcohol, and ether[8][9]

Comparative In Vitro Biological Activity

The selected benzoic acid derivatives have been reported to exhibit a range of biological activities. This section provides a comparative overview of their antimicrobial, anticancer, and anti-inflammatory properties based on available literature.

Antimicrobial Activity

Benzoic acid and its derivatives are known for their antimicrobial properties.[10] The presence of hydroxyl and methoxy groups can significantly influence their spectrum and potency of activity.[11]

CompoundAntibacterial ActivityAntifungal Activity
This compound Limited data available, further investigation required.Limited data available, further investigation required.
Salicylic acid Exhibits antibacterial activity against a range of bacteria.[4]Possesses antifungal properties.[4]
Gallic acid Demonstrates broad-spectrum antibacterial activity.[5][12]Exhibits antifungal activity against various fungal species.[12]
Protocatechuic acid Shows antibacterial activity against both Gram-positive and Gram-negative bacteria.[13][14]Reported to have antifungal properties.
Syringic acid Possesses antimicrobial properties.[15][16]Exhibits antifungal activity.
Vanillic acid Demonstrates antibacterial activity.[17][18]Reported to have antifungal properties.
Anticancer Activity

Several benzoic acid derivatives have been investigated for their potential as anticancer agents, with mechanisms often linked to the induction of apoptosis and inhibition of cell proliferation.[19]

CompoundIn Vitro Anticancer Activity
This compound Limited data available, a potential area for novel research.
Salicylic acid Has been shown to induce apoptosis in various cancer cell lines.
Gallic acid Exhibits significant anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest.[5][10]
Protocatechuic acid Demonstrates antiproliferative and pro-apoptotic effects on different cancer cell lines.[13][20]
Syringic acid Has been shown to inhibit cancer cell proliferation.[21][22]
Vanillic acid Exhibits potential anticancer properties.[18]
Anti-inflammatory Activity

The anti-inflammatory properties of benzoic acid derivatives are often attributed to their ability to modulate inflammatory pathways and reduce the production of pro-inflammatory mediators.[12]

CompoundIn Vitro Anti-inflammatory Activity
This compound Data not readily available, representing a knowledge gap.
Salicylic acid Well-established anti-inflammatory agent, primarily through inhibition of cyclooxygenase (COX) enzymes.
Gallic acid Possesses potent anti-inflammatory properties by interfering with major inflammatory signaling cascades.[10][12]
Protocatechuic acid Exerts anti-inflammatory effects.[13][14]
Syringic acid Displays anti-inflammatory properties.[15][16]
Vanillic acid Exhibits anti-inflammatory potential.[17][18]

Experimental Protocols for Comparative Evaluation

To facilitate further research and direct comparison, this section provides standardized, step-by-step protocols for key in vitro assays.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method, a standard procedure for determining the minimum concentration of a substance that inhibits the visible growth of a microorganism.[23][24][25][26]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare stock solutions of test compounds serial_dilution Perform serial two-fold dilutions of compounds in a 96-well plate prep_compound->serial_dilution prep_media Prepare sterile Mueller-Hinton Broth (MHB) prep_media->serial_dilution prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) inoculate Inoculate each well with the bacterial suspension prep_inoculum->inoculate serial_dilution->inoculate controls Include positive (bacteria only) and negative (broth only) controls incubate Incubate plates at 37°C for 18-24 hours controls->incubate read_plate Visually inspect for turbidity or use a plate reader incubate->read_plate determine_mic Identify the lowest concentration with no visible growth (MIC) read_plate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Preparation of Test Compounds: Dissolve the benzoic acid derivatives in a suitable solvent (e.g., DMSO) to a high stock concentration (e.g., 10 mg/mL).

  • Preparation of 96-Well Plates: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2-12 of a 96-well microtiter plate. Add 200 µL of the test compound solution (at twice the highest desired final concentration) to well 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as controls.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1-11. Well 11 serves as the positive control (bacteria, no compound), and well 12 is the negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[27][28][29][30][31]

Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Culture & Treatment cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells Seed cancer cells in a 96-well plate and allow to adhere treat_cells Treat cells with various concentrations of the test compounds seed_cells->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm using a plate reader solubilize->read_absorbance calculate_viability Calculate cell viability relative to untreated controls read_absorbance->calculate_viability

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the benzoic acid derivatives in the cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Griess Assay for In Vitro Anti-inflammatory Activity

The Griess assay measures nitrite concentration, a stable and quantifiable breakdown product of nitric oxide (NO), which is a key inflammatory mediator.[32][33][34][35][36] This assay is commonly used to assess the anti-inflammatory potential of compounds in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

Workflow for Griess Assay

Griess_Workflow cluster_prep Cell Culture & Stimulation cluster_assay Assay Execution cluster_analysis Data Analysis seed_macrophages Seed RAW 264.7 macrophages in a 96-well plate pre_treat Pre-treat cells with test compounds seed_macrophages->pre_treat stimulate Stimulate with LPS to induce NO production pre_treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect_supernatant Collect cell culture supernatants incubate->collect_supernatant add_griess Add Griess reagent to supernatants collect_supernatant->add_griess incubate_griess Incubate for 10-15 minutes at room temperature add_griess->incubate_griess read_absorbance Measure absorbance at ~540 nm incubate_griess->read_absorbance calculate_nitrite Calculate nitrite concentration using a standard curve read_absorbance->calculate_nitrite

Caption: Workflow for the Griess assay for anti-inflammatory activity.

Detailed Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the benzoic acid derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce nitric oxide production. Include a negative control (no LPS) and a positive control (LPS only).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to each supernatant sample.

  • Incubation and Measurement: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at approximately 540 nm.

  • Data Analysis: Determine the nitrite concentration in each sample by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

Conclusion and Future Directions

This comparative guide provides a foundational understanding of the physicochemical and in vitro biological properties of this compound in relation to other prominent benzoic acid derivatives. The presented data highlights the significant influence of substituent patterns on the benzene ring on the overall characteristics of these compounds.

While Salicylic acid, Gallic acid, Protocatechuic acid, Syringic acid, and Vanillic acid have been more extensively studied, this compound represents a promising scaffold with underexplored therapeutic potential. The methoxy and methyl substitutions suggest a distinct lipophilic and electronic profile that warrants further investigation. The provided experimental protocols offer a standardized framework for future comparative studies to elucidate the structure-activity relationships within this class of compounds.

Future research should focus on generating robust experimental data for this compound across a wider range of biological assays. Direct, head-to-head comparative studies with the derivatives discussed in this guide will be crucial for accurately positioning its therapeutic potential. Furthermore, exploring the in vivo efficacy and safety of these compounds will be a critical next step in their journey from promising scaffolds to potential clinical candidates.

References

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Journal of Agricultural and Food Chemistry. Benzoic and Cinnamic Acid Derivatives as Antioxidants: Structure−Activity Relation. [Link]

  • iMedPub. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. (2015). [Link]

  • ISRN Pharmacology. A Review on Protocatechuic Acid and Its Pharmacological Potential. (2014). [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. (2013). [Link]

  • PubMed. Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. [Link]

  • Eurasian Journal of Food Science and Technology. Gallic Acid: Derivatives and Biosynthesis, Pharmacological and Therapeutic Effect, Biological Activity. (2024). [Link]

  • PMC. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]

  • Physics Forums. Comparing acidity of 2 substituted benzoic acids. (2017). [Link]

  • MDPI. A Concise Profile of Gallic Acid—From Its Natural Sources through Biological Properties and Chemical Methods of Determination. [Link]

  • Chemistry Stack Exchange. Comparison of the acidic nature between substituted benzoic acids and acetic acid. (2022). [Link]

  • Apec.org. Antimicrobial Susceptibility Testing. [Link]

  • Harvard University. Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. [Link]

  • R&D of Functional Food Products. Syringic acid: A promising phenolic phytochemical with extensive therapeutic applications. (2024). [Link]

  • ResearchGate. Vanillic acid (VA)—definition, physical and chemical properties and main sources. [Link]

  • NCBI Bookshelf. Antimicrobial Susceptibility Testing - StatPearls. [Link]

  • Filo. Comparison of the gas phase acidity of substituted benzoic acids with \ma... (2025). [Link]

  • Wikipedia. Protocatechuic acid. [Link]

  • Integra Biosciences. Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). [Link]

  • Semantic Scholar. A Concise Profile of Gallic Acid—From Its Natural Sources through Biological Properties and Chemical Methods of Determination. [Link]

  • PubChem. Syringic Acid. [Link]

  • PubChem. Vanillic Acid. [Link]

  • PubChem. Gallic Acid. [Link]

  • PubMed. The Griess assay: suitable for a bio-guided fractionation of anti-inflammatory plant extracts?. [Link]

  • PubChem. Salicylic Acid. [Link]

  • PubMed. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. [Link]

  • PMC. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. (2020). [Link]

  • The University of East Anglia. Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. (2023). [Link]

  • MDPI. Nutraceutical Properties of Syringic Acid in Civilization Diseases—Review. [Link]

  • MDPI. The Cancer-Protective Potential of Protocatechuic Acid: A Narrative Review. (2024). [Link]

  • Encyclopedia.pub. Nutraceutical Properties of Syringic Acid in Civilization Diseases. (2024). [Link]

  • Clinical Infectious Diseases. Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. [Link]

  • ResearchGate. Griess colorimetric method experimental procedure. [Link]

  • Wikipedia. Vanillic acid. [Link]

  • PMC. Pharmacological Properties of Protocatechuic Acid and Its Potential Roles as Complementary Medicine. [Link]

  • SciSpace. A Review of the Pharmacological Characteristics of Vanillic Acid. (2021). [Link]

  • International Journal of Pharmaceutical Sciences and Research. IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. [Link]

  • PMC. Development of Methods for the Determination of pKa Values. [Link]

  • The University of Liverpool Repository. pKa Determination in non-Aqueous Solvents and. (2021). [Link]

  • Taylor & Francis. Potential anti-inflammatory, antioxidant and antimicrobial activities of Sambucus australis. (2017). [Link]

  • ResearchGate. RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. (2022). [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 2,4-Dimethoxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity.[1] For an active pharmaceutical ingredient (API) such as 2,4-Dimethoxy-5-methylbenzoic acid, the ability to accurately and precisely quantify the analyte and its potential impurities is paramount to ensuring product safety and efficacy. This guide provides a comprehensive comparison of validated analytical methods for this compound, offering insights into the experimental choices and presenting supporting data to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[2] This guide will delve into the validation of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy, all grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[3][4]

Principles of Analytical Methodologies

The selection of an analytical technique is contingent upon the physicochemical properties of the analyte and the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique widely used in the pharmaceutical industry for the quantification of APIs and their impurities.[5] The separation is based on the distribution of the analyte between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase HPLC method is typically employed, where a nonpolar stationary phase is used with a polar mobile phase. Detection is commonly achieved using a UV detector.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[6] It is particularly suitable for volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase volatility.[7] The mass spectrometer provides detailed structural information, enhancing the specificity of the analysis.

  • UV-Vis Spectroscopy: This technique is based on the absorption of ultraviolet or visible light by the analyte.[8] According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. While simple and cost-effective, UV-Vis spectroscopy may lack the specificity of chromatographic methods, especially in the presence of interfering substances.[9]

Comparative Performance of Analytical Methods

The performance of each analytical method was evaluated based on key validation parameters as defined by ICH guidelines.[10][11] A summary of these performance characteristics is presented in Table 1.

Table 1: Comparison of Performance Characteristics for this compound Analysis

Validation ParameterHPLC-UVGC-MSUV-Vis Spectroscopy
Linearity Range 1 - 200 µg/mL0.1 - 50 µg/mL5 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%95.0 - 105.0%
Precision (% RSD) < 2.0%< 5.0%< 3.0%
Limit of Detection (LOD) 0.1 µg/mL0.01 µg/mL1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL0.03 µg/mL3 µg/mL
Specificity High (with appropriate column and mobile phase)Very High (mass spectral data)Moderate (potential for interference)

Experimental Protocols

Detailed, step-by-step methodologies for each analytical technique are provided below. The rationale behind key experimental choices is explained to provide a deeper understanding of the method development and validation process.

High-Performance Liquid Chromatography (HPLC-UV) Method

The HPLC method is often the workhorse for routine quality control due to its robustness and reliability.[12]

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent A->B C Filter Solution B->C D Inject into HPLC C->D E Chromatographic Separation D->E F UV Detection E->F G Integrate Peak Area F->G H Quantify Concentration G->H

Caption: Workflow for HPLC analysis of this compound.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven is used.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size. The C18 stationary phase provides excellent retention and separation for moderately polar compounds like the target analyte.

    • Mobile Phase: A gradient of 0.1% Phosphoric Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: Determined from the UV spectrum of the analyte, typically around the absorption maxima to ensure high sensitivity.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., methanol or acetonitrile/water mixture) to a known concentration.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations spanning the expected range of the samples.[13]

    • Sample Solution: Accurately weigh the sample and dissolve it in the diluent to a concentration within the validated linear range.

  • Validation Parameters:

    • Specificity: Demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample. Forced degradation studies are also performed to ensure the method can separate the analyte from its degradation products.[2][14]

    • Linearity: Assessed by analyzing a series of at least five concentrations across the intended range.[15] The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

    • Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[12]

    • Precision: Evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (%RSD) of the results should be ≤ 2.0%.[2]

Trustworthiness: The system suitability is checked before each analytical run by injecting a standard solution multiple times. Parameters such as theoretical plates, tailing factor, and %RSD of peak areas and retention times must meet predefined criteria to ensure the system is performing correctly.[15]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers superior specificity, which is crucial for impurity profiling and identification.[16]

Experimental Workflow:

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing A Weigh Standard/Sample B Derivatization A->B C Extraction B->C D Inject into GC C->D E GC Separation D->E F Mass Spectrometry Detection E->F G Extract Ion Chromatogram F->G H Quantify Concentration G->H

Caption: Workflow for GC-MS analysis of this compound.

Methodology:

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to elute the derivatized analyte and separate it from other components.

  • Derivatization:

    • This compound is a polar compound and requires derivatization to increase its volatility for GC analysis. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the carboxylic acid to its trimethylsilyl (TMS) ester.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification to enhance sensitivity and selectivity, and full scan mode for identification of unknown impurities.

  • Validation Parameters:

    • Specificity: Confirmed by the unique mass spectrum of the derivatized analyte, including the molecular ion and characteristic fragment ions.

    • Linearity, Accuracy, and Precision: Evaluated similarly to the HPLC method, with acceptance criteria adjusted based on the specific application (e.g., trace impurity analysis may have wider acceptance criteria for accuracy and precision).

Trustworthiness: The performance of the GC-MS system is verified by regular tuning and calibration. An internal standard is typically used to correct for variations in injection volume and instrument response.

UV-Vis Spectroscopy Method

This method is suitable for rapid, high-throughput analysis where high specificity is not a primary concern.

Experimental Workflow:

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_uvvis UV-Vis Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Solvent A->B C Set Wavelength B->C D Measure Absorbance C->D E Calculate Concentration D->E

Sources

A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 2,4-Dimethoxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and quality control of pharmaceutical intermediates and fine chemicals.

Introduction: Beyond the Percentage—A Holistic View of Purity

2,4-Dimethoxy-5-methylbenzoic acid is a versatile chemical building block, serving as a key intermediate in the synthesis of various fine chemicals and pharmaceutical agents.[1] In the rigorous landscape of drug development and chemical research, the stated purity of such a precursor is not merely a number on a certificate of analysis; it is a critical parameter that dictates reaction yield, impurity profiles of subsequent steps, and the ultimate safety and efficacy of the final product. A purity assessment that relies on a single analytical technique can be misleading, as different methods possess inherent biases and blind spots.

This guide presents a comprehensive, field-tested strategy for assessing the purity of synthesized this compound. We will move beyond a single-method approach to champion an orthogonal, multi-technique workflow. By cross-validating results from fundamentally different analytical principles, we construct a self-validating system that provides a high-confidence, in-depth purity profile. Here, we will not just outline protocols; we will delve into the causality behind experimental choices, empowering you to adapt, troubleshoot, and build robust analytical frameworks for your own synthesized compounds.

The Synthetic Landscape: Anticipating Potential Impurities

A robust analytical strategy begins with understanding the synthetic route, as it is the primary source of process-related impurities. While various synthetic pathways exist, a common approach involves the modification of a substituted cresol or benzoic acid derivative. For instance, a plausible route could start from 2-hydroxy-5-methylbenzoic acid, followed by methylation and carboxylation steps.

Understanding this allows us to anticipate a specific constellation of potential impurities:

  • Unreacted Starting Materials: Residual precursors like 2-hydroxy-5-methylbenzoic acid.

  • Intermediates: Incompletely methylated species, such as 2-hydroxy-4-methoxy-5-methylbenzoic acid or 4-hydroxy-2-methoxy-5-methylbenzoic acid.

  • Isomeric Byproducts: Positional isomers that may form due to non-selective reactions. For some benzoic acids, positional isomer impurities are a known challenge.[2]

  • Reagent-Derived Impurities: Residual catalysts, acids, or bases used during the synthesis.

  • Degradation Products: Compounds formed by the decomposition of the target molecule under reaction or storage conditions.

This predictive analysis is crucial for developing analytical methods that are specifically designed to separate and detect these likely contaminants.

cluster_synthesis Illustrative Synthesis Pathway cluster_impurities Potential Impurity Origins Start 2-Hydroxy-5-methylbenzoic Acid Step1 Methylation (e.g., DMS, NaOH) Start->Step1 Incomplete Reaction Product This compound Start->Product Unreacted Starting Material Intermediate Mono-methylated Intermediates Step1->Intermediate Incomplete Reaction Step2 Further Methylation Intermediate->Step2 Step2->Product Impurity_Start Starting Material Impurity_Intermediate Intermediates Impurity_Byproduct Isomeric Byproducts Start Synthesized Sample HPLC HPLC-PDA Analysis (Primary Purity %) Start->HPLC qNMR qNMR Analysis (Orthogonal Purity Value) Start->qNMR GCMS GC-MS Analysis (Volatile Impurities) Start->GCMS ID Impurity Identification HPLC->ID Unknown Peaks >0.05% Report Final Purity Report (Comprehensive Profile) qNMR->Report Confirms Purity GCMS->ID Identifies Volatiles ID->Report Structure of Impurities

Sources

An In Vitro Comparative Guide to 2,4-Dimethoxy-5-methylbenzoic Acid Derivatives: A Predictive Exploration

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic design of novel molecular entities with enhanced biological activity is a cornerstone of innovation. This guide provides an in-depth technical exploration of potential in vitro activities of 2,4-Dimethoxy-5-methylbenzoic acid derivatives. In the absence of direct comparative studies on this specific scaffold in publicly available literature, this document serves as a predictive comparison. By synthesizing data from structurally related benzoic acid analogs, we will explore the likely impact of derivatization on biological performance and provide a framework for future experimental validation.

The this compound core represents a promising starting point for medicinal chemistry campaigns. The electronic and steric properties imparted by the methoxy and methyl substituents on the phenyl ring can be strategically modulated through derivatization of the carboxylic acid moiety. This guide will focus on three primary classes of derivatives: amides, esters, and hydrazide-hydrazones, and discuss their potential as antimicrobial and cytotoxic agents.

The Influence of Derivatization on Bioactivity: A Structure-Activity Relationship (SAR) Perspective

The biological activity of benzoic acid derivatives is profoundly influenced by the nature of the substituents on the aromatic ring and the functional group at the carboxylic acid position. These modifications alter the molecule's lipophilicity, hydrogen bonding capacity, and overall stereoelectronic profile, which in turn dictates its interaction with biological targets.[1][2]

  • Amide Derivatives: The conversion of the carboxylic acid to an amide introduces a hydrogen bond donor and can significantly alter the molecule's solubility and ability to cross cellular membranes. The nature of the amine used for amide formation (aliphatic vs. aromatic, substituted vs. unsubstituted) will further tune these properties.

  • Ester Derivatives: Esterification of the carboxylic acid typically increases lipophilicity, which may enhance cell permeability. The antimicrobial activity of parabens (esters of p-hydroxybenzoic acid), for instance, is known to increase with the length of the alkyl chain, a phenomenon attributed to improved membrane disruption.

  • Hydrazide-Hydrazone Derivatives: The hydrazide-hydrazone scaffold introduces additional hydrogen bonding sites and a more complex three-dimensional structure. This class of compounds has shown a wide range of biological activities, including antimicrobial and anticancer effects, often attributed to their ability to chelate metal ions or interact with specific enzymatic targets.[3][4]

Predictive Comparison of In Vitro Activities

Based on the established activities of related benzoic acid derivatives, we can hypothesize the potential outcomes of in vitro assays for derivatives of this compound.

Table 1: Predicted In Vitro Antimicrobial Activity of this compound Derivatives
Derivative ClassPredicted ActivityRationale
Amides ModerateAmide derivatives of other substituted benzoic acids have demonstrated antimicrobial properties. Activity will likely depend on the nature of the amine substituent.
Esters Moderate to HighIncreased lipophilicity from the ester group may enhance membrane disruption. Longer alkyl chains could lead to higher potency.
Hydrazide-Hydrazones HighThe hydrazone moiety is a known pharmacophore for antimicrobial activity. The ability to chelate metal ions essential for microbial growth could be a key mechanism.[3]
Table 2: Predicted In Vitro Cytotoxic Activity of this compound Derivatives against Cancer Cell Lines
Derivative ClassPredicted Activity (IC50)Rationale
Amides VariableCytotoxicity will be highly dependent on the specific amide substituent and the cancer cell line being tested.
Esters Low to ModerateWhile some ester derivatives of benzoic acid show cytotoxicity, it is not as consistently reported as for other functionalities.
Hydrazide-Hydrazones Moderate to HighNumerous studies on hydrazide-hydrazones of various benzoic acids have demonstrated significant cytotoxic effects against a range of cancer cell lines.[3][4]

Experimental Protocols for In Vitro Evaluation

To validate the predictive comparisons outlined above, rigorous in vitro testing is essential. The following are detailed, self-validating protocols for key assays.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]

Workflow for MIC Determination

Caption: Workflow for the broth microdilution assay.

Step-by-Step Methodology:

  • Preparation of Microbial Inoculum: Culture the desired bacterial or fungal strain in a suitable broth medium overnight at 37°C. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare a stock solution of each test derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.

Protocol 2: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]

Workflow for MTT Assay

Caption: General workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test derivatives. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Concluding Remarks and Future Directions

This guide has provided a predictive framework for the in vitro comparison of this compound derivatives. Based on structure-activity relationships of analogous compounds, it is hypothesized that derivatization into amides, esters, and particularly hydrazide-hydrazones will yield compounds with significant antimicrobial and cytotoxic properties. The provided experimental protocols offer a clear path for the synthesis and validation of these predictions. Future research should focus on the systematic synthesis of a library of these derivatives and their comprehensive in vitro evaluation to establish concrete structure-activity relationships for this promising chemical scaffold.

References

  • Pierre LL, Munkombwe NM, Peter CM. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Nat Prod Chem Res. 2015;3(176). doi:10.4172/2329-6836.1000176.
  • MDPI. A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. MDPI. Accessed January 19, 2026. [Link].

  • PubMed. Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus. PubMed. Accessed January 19, 2026. [Link].

  • ResearchGate. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. Accessed January 19, 2026. [Link].

  • PubMed Central. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. PubMed Central. Accessed January 19, 2026. [Link].

  • PubMed. Synthesis, characterization and antimicrobial studies of 2-(4-methoxy-phenyl)-5-methyl-4-(2-arylsulfanyl-ethyl)-2,4-dihydro-[1][2][7] triazolo-3-ones and their corresponding sulfones. PubMed. Accessed January 19, 2026. [Link].

  • PubMed Central. Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines. PubMed Central. Accessed January 19, 2026. [Link].

  • PubMed. Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors. PubMed. Accessed January 19, 2026. [Link].

  • Elsevier. Synthesis and in Vitro Evaluation of 2,3-Dimethoxy-5-(fluoroalkyl)-Substituted Benzamides: High-Affinity Ligands for CNS Dopamine D>2> Receptors. Elsevier. Accessed January 19, 2026. [Link].

  • PubMed. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid. PubMed. Accessed January 19, 2026. [Link].

  • PubMed Central. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PubMed Central. Accessed January 19, 2026. [Link].

  • PubMed. 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 5. 3',5'-Dimethoxy-4'-substituted-benzyl analogues of trimethoprim. PubMed. Accessed January 19, 2026. [Link].

  • PubMed Central. Antimicrobial effect of para-alkoxyphenylcarbamic acid esters containing substituted N-phenylpiperazine moiety. PubMed Central. Accessed January 19, 2026. [Link].

  • YMER. Synthesis, characterization & evaluation of anti-microbial activity of 2,4,5-triphenyl-1h-imidazole-1-yl derivatives. YMER. Accessed January 19, 2026. [Link].

  • PubMed Central. 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. PubMed Central. Accessed January 19, 2026. [Link].

  • MDPI. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. MDPI. Accessed January 19, 2026. [Link].

  • SciELO. Preliminary evaluation of the toxicological, antioxidant and antitumor activities promoted by the compounds 2,4-dihydroxy-benzylidene-thiosemicarbazones an in silico, in vitro and in vivo study. SciELO. Accessed January 19, 2026. [Link].

  • PubMed Central. Synthesis, In Vitro Biological Evaluation of Antiproliferative and Neuroprotective Effects and In Silico Studies of Novel 16E-Arylidene-5α,6α-epoxyepiandrosterone Derivatives. PubMed Central. Accessed January 19, 2026. [Link].

  • PubMed. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. PubMed. Accessed January 19, 2026. [Link].

Sources

A Senior Application Scientist's Guide to the Synthesis of 2,4-Dimethoxy-5-methylbenzoic Acid: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,4-Dimethoxy-5-methylbenzoic Acid

This compound is a highly functionalized aromatic carboxylic acid that serves as a valuable building block in the synthesis of more complex molecules. Its substituted benzene ring, featuring two methoxy groups and a methyl group, offers multiple points for chemical modification, making it a key intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials. The strategic placement of these functional groups influences the electronic and steric properties of the molecule, which is crucial for its application in targeted synthesis.

For researchers and professionals in drug development and chemical manufacturing, selecting an optimal synthetic pathway is a critical decision that balances cost, efficiency, safety, and environmental impact. This guide provides an in-depth, objective comparison of two primary synthetic pathways to this compound, offering the detailed experimental data and field-proven insights necessary to make an informed choice for laboratory-scale or industrial production.

Comparative Overview of Synthetic Pathways

Two logical and experimentally validated routes to the target molecule will be analyzed. Both pathways begin from commercially available, substituted toluenes, but employ fundamentally different strategies to introduce the carboxylic acid functionality.

  • Pathway 1: Two-Step Formylation and Subsequent Oxidation. This classic approach involves the introduction of a formyl group (-CHO) onto the aromatic ring of 2,4-dimethoxytoluene, followed by oxidation of the resulting aldehyde to the desired carboxylic acid.

  • Pathway 2: Single-Step Directed Carboxylation. This more direct route aims to introduce the carboxylic acid group (-COOH) in a single transformation via directed ortho-metalation of 1,3-dimethoxy-4-methylbenzene followed by quenching with carbon dioxide.

The following sections will dissect each pathway, providing detailed protocols, mechanistic insights, and a thorough cost-benefit analysis.

Pathway 1: Vilsmeier-Haack Formylation Followed by Oxidation

This two-step sequence is a robust and well-established method for the synthesis of aromatic carboxylic acids from activated aromatic precursors.

Logical Framework and Mechanistic Insight

The core principle of this pathway is the high reactivity of the electron-rich 2,4-dimethoxytoluene ring towards electrophilic aromatic substitution. The two methoxy groups are strong activating, ortho-, para-directing groups. The position para to the 4-methoxy group and ortho to the 2-methoxy group (the 5-position) is sterically accessible and electronically activated, making it the prime target for electrophilic attack.

The Vilsmeier-Haack reaction is an ideal choice for the formylation step. It employs a mild electrophile, the Vilsmeier reagent (a chloroiminium ion), which is generated in situ from a formamide derivative (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃)[1][2]. This avoids the harsh conditions of other formylation methods like the Gattermann reaction.

Following successful formylation, the resulting 2,4-dimethoxy-5-methylbenzaldehyde is oxidized. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent capable of converting the aldehyde to a carboxylate salt under basic conditions, which is then acidified to yield the final product[3].

Visualizing Pathway 1

Pathway_1_Formylation_Oxidation Start 2,4-Dimethoxytoluene Step1 Vilsmeier-Haack Formylation Start->Step1 1. POCl₃, DMF 2. H₂O Workup Intermediate 2,4-Dimethoxy- 5-methylbenzaldehyde Step1->Intermediate Step2 Oxidation Intermediate->Step2 1. KMnO₄, NaOH 2. HCl Workup Product This compound Step2->Product

Caption: Workflow for Pathway 1: Formylation followed by Oxidation.

Experimental Protocol: Pathway 1

Step 1a: Synthesis of 2,4-Dimethoxy-5-methylbenzaldehyde

  • Rationale: This protocol is adapted from a standard Vilsmeier-Haack procedure for a structurally similar substrate, 2,5-dimethoxytoluene[4]. The reaction conditions are mild and selective for the highly activated 5-position.

  • In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool 21 mL (0.22 mol) of phosphorus oxychloride (POCl₃) to 0-5 °C in an ice bath.

  • Slowly add 20 mL (0.26 mol) of N,N-dimethylformamide (DMF) dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Dissolve 25 g (0.164 mol) of 2,4-dimethoxytoluene in 50 mL of dichloromethane and add it dropwise to the Vilsmeier reagent.

  • After addition, heat the reaction mixture to 50 °C and maintain for 4 hours. Monitor the reaction progress by TLC.

  • Cool the mixture to room temperature and pour it slowly onto 500 g of crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium acetate solution until the pH is ~6-7.

  • Extract the product with dichloromethane (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude aldehyde. Purification can be achieved by recrystallization from hexane.

Step 1b: Oxidation to this compound

  • Rationale: This is a standard permanganate oxidation of an aromatic aldehyde. The reaction is performed in an aqueous basic solution to ensure the solubility of the permanganate and the intermediate carboxylate salt.

  • Dissolve 20 g (0.111 mol) of the aldehyde from Step 1a in 200 mL of a 5% aqueous sodium hydroxide solution in a 1 L flask.

  • Heat the solution to 80-90 °C.

  • In a separate beaker, dissolve 21 g (0.133 mol) of potassium permanganate (KMnO₄) in 300 mL of warm water.

  • Add the KMnO₄ solution portion-wise to the aldehyde solution over 1 hour, maintaining the temperature at 80-90 °C. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • After the addition is complete, continue heating for an additional hour to ensure the reaction goes to completion.

  • Cool the mixture to room temperature and filter to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.

  • Cool the clear filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is ~2.

  • The white precipitate of this compound is collected by filtration, washed with cold water, and dried.

Pathway 2: Directed Ortho-Metalation and Carboxylation

This pathway offers a more convergent approach, aiming to form the target molecule in a single, highly regioselective step.

Logical Framework and Mechanistic Insight

This strategy relies on the principle of Directed Ortho-Metalation (DoM) . Certain functional groups on an aromatic ring can direct a strong organolithium base, such as n-butyllithium (n-BuLi), to deprotonate a specific ortho position. Methoxy groups are effective directing groups. In the starting material, 1,3-dimethoxy-4-methylbenzene, the C2 position is ortho to both methoxy groups, making it the most acidic and kinetically favored site for deprotonation[5].

Once the aryl-lithium intermediate is formed, it acts as a potent nucleophile. Bubbling carbon dioxide (CO₂) gas through the solution introduces an electrophile. The aryl-lithium attacks the carbon atom of CO₂, forming a lithium carboxylate salt. A simple acidic workup then protonates the salt to yield the final carboxylic acid. This method is elegant due to its high regioselectivity and atom economy.

Visualizing Pathway 2

Pathway_2_Carboxylation Start 1,3-Dimethoxy- 4-methylbenzene Intermediate Aryl-lithium Intermediate Start->Intermediate n-BuLi, THF -78 °C to 0 °C Step1 Directed Ortho-Metalation & Carboxylation Product This compound Intermediate->Product 1. CO₂ (gas) 2. HCl Workup

Caption: Workflow for Pathway 2: Directed Carboxylation.

Experimental Protocol: Pathway 2
  • Rationale: This protocol is based on general procedures for directed ortho-metalation of dimethoxybenzene derivatives. The use of low temperatures (-78 °C) is critical to prevent side reactions and ensure the stability of the aryl-lithium intermediate.

  • Set up a flame-dried, three-necked flask under a nitrogen or argon atmosphere.

  • Add 25 g (0.164 mol) of 1,3-dimethoxy-4-methylbenzene and 300 mL of anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add 72 mL of n-butyllithium (2.5 M in hexanes, 0.18 mol) dropwise via syringe over 30 minutes.

  • After addition, remove the cooling bath and allow the reaction to warm to 0 °C and stir for 2 hours.

  • Cool the reaction back down to -78 °C.

  • Bubble dry carbon dioxide (CO₂) gas through the solution for 1 hour. A thick white precipitate will form.

  • Allow the mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding 100 mL of water.

  • Acidify the aqueous layer to pH ~2 with 2 M hydrochloric acid (HCl).

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Recrystallization from an ethanol/water mixture can be used for purification.

Cost-Benefit Analysis: A Head-to-Head Comparison

The choice between these two pathways depends heavily on the specific needs of the laboratory or production facility, including scale, budget, available equipment, and safety protocols.

FeaturePathway 1: Formylation & OxidationPathway 2: Directed Carboxylation
Number of Steps 21 (plus workup)
Starting Material 2,4-Dimethoxytoluene1,3-Dimethoxy-4-methylbenzene
Key Reagents POCl₃, DMF, KMnO₄, NaOH, HCln-Butyllithium, CO₂, THF, HCl
Estimated Yield Good to Excellent (Typically 60-80% overall)Good to Excellent (Typically 70-85%)
Purity Good; may require purification of intermediateGenerally high after recrystallization
Scalability Excellent; reagents are inexpensive and suitable for large scale.Moderate; cost of n-BuLi and requirement for cryogenic conditions can be limiting at very large scales.
Safety Concerns POCl₃: Highly corrosive and water-reactive. KMnO₄: Strong oxidizer.n-BuLi: Pyrophoric (ignites on contact with air/moisture). Requires inert atmosphere and careful handling.
Cost Profile Lower Reagent Cost. Starting material and reagents (POCl₃, KMnO₄) are commodity chemicals.Higher Reagent Cost. n-Butyllithium is significantly more expensive. Requires anhydrous solvents.
Green Chemistry Generates significant MnO₂ waste from the oxidation step.Higher atom economy. The main byproduct is butane. Requires significant solvent volume.
Indicative Reagent Cost Comparison

Note: Prices are estimates based on bulk catalog listings from major suppliers and are subject to change. They are intended for comparative purposes only.

ReagentPathway 1 (per mole of product)Pathway 2 (per mole of product)
Starting Toluene Derivative~$15-25[6]~$20-30
Key Reagent 1POCl₃: ~$5-10n-BuLi (2.5M): ~$40-60[7]
Key Reagent 2KMnO₄: ~$2-5[8][9]CO₂ (gas): Minimal cost
Estimated Total ~$22-40 ~$60-90

Conclusion and Recommendation

Both synthetic pathways present viable methods for producing this compound. The final decision rests on a trade-off between operational complexity, safety, and cost.

Pathway 1 (Formylation/Oxidation) is the recommended route for large-scale production and cost-sensitive projects . Its primary advantages are the low cost of reagents and the robustness of the procedures, which are well-suited for standard chemical processing equipment. While it involves an additional step and generates inorganic waste, the economic benefits are significant.

Pathway 2 (Directed Carboxylation) is the superior choice for rapid, lab-scale synthesis where yield and purity are paramount, and cost is a secondary concern . Its elegance lies in its single-step, highly selective nature, which can lead to cleaner products and potentially higher overall yields. However, the high cost and hazardous nature of n-butyllithium necessitate specialized handling procedures and equipment (e.g., Schlenk lines, glove boxes), making it less amenable to scaling up without significant capital investment.

Ultimately, this guide provides the foundational data for scientists and drug development professionals to align their synthetic strategy with their specific project goals, whether they prioritize economic efficiency or synthetic elegance and speed.

References

  • PrepChem. Synthesis of 2,5-dimethoxy-4-methylbenzaldehyde. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • McCormick, J.P. (2014). Oxidation of Alkylbenzenes to Make Benzoic Acids. YouTube. Available at: [Link]

  • Narasimhan, N. S., et al. (1975). Mechanism of aromatic lithiation reactions--Importance of steric factors. Indian Journal of Chemistry.
  • Lab Alley. Potassium Permanganate Pricing. Available at: [Link]

  • BoilerandCoolingWater.com. Potassium Permanganate Pricing. Available at: [Link]

Sources

A Comparative Benchmarking Guide to the Biological Efficacy of 2,4-Dimethoxy-5-methylbenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the biological efficacy of novel analogs of 2,4-Dimethoxy-5-methylbenzoic acid. By presenting a systematic approach to analog design, experimental evaluation, and data interpretation, this document serves as a practical resource for identifying lead compounds with enhanced therapeutic potential.

Introduction: The Therapeutic Promise of Benzoic Acid Scaffolds

Benzoic acid and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The parent compound for this guide, this compound, serves as a foundational structure for further optimization. The strategic placement of methoxy and methyl groups on the phenyl ring influences the molecule's lipophilicity, electronic distribution, and steric profile, all of which are critical determinants of its pharmacokinetic and pharmacodynamic properties.

The rationale for synthesizing and evaluating analogs of this compound is to explore the structure-activity relationships (SAR) that govern its biological effects. By systematically modifying the functional groups on the aromatic ring, we can aim to:

  • Enhance Potency: Increase the desired biological activity at lower concentrations.

  • Improve Selectivity: Minimize off-target effects by designing analogs that interact specifically with the intended biological target.

  • Optimize Physicochemical Properties: Modulate solubility, membrane permeability, and metabolic stability to improve drug-like characteristics.

  • Elucidate Mechanism of Action: Understand how structural modifications impact the underlying biological pathways.

This guide will focus on a hypothetical series of analogs to illustrate the benchmarking process. The selected analogs feature modifications at key positions to probe the effects of electronic and steric changes.

A Focused Library of this compound Analogs for Comparative Evaluation

For the purpose of this guide, we will consider a focused library of four novel analogs (Analogs A-D) alongside the parent compound, this compound (Parent Compound).

Compound IDStructureKey ModificationRationale for Inclusion
Parent Compound This compound-Baseline for comparison of biological efficacy.
Analog A 2-Hydroxy-4-methoxy-5-methylbenzoic acidReplacement of 2-methoxy with a 2-hydroxy group.To investigate the role of hydrogen bond donation and potential for altered target binding interactions.
Analog B 2,4-Dimethoxy-5-ethylbenzoic acidReplacement of the 5-methyl with a 5-ethyl group.To assess the impact of increased lipophilicity and steric bulk at the 5-position on biological activity.
Analog C 2,4-Dimethoxy-5-chlorobenzoic acidReplacement of the 5-methyl with a chloro group.To explore the effect of an electron-withdrawing group on the electronic properties of the aromatic ring.
Analog D 2,4-Dimethoxy-5-methylbenzamideConversion of the carboxylic acid to a primary amide.To evaluate the influence of modifying the acidic moiety on cell permeability and target engagement.

Experimental Workflows for Efficacy Benchmarking

A multi-tiered experimental approach is essential for a comprehensive evaluation of the biological efficacy of the synthesized analogs. The following workflows are designed to provide a robust dataset for comparative analysis.

In Vitro Cytotoxicity Assessment

The initial screening of the analogs will involve assessing their cytotoxic effects on a panel of human cancer cell lines. This provides a broad measure of their potential as anticancer agents.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, and A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the parent compound and analogs (A-D) in the appropriate cell culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add the compound solutions to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the half-maximal inhibitory concentration (IC50) for each compound.

DOT Script for MTT Assay Workflow

MTT_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_culture Plate Cancer Cells (96-well plate) treatment Add Compounds to Cells cell_culture->treatment compound_prep Prepare Serial Dilutions of Analogs compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Dissolve Formazan with DMSO mtt_addition->formazan_solubilization read_absorbance Measure Absorbance (570 nm) formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow for assessing cell viability using the MTT assay.

Antimicrobial Activity Screening

Benzoic acid derivatives are known for their antimicrobial properties.[3][4] A standard broth microdilution assay can be employed to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in the appropriate broth medium.

  • Compound Dilution: Perform serial two-fold dilutions of the parent compound and analogs in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include positive (microbes only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for microbial growth (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Target Engagement and Mechanism of Action Studies

Based on initial screening results, further experiments can be designed to elucidate the mechanism of action. For instance, if the analogs show potent anticancer activity, investigating their effect on key signaling pathways is a logical next step. Some benzoic acid analogs have been shown to inhibit tubulin polymerization.[5]

Experimental Protocol: Tubulin Polymerization Assay

  • Reaction Mixture: Prepare a reaction mixture containing tubulin, a GTP-regeneration system, and a fluorescent reporter that binds to polymerized microtubules.

  • Compound Addition: Add the parent compound or analogs at various concentrations to the reaction mixture.

  • Initiate Polymerization: Initiate tubulin polymerization by raising the temperature to 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Compare the rate and extent of tubulin polymerization in the presence of the compounds to a vehicle control.

Signaling_Pathway

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2,4-Dimethoxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals engaged in the demanding fields of research and drug development, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible science. This guide provides a detailed, experience-driven framework for the safe and compliant disposal of 2,4-Dimethoxy-5-methylbenzoic acid, moving beyond simple checklists to explain the critical reasoning behind each procedural step.

Hazard Profile and Immediate Safety Precautions

Before handling or disposing of any chemical, a thorough understanding of its hazard profile is essential. This compound is an irritant, and its handling requires specific precautions to mitigate exposure risks.

Inherent Hazards: Based on authoritative Safety Data Sheets (SDS), this compound is known to cause serious eye irritation, skin irritation, and may cause respiratory irritation if inhaled as a dust[1][2]. Therefore, all handling and disposal procedures must be designed to prevent direct contact and aerosolization.

Personal Protective Equipment (PPE): The consistent use of appropriate PPE is the most direct control measure. Before beginning any disposal-related task, ensure the following are worn:

  • Safety Glasses or Goggles: Chemical splash goggles are required to protect against eye contact[1][3].

  • Lab Coat: A standard lab coat will protect against incidental skin contact.

  • Gloves: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected before use and disposed of as contaminated waste after the task is complete[2].

Hazard and Property Summary The following table summarizes the key identification and hazard information for this compound.

PropertyValueSource(s)
CAS Number 91-52-1[1]
Molecular Formula C₁₀H₁₂O₄[2]
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
NFPA 704 Ratings Health: 2, Flammability: 1, Instability: 0[2]

The Cardinal Rules of Chemical Waste Management

The disposal of solid chemical waste like this compound is governed by strict federal, state, and local regulations. The foundational principle is that hazardous chemicals must never be disposed of via standard trash or sanitary sewer systems[4][5]. Drain disposal is strictly prohibited as it can harm aquatic life and interfere with wastewater treatment processes[5].

Satellite Accumulation Areas (SAA): In a laboratory setting, all hazardous waste must be accumulated at or near the point of generation in a designated SAA[6][7]. This ensures the waste is under the control of laboratory personnel until it is collected by Environmental Health & Safety (EHS) professionals[5].

Waste Segregation and Compatibility: A critical aspect of safe waste management is the segregation of incompatible materials[4][6]. This compound, as a solid organic acid, should be collected in a waste container designated for solid organic waste. It must not be mixed with:

  • Bases: To avoid a potentially vigorous acid-base reaction.

  • Strong Oxidizing Agents: To prevent the risk of a fire or explosion[1][8].

  • Liquid Waste: Unless specifically creating a solution for disposal, solid and liquid waste streams should be kept separate.

Standard Operating Procedure (SOP) for Disposal

Follow these step-by-step protocols for the routine and emergency disposal of this compound.

Protocol 1: Routine Disposal of Solid Waste

This procedure applies to unused, expired, or residual solid this compound.

  • Identify the Correct Waste Container: Locate the designated "Solid Hazardous Waste" or "Solid Organic Waste" container within your laboratory's SAA. This container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE), be in good condition, and have a secure lid.

  • Label the Container: Ensure the container is properly labeled with an EHS-provided hazardous waste tag[4][5]. The label must clearly list all chemical constituents and their approximate percentages.

  • Transfer the Waste: Carefully transfer the solid waste into the container, minimizing the generation of dust[9]. A powder funnel can be useful for this task.

  • Secure the Container: Immediately after adding the waste, securely close the container lid. Hazardous waste containers must remain closed at all times except when actively adding waste[4][5].

  • Log the Entry: If your laboratory maintains a waste log for the container, record the added chemical and quantity.

  • Dispose of Contaminated Items: Any items incidentally contaminated during the transfer, such as weigh paper or disposable spatulas, must also be placed in the solid hazardous waste container.

Protocol 2: Disposal of Contaminated Labware and Debris

This applies to items like gloves, bench paper, and wipes that have come into contact with the chemical.

  • Segregate Waste: All solid materials contaminated with this compound are considered hazardous waste.

  • Collect for Disposal: Place these items directly into the designated "Solid Hazardous Waste" container. Do not overfill the container.

  • Request Pickup: Once a waste container is full, it must be removed from the SAA within three days[6]. Contact your institution's EHS department to schedule a waste pickup[4].

Emergency Procedures: Spill and Exposure

In the event of an accidental release, a swift and correct response is crucial.

Spill Cleanup Protocol (Small-Scale)

This protocol is for minor spills (typically less than 100 grams) that can be safely managed by trained laboratory personnel.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Secure the Area: Restrict access to the area to prevent further contamination.

  • Don PPE: Wear the required PPE as outlined in Section 1.

  • Contain the Spill: Use dry, inert absorbent materials like sand or vermiculite to cover and contain the spill. Do not use water , as this can create a solution that is harder to contain[8].

  • Collect the Material: Carefully sweep or scoop the spilled material and absorbent into a suitable container[9][10]. Avoid actions that create dust[9].

  • Package for Disposal: Place the collected material into a sealable bag or container. Label it clearly as "Spill Debris: this compound" and place it inside the main solid hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor or EHS department, per your institution's policy.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][11].

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention[1][11].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention[1][11].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1][12].

Disposal of Empty Chemical Containers

The original product container is not considered regular trash until it has been properly decontaminated.

  • Triple Rinse: Rinse the empty container thoroughly with a suitable solvent (e.g., water or ethanol) at least three times[5].

  • Collect Rinsate: The first rinseate must be collected and disposed of as liquid hazardous waste, as it will contain residual chemical[4]. Subsequent rinses can typically be drain-disposed, but consult your local EHS guidelines.

  • Deface the Label: Completely remove or obliterate the original manufacturer's label[4][7]. This prevents confusion and ensures the container is not mistaken for a full one.

  • Final Disposal: Once rinsed and with the label defaced, the container can be disposed of in the appropriate receptacle for glass or plastic recycling/trash[4].

Waste Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste generated from the use of this compound.

G cluster_start Waste Generation Point cluster_type Categorize Waste Type cluster_action Disposal Action start Waste Generated Containing This compound solid_chem Unused / Expired Solid Chemical start->solid_chem contaminated_solid Contaminated Solids (Gloves, Weigh Paper, Wipes) start->contaminated_solid empty_container Empty Original Container start->empty_container spill_debris Spill Cleanup Debris start->spill_debris solid_waste_bin Place in Labeled 'Solid Hazardous Waste' Container solid_chem->solid_waste_bin contaminated_solid->solid_waste_bin rinse Triple Rinse Container (Collect 1st Rinse as HazWaste) empty_container->rinse Step 1 spill_debris->solid_waste_bin deface Deface Original Label rinse->deface Step 2 trash Dispose as Normal Lab Glass/Plastic deface->trash Step 3

Caption: Decision workflow for proper waste stream segregation.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Hazardous Waste and Disposal . American Chemical Society. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College. [Link]

  • Chapter 20: Chemical Waste Management . University of Nevada, Reno. [Link]

  • Hazardous Waste Disposal Procedures . The University of Chicago Environmental Health and Safety. [Link]

  • BENZOIC ACID Safety Data Sheet . Alpha Resources. [Link]

  • SAFETY DATA SHEET (2-Amino-5-methylbenzoic acid) . Thermo Fisher Scientific. [Link]

  • SAFETY DATA SHEET (2,4-Dimethoxybenzoic acid) . Fisher Scientific. [Link]

  • Safety Data Sheet Benzoic acid . Redox. [Link]

  • Benzoic Acid - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

  • Benzoic acid Safety Data Sheet . Penta chemicals. [Link]

  • SAFETY DATA SHEET (5-Fluoro-2-methylbenzoic acid) . Regulations.gov. [Link]

Sources

A Senior Application Scientist's Guide to Handling 2,4-Dimethoxy-5-methylbenzoic Acid: From Hazard Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel chemical entities demands a foundational respect for safety, grounded in a deep understanding of the materials we handle. This guide moves beyond a simple checklist to provide a comprehensive operational plan for the safe handling of 2,4-Dimethoxy-5-methylbenzoic acid. Our objective is to build a self-validating system of safety protocols that protects researchers, ensures experimental integrity, and fosters a culture of proactive risk management.

Understanding the Hazard: Why Specific PPE is Non-Negotiable

This compound is a solid, crystalline powder. While not classified as acutely toxic, its primary hazards lie in its irritant properties.[1] A thorough review of its Safety Data Sheet (SDS) reveals the following classifications, which form the logical basis for all handling protocols:

  • Skin Irritation (H315): Direct contact can cause skin irritation, leading to redness, itching, or rash.[1][2][3] This necessitates a barrier between the chemical and the skin.

  • Serious Eye Irritation (H319): The powder is particularly hazardous to the eyes, capable of causing serious irritation.[1][2][3] Airborne dust presents a significant risk of accidental eye contact.

  • Respiratory Tract Irritation (H335): Inhalation of the dust can irritate the respiratory system, potentially causing coughing, shortness of breath, or other discomforts.[1][2][4]

These hazards dictate that all handling procedures must be designed to prevent skin and eye contact and to minimize the generation and inhalation of airborne dust.[5]

The Core Defense: A Multi-Layered PPE Strategy

Effective protection is not about a single piece of equipment but an integrated system. The choice of PPE must directly counteract the identified hazards of the chemical.

Eye and Face Protection: Due to the risk of serious eye irritation from airborne powder, standard safety glasses are insufficient.

  • Mandatory: Chemical splash goggles that provide a full seal around the eyes are required for all handling tasks.

  • Recommended for High-Energy Operations: When transferring large quantities or performing actions that could generate significant dust (e.g., scraping, vigorous mixing), a face shield should be worn over the chemical splash goggles to protect the entire face.[6][7]

Skin and Body Protection: A complete barrier is essential to prevent skin contact and contamination of personal clothing.

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable first choice for incidental contact.[8][9] For prolonged handling or in the event of a spill, it is crucial to consult the glove manufacturer's compatibility data. Always inspect gloves for tears or punctures before use and remove them without touching the outer surface.

  • Lab Coat: A fully fastened lab coat, preferably with elastic cuffs, must be worn to protect the arms and torso.[6]

  • Footwear: Closed-toe shoes made of a non-absorbent material are required at all times in the laboratory.[7]

Respiratory Protection: Engineering controls are the primary method for mitigating inhalation risks.

  • Engineering Controls: All weighing and handling of this compound powder must be performed inside a certified chemical fume hood or a powder containment hood to control dust.[7]

  • Respirators: In the absence of adequate engineering controls or during a large spill clean-up, a NIOSH-approved respirator with a particulate filter (e.g., an N95, P95, or P100 filter) may be necessary.[9][10] Respirator use must be part of a formal respiratory protection program that includes fit testing and training.

PPE Selection Matrix for Common Laboratory Tasks

To provide immediate, task-specific guidance, the following table summarizes the required PPE for different laboratory operations involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Powder Chemical Splash Goggles & Face ShieldChemical-Resistant Gloves (Nitrile)Fully-Fastened Lab CoatRequired: Chemical Fume Hood
Preparing a Solution Chemical Splash GogglesChemical-Resistant Gloves (Nitrile)Fully-Fastened Lab CoatRequired: Chemical Fume Hood
Transferring Solution Chemical Splash GogglesChemical-Resistant Gloves (Nitrile)Fully-Fastened Lab CoatNot required if solution is not volatile
Spill Cleanup (Solid) Chemical Splash Goggles & Face ShieldChemical-Resistant Gloves (Butyl or Neoprene recommended)Chemical Apron over Lab CoatRequired: NIOSH-Approved Respirator (Particulate Filter)
Operational Protocol: Safe Weighing and Solution Preparation

This protocol provides a step-by-step method for safely preparing a solution, integrating PPE and engineering controls at each stage. The causality behind each step is explained to ensure a self-validating workflow.

Objective: To accurately weigh 1.0 g of this compound and prepare a 100 mL solution in ethanol.

Pre-Operation Checklist:

  • Confirm the chemical fume hood is operational and the sash is at the appropriate working height.

  • Ensure an eyewash station and safety shower are accessible and unobstructed.[1]

  • Prepare all necessary equipment (spatula, weigh boat, beaker, graduated cylinder, magnetic stir bar, wash bottle with ethanol) and place it inside the fume hood to minimize movement in and out of the containment area.[11]

  • Don all required PPE as specified in the table above for "Weighing Solid Powder."

Step-by-Step Procedure:

  • Tare the Balance: Place a weigh boat on the analytical balance inside the fume hood and tare the balance. Using an enclosed balance helps contain any minor spills.[11]

  • Dispense the Powder: Slowly and carefully use a clean spatula to transfer the this compound from its stock container to the weigh boat. Avoid pouring directly from the bottle to prevent dust generation.[11] Keep the stock container as close to the weigh boat as possible to minimize the travel distance of the powder.

  • Secure the Stock Container: Once the desired weight is achieved, immediately and securely close the stock container.[11][12] Wipe the exterior of the container with a damp cloth if any dust is visible before removing it from the fume hood.

  • Transfer to Beaker: Carefully transfer the weighed powder into the beaker that will be used for dissolution.

  • Initial Dissolution: Add a small amount of ethanol to the weigh boat to rinse any residual powder into the beaker. Then, add the bulk of the ethanol (approx. 80 mL) to the beaker.

  • Stirring: Place the beaker on a stir plate within the fume hood and add the stir bar to begin dissolution.

  • Final Volume Adjustment: Once the solid is fully dissolved, carefully transfer the solution to the 100 mL graduated cylinder. Rinse the beaker with a small amount of ethanol and add it to the cylinder to ensure a complete transfer. Adjust to the final volume of 100 mL.

  • Labeling: Transfer the final solution to a clearly labeled and sealed storage bottle. The label must include the chemical name, concentration, solvent, and date.

Spill and Disposal Plans

Spill Response: In the event of a spill, the priority is to prevent further exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[5]

  • Don Additional PPE: Before cleaning, don appropriate PPE, including a respirator if the spill is large.

  • Containment: For a solid spill, gently cover it with an absorbent material. Do not sweep dry powder, as this will aerosolize it.[6][13] Moisten the material slightly with a suitable solvent (if compatible) or use a HEPA-filtered vacuum for cleanup.[5][14]

  • Cleanup: Collect the spilled material and cleanup debris into a sealed, labeled hazardous waste container.[14][15]

  • Decontaminate: Clean the spill area thoroughly with soap and water, and ventilate the area.[5]

Disposal Plan: All waste must be treated as hazardous.

  • Chemical Waste: Unused chemical and solutions must be disposed of in a designated, labeled hazardous waste container. Do not pour down the drain.[6][10]

  • Contaminated Materials: Used weigh boats, gloves, and other disposable materials contaminated with the chemical must be placed in a sealed, labeled hazardous waste bag or container for disposal.[15]

  • Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations. Consult your institution's Environmental Health & Safety (EHS) department for specific guidelines.[14]

Workflow Visualization: Safe Handling Protocol

The following diagram illustrates the complete, self-validating workflow for handling this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling Phase ReviewSDS Review SDS & Hazards GatherMaterials Gather Materials in Fume Hood ReviewSDS->GatherMaterials DonPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) GatherMaterials->DonPPE Weigh Weigh Solid Chemical DonPPE->Weigh Dissolve Prepare Solution Weigh->Dissolve Spill Emergency: Spill Occurs Weigh->Spill Potential Hazard Transfer Transfer & Seal Final Product Dissolve->Transfer Dissolve->Spill Decontaminate Decontaminate Work Area & Glassware Transfer->Decontaminate DisposeWaste Dispose of Contaminated PPE & Chemical Waste Decontaminate->DisposeWaste RemovePPE Remove PPE Correctly DisposeWaste->RemovePPE Spill->Decontaminate Follow Spill Protocol

Caption: Workflow for handling this compound.

References

  • Safety Data Sheet: 2-Methylbenzoic acid. Carl ROTH.
  • SAFETY DATA SHEET: p-Toluic acid. Sigma-Aldrich. (2024-01-09).
  • Safety Data Sheet: 6-Fluoro-2-(methoxymethoxy)-3-methylbenzoic acid. CymitQuimica. (2024-12-19).
  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. Lab Pro Inc. (2026-01-12).
  • SAFETY DATA SHEET: 2-Amino-5-methylbenzoic acid. Thermo Fisher Scientific. (2009-09-22).
  • SAFETY DATA SHEET: 2-Iodo-5-methylbenzoic acid methyl ester. Fisher Scientific. (2024-03-30).
  • Safety D
  • Weighing Hazardous Powders in the Laboratory. University of California, Berkeley - Environment, Health & Safety.
  • SAFETY DATA SHEET: 2,4-Dimethoxybenzoic acid. Fisher Scientific. (2010-12-28).
  • Working with Chemicals.
  • 2,4-Dimethylbenzoic acid Safety D
  • Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. (2025-05-26).
  • SAFETY DATA SHEET: Benzoic acid. Fisher Scientific. (2012-05-01).
  • Safety Rules in Chemical Laboratories: A Practical Guide. ChemSafetyPRO. (2025-10-07).
  • Benzoic Acid – Uses and Safety. VelocityEHS. (2015-02-16).
  • Benzoic acid Safety D
  • Handling Hazardous Bulk Solids and Powders: Safety First! De Dietrich Process Systems.
  • Safety equipment, PPE, for handling acids. Quicktest. (2022-08-26).
  • What PPE Should You Wear When Handling Acid 2026? LeelineWork. (2025-01-07).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.